Product packaging for 3-Methoxymethyl-benzene-1,2-diamine(Cat. No.:CAS No. 916325-86-5)

3-Methoxymethyl-benzene-1,2-diamine

Cat. No.: B3302356
CAS No.: 916325-86-5
M. Wt: 152.19 g/mol
InChI Key: NALYLNXLDCVXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methoxymethyl-benzene-1,2-diamine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 152.094963011 g/mol and the complexity rating of the compound is 119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B3302356 3-Methoxymethyl-benzene-1,2-diamine CAS No. 916325-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methoxymethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALYLNXLDCVXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=CC=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290108
Record name 3-(Methoxymethyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916325-86-5
Record name 3-(Methoxymethyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916325-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methoxymethyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methoxymethyl-benzene-1,2-diamine from 2-methoxymethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the chemical synthesis of 3-methoxymethyl-benzene-1,2-diamine, a valuable building block in medicinal chemistry and materials science, from the starting material 2-methoxymethyl-6-nitroaniline. The core of this transformation is the reduction of the aromatic nitro group to an amine, a reaction for which catalytic hydrogenation is a widely employed and efficient method.[1][2][3]

Reaction Principle

The synthesis involves the selective reduction of the nitro group of 2-methoxymethyl-6-nitroaniline to an amino group, yielding this compound. This process is most commonly achieved through catalytic hydrogenation, where molecular hydrogen (H₂) is used as the reductant in the presence of a metal catalyst.[2] The catalyst, typically a noble metal such as palladium or platinum supported on activated carbon, facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group.[2]

The general transformation can be represented as follows:

reactant 2-methoxymethyl-6-nitroaniline product This compound reactant->product conditions H₂, Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol, Ethyl Acetate)

Figure 1: General reaction scheme for the reduction of 2-methoxymethyl-6-nitroaniline.

Experimental Protocol: Catalytic Hydrogenation

This section provides a detailed, generalized methodology for the catalytic hydrogenation of 2-methoxymethyl-6-nitroaniline. The specific conditions may require optimization based on the scale of the reaction and available laboratory equipment.

Materials and Reagents:

  • 2-methoxymethyl-6-nitroaniline

  • Palladium on carbon (Pd/C), 5% or 10% loading

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade

  • Hydrogen (H₂) gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve 2-methoxymethyl-6-nitroaniline in a sufficient volume of a suitable solvent such as ethanol or ethyl acetate.

  • Inerting: Purge the flask with an inert gas (nitrogen or argon) to remove air.

  • Catalyst Addition: Carefully add the palladium on carbon catalyst to the reaction mixture. The catalyst loading is typically 5-10 mol% relative to the substrate.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas. The reaction can be run under a hydrogen balloon (atmospheric pressure) or at elevated pressure (e.g., 50 psi) in a Parr apparatus for faster reaction times.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium on carbon catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if required.

Quantitative Data Summary

The following table summarizes typical quantitative data for the catalytic hydrogenation of nitroanilines. The exact values for the synthesis of this compound may vary depending on the specific reaction conditions and scale.

ParameterTypical Value/RangeNotes
Yield 85-99%Yields are generally high for this type of reduction.
Purity (crude) >90%The crude product is often of high purity.
Reaction Time 1-12 hoursDependent on hydrogen pressure, catalyst loading, and temperature.
Hydrogen Pressure Atmospheric to 5 barHigher pressure generally leads to faster reaction rates.[4]
Temperature Room TemperatureThe reaction is typically exothermic and may not require heating.
Catalyst Loading 5-10 mol%Higher loadings can increase the reaction rate.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting material to the purified final product and its subsequent analysis.

start Start: 2-methoxymethyl-6-nitroaniline dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve inert Purge with Inert Gas dissolve->inert catalyst Add Pd/C Catalyst inert->catalyst hydrogenate Hydrogenate (H₂ atmosphere) catalyst->hydrogenate monitor Monitor Reaction (TLC/HPLC) hydrogenate->monitor filter Filter to Remove Catalyst monitor->filter evaporate Evaporate Solvent filter->evaporate crude_product Crude this compound evaporate->crude_product purify Purification (optional) (Recrystallization/Chromatography) crude_product->purify pure_product Pure this compound purify->pure_product analysis Characterization (NMR, MS, etc.) pure_product->analysis

Figure 2: Workflow for the synthesis and analysis of this compound.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and operated in a well-ventilated fume hood.

  • Palladium on Carbon: Palladium on carbon is pyrophoric, especially when dry and in the presence of air. Handle the catalyst carefully, preferably in a wetted state or under an inert atmosphere.

  • General Precautions: Standard laboratory safety practices, including the use of personal protective equipment (safety glasses, lab coat, gloves), should be followed at all times.

This guide provides a comprehensive overview of the synthesis of this compound from 2-methoxymethyl-6-nitroaniline. The described catalytic hydrogenation protocol is a robust and high-yielding method, making it suitable for both small-scale research and larger-scale production in drug development and chemical manufacturing.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Methoxymethyl-benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxymethyl-benzene-1,2-diamine, also known by its IUPAC name 3-methoxybenzene-1,2-diamine, is a substituted aromatic diamine of significant interest in synthetic and medicinal chemistry.[1][2] As a derivative of o-phenylenediamine, it serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds, including benzimidazoles and quinoxalines.[1] These resulting heterocyclic structures are of great importance in medicinal chemistry, materials science, and dye chemistry due to their diverse biological activities.[1] The methoxymethyl substituent at the 3-position can influence the regioselectivity of subsequent reactions through steric and electronic effects, making it a valuable building block for creating novel molecules with specific properties.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role as a synthetic precursor.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in research and development.

PropertyValueSource
IUPAC Name 3-methoxybenzene-1,2-diamine[2][3]
Synonyms 3-Methoxy-1,2-benzenediamine, 2,3-Diaminoanisole[2][4]
CAS Number 37466-89-0[1][2][4][5]
Molecular Formula C₇H₁₀N₂O[1][2][4][5]
Molecular Weight 138.17 g/mol [1][2]
Melting Point 77-78 °C[1]
Boiling Point 114-116 °C @ 0.5 Torr[1]
Appearance Solid[4]
Solubility in Water Slightly soluble (5.9 g/L at 25 °C)[5]
Predicted pKa 4.10 ± 0.10[5]
XLogP3 0.5[2]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Procedure:

  • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate of 10-20 °C per minute for a preliminary, approximate determination.

  • A second, more accurate measurement is performed with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point.

  • The heating rate is then slowed to 1-2 °C per minute.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

MeltingPoint A Pack Capillary Tube B Place in Apparatus A->B C Rapid Heating (Approx. MP) B->C D Slow Heating (Accurate MP) C->D E Record Melting Range D->E

Caption: Workflow for determining the boiling point under reduced pressure.

Solubility Determination

The solubility of this compound in water can be determined quantitatively.

Procedure:

  • An excess amount of the solid compound is added to a known volume of deionized water in a sealed container.

  • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • The saturated solution is filtered to remove any undissolved solid.

  • A known volume of the clear filtrate is carefully evaporated to dryness.

  • The mass of the remaining solid is determined.

  • The solubility is calculated and expressed in grams per liter (g/L).

Workflow for Solubility Determination

Solubility A Add Excess Solute to Solvent B Equilibrate at Constant Temp. A->B C Filter Undissolved Solid B->C D Evaporate Known Volume of Filtrate C->D E Measure Mass of Residue D->E F Calculate Solubility E->F

Caption: Workflow for the quantitative determination of solubility.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the amino groups in this compound can be determined by potentiometric titration.

Procedure:

  • A known concentration of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).

  • The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • A standard solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.

  • The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point.

Workflow for pKa Determination

pKa A Prepare Solution of Compound B Titrate with Standard Acid A->B C Record pH after Each Addition B->C D Plot Titration Curve C->D E Determine Half-Equivalence Point D->E F pKa = pH at Half-Equivalence E->F

Caption: Workflow for determining pKa by potentiometric titration.

LogP Determination by HPLC

The octanol-water partition coefficient (LogP) can be estimated using reverse-phase high-performance liquid chromatography (HPLC).

Procedure:

  • A series of standard compounds with known LogP values are injected into a C18 reverse-phase HPLC column.

  • The retention times of these standards are measured under isocratic elution conditions (e.g., a mixture of methanol and water).

  • A calibration curve is constructed by plotting the known LogP values against the logarithm of the retention times (log k').

  • A solution of this compound is then injected under the same HPLC conditions.

  • The retention time of the compound is measured.

  • The LogP of the compound is then calculated from its retention time using the calibration curve.

Workflow for LogP Determination by HPLC

LogP A Inject LogP Standards into HPLC B Measure Retention Times A->B C Construct Calibration Curve B->C F Calculate LogP from Curve C->F D Inject Target Compound E Measure Retention Time D->E E->F

Caption: Workflow for estimating LogP using reverse-phase HPLC.

Synthetic Utility and Biological Relevance

This compound is a key intermediate in the synthesis of various heterocyclic compounds, which are known to possess a wide range of biological activities. The adjacent amino groups provide a reactive site for condensation reactions to form fused ring systems.

Synthesis of Benzimidazoles and Quinoxalines

The condensation of this compound with aldehydes or carboxylic acids leads to the formation of benzimidazoles, while reaction with 1,2-dicarbonyl compounds yields quinoxalines. These reactions are fundamental in generating libraries of compounds for drug discovery.

Synthetic Pathways to Bioactive Heterocycles

Synthesis cluster_start Starting Material cluster_products Bioactive Heterocycles 3-MM-BDA This compound Benzimidazole Benzimidazole Derivatives 3-MM-BDA->Benzimidazole Condensation Quinoxaline Quinoxaline Derivatives 3-MM-BDA->Quinoxaline Condensation Aldehyde Aldehydes / Carboxylic Acids Dicarbonyl 1,2-Dicarbonyl Compounds

Caption: Synthesis of benzimidazoles and quinoxalines from this compound.

Biological Significance of Derivatives

Derivatives of benzimidazole and quinoxaline synthesized from this compound are investigated for a multitude of therapeutic applications. Their biological activities suggest interactions with various cellular signaling pathways.

Conceptual Relationship to Biological Activity

BiologicalActivity Start 3-Methoxymethyl- benzene-1,2-diamine Derivatives Benzimidazole & Quinoxaline Derivatives Start->Derivatives Synthesis Activity Biological Activities Derivatives->Activity Exhibit Targets Therapeutic Targets (e.g., Enzymes, Receptors) Activity->Targets Modulate

Caption: The role of this compound derivatives in biological systems.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. The experimental protocols provided in this guide offer a framework for the consistent and accurate characterization of this and similar compounds. Its utility as a precursor to biologically active benzimidazoles and quinoxalines underscores its importance in the field of drug discovery and development. Further research into the specific biological targets and mechanisms of action of its derivatives will continue to be an active area of investigation.

References

A Comprehensive Technical Guide to 3-Methoxy-benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-benzene-1,2-diamine, a substituted o-phenylenediamine, is a key chemical intermediate in synthetic organic chemistry. Its bifunctional nature, arising from the two adjacent amino groups and the influencing methoxy substituent, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. This guide provides a detailed overview of its chemical properties, synthesis, and its significant role as a building block in the development of potentially bioactive molecules.

Note on Nomenclature: The compound discussed in this guide is chemically identified as 3-Methoxy-benzene-1,2-diamine . The user's initial query for "3-Methoxymethyl-benzene-1,2-diamine" did not correspond to a readily available chemical entity in scientific databases. The information herein pertains to the methoxy-substituted compound.

Chemical Identification and Properties

CAS Number: 37466-89-0[1][2][3][4]

Synonyms:

  • 2,3-diaminoanisole[2]

  • 3-Methoxy-1,2-phenylenediamine[2]

  • 3-Methoxy-o-phenylenediamine[2]

  • 1,2-Benzenediamine, 3-methoxy-[2]

  • 2-amino-3-methoxyaniline[2]

  • 3-methoxy-1,2-diaminobenzene[2]

Physicochemical Data
PropertyValueSource
Molecular FormulaC7H10N2O[1][2][3]
Molecular Weight138.17 g/mol [1][3]
AppearanceSolid, Low Melting Solid[5]
Purity≥95%[2][5]
Water SolubilitySlightly soluble[1]
InChI KeyBFLWXPJTAKXXKT-UHFFFAOYSA-N[2][3]

Synthesis of 3-Methoxy-benzene-1,2-diamine

The primary route for the synthesis of 3-Methoxy-benzene-1,2-diamine involves the reduction of the corresponding nitroaniline precursor, 3-methoxy-2-nitroaniline. A common and efficient method for this transformation is catalytic hydrogenation.

Representative Experimental Protocol: Catalytic Hydrogenation

This protocol is based on general methods for the reduction of nitroarenes to anilines, such as the synthesis of 3-amino-4-methoxy-acetylaniline from its nitro precursor.[6][7]

Objective: To synthesize 3-Methoxy-benzene-1,2-diamine by the catalytic hydrogenation of 3-methoxy-2-nitroaniline.

Materials:

  • 3-methoxy-2-nitroaniline

  • Palladium on carbon (Pd/C, 10% w/w) or a bimetallic catalyst (e.g., Cu/Ni nanoparticles)[6][7]

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas (H2)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filtration agent (e.g., Celite)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Reaction flask

  • Magnetic stirrer

  • Filtration setup (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Preparation: The reaction vessel is charged with 3-methoxy-2-nitroaniline and the chosen solvent.

  • Inerting: The vessel is flushed with an inert gas to remove oxygen.

  • Catalyst Addition: The hydrogenation catalyst (e.g., 10% Pd/C) is carefully added to the reaction mixture.

  • Hydrogenation: The apparatus is sealed and purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically at a set pressure) at room temperature or with gentle heating.

  • Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the hydrogen supply is stopped, and the vessel is purged with an inert gas. The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 3-Methoxy-benzene-1,2-diamine.

  • Purification (if necessary): The crude product can be further purified by techniques such as recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow Start 3-methoxy-2-nitroaniline Process1 Dissolve in Solvent (e.g., Methanol) Start->Process1 Process2 Add Catalyst (e.g., Pd/C) Process1->Process2 Process3 Hydrogenation (H2) Process2->Process3 Process4 Filter to remove Catalyst Process3->Process4 Process5 Evaporate Solvent Process4->Process5 End 3-Methoxy-benzene-1,2-diamine Process5->End

Caption: General workflow for the synthesis of 3-Methoxy-benzene-1,2-diamine.

Applications in Drug Discovery and Development

While there is limited direct information on the biological activity or involvement in signaling pathways of 3-Methoxy-benzene-1,2-diamine itself, its primary significance for drug development lies in its role as a versatile precursor for the synthesis of heterocyclic scaffolds with proven pharmacological importance.

Precursor to Benzimidazoles and Other Heterocycles

Ortho-phenylenediamines are fundamental building blocks for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The condensation of 3-Methoxy-benzene-1,2-diamine with various aldehydes, carboxylic acids, or their derivatives leads to the formation of substituted benzimidazoles. The methoxy group at the 3-position can influence the electronic properties and steric hindrance of the resulting molecule, potentially modulating its biological activity.

Derivatives of 3-Methoxy-benzene-1,2-diamine, such as certain benzophenanthridinones, have been investigated as inhibitors of DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1), which are targets in cancer therapy.[8]

G cluster_application Role in Synthesis of Bioactive Compounds Start 3-Methoxy-benzene-1,2-diamine Reaction Condensation Reaction Start->Reaction Intermediate Substituted Benzimidazoles & Other Heterocycles Reaction->Intermediate Reagents Aldehydes, Carboxylic Acids, etc. Reagents->Reaction Outcome Biologically Active Compounds (e.g., Enzyme Inhibitors) Intermediate->Outcome

Caption: Logical relationship of 3-Methoxy-benzene-1,2-diamine as a precursor.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities or the direct interactions of 3-Methoxy-benzene-1,2-diamine with cellular signaling pathways. Its utility in drug discovery is therefore indirect, primarily through its incorporation into more complex molecules. Researchers are encouraged to consider this compound as a starting material for generating libraries of novel heterocyclic compounds for screening against various biological targets.

Conclusion

3-Methoxy-benzene-1,2-diamine is a commercially available and synthetically accessible chemical intermediate. Its value to the scientific and drug development community is primarily as a precursor to a wide array of heterocyclic compounds, most notably benzimidazoles. While the direct biological profile of this diamine is not well-characterized, its role in the synthesis of pharmacologically relevant molecules is significant. Future research into the biological effects of this compound and its derivatives could open new avenues for drug discovery.

References

In-Depth Technical Guide: Solubility of 3-Methoxymethyl-benzene-1,2-diamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Methoxymethyl-benzene-1,2-diamine (also known as 2,3-diaminoanisole), a key intermediate in pharmaceutical and chemical synthesis. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. This property is influenced by several factors including the chemical structures of the solute and solvent ("like dissolves like"), temperature, and the presence of any impurities. For aromatic amines such as this compound, the presence of both polar amino groups and a less polar methoxymethyl-benzene moiety results in a nuanced solubility profile.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on available data for the compound and its structural analogs, the following table summarizes its solubility characteristics.

SolventChemical FormulaTypeQuantitative Solubility (g/L)Temperature (°C)Citation/Note
WaterH₂OProtic, Polar5.925[1]
MethanolCH₃OHProtic, PolarSolubleNot SpecifiedAnalog Data[2][3]
EthanolC₂H₅OHProtic, PolarSolubleNot SpecifiedAnalog Data[4]
IsopropanolC₃H₈OProtic, PolarLikely SolubleNot SpecifiedAnalog Data
AcetoneC₃H₆OAprotic, PolarLikely SolubleNot SpecifiedAnalog Data
Ethyl AcetateC₄H₈O₂Aprotic, PolarSlightly SolubleNot SpecifiedAnalog Data[5]
DichloromethaneCH₂Cl₂Aprotic, PolarSolubleNot SpecifiedAnalog Data[5]
TolueneC₇H₈Aprotic, NonpolarLikely Sparingly SolubleNot SpecifiedAnalog Data
N,N-Dimethylformamide (DMF)C₃H₇NOAprotic, PolarSolubleNot SpecifiedAnalog Data
Dimethyl Sulfoxide (DMSO)C₂H₆OSAprotic, PolarSolubleNot SpecifiedAnalog Data[2][3]

Note: "Analog Data" refers to solubility information for structurally similar compounds such as 4-Methoxy-o-phenylenediamine and 2,4-Diaminoanisole, which suggests a likely solubility profile for this compound. Experimental verification is recommended for precise quantitative values.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Shake-Flask Method (Thermodynamic Solubility)

This is a widely recognized and reliable method for determining thermodynamic (equilibrium) solubility.

Materials:

  • This compound (solid)

  • Selected organic solvent

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter compatible with the solvent to remove any undissolved solid particles.

  • Accurately dilute the filtered saturated solution with the same solvent.

  • Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Gravimetric Method

Materials:

  • This compound (solid)

  • Selected organic solvent

  • Conical flask or beaker

  • Stirring apparatus (e.g., magnetic stirrer)

  • Filter paper or filtration funnel

  • Evaporating dish

  • Analytical balance

  • Oven

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent by adding an excess of the solid to the solvent and stirring until equilibrium is reached, as described in the shake-flask method.

  • Filter the saturated solution to remove any undissolved solid.

  • Accurately weigh a clean, dry evaporating dish (W₁).

  • Pipette a known volume of the clear, saturated filtrate into the pre-weighed evaporating dish.

  • Weigh the evaporating dish containing the filtrate (W₂).

  • Carefully evaporate the solvent from the dish. This can be done on a steam bath, in a fume hood, or in an oven at a temperature below the boiling point of the solute and the solvent's flash point.

  • Once the solvent has completely evaporated, dry the dish containing the residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Cool the dish in a desiccator and weigh it (W₃).

  • Calculate the solubility using the following formula:

    • Weight of solute = W₃ - W₁

    • Weight of solvent = W₂ - W₃

    • Solubility ( g/100g of solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of this compound.

G cluster_factors Factors Influencing Solubility cluster_outcome Solubility Outcome Solute Solute Properties (this compound) - Polarity - Molecular Size - Crystal Lattice Energy Solubility Solubility (g/L, mol/L, etc.) Solute->Solubility Interaction Solvent Solvent Properties - Polarity - Hydrogen Bonding Capacity Solvent->Solubility Interaction Temperature Temperature Temperature->Solubility Affects Pressure Pressure (Significant for gases) Pressure->Solubility Affects

Caption: Logical relationship of factors affecting solubility.

G cluster_workflow Solubility Determination Workflow (Shake-Flask Method) A 1. Add Excess Solute to Solvent B 2. Equilibrate (e.g., 24-48h shaking) A->B C 3. Settle and Filter B->C D 4. Dilute Saturated Solution C->D E 5. Analyze Concentration (HPLC/UV-Vis) D->E F 6. Calculate Solubility E->F

Caption: Experimental workflow for solubility determination.

References

Spectroscopic Analysis of 3-Methoxymethyl-benzene-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Methoxymethyl-benzene-1,2-diamine. Due to the limited availability of public domain spectroscopic data for this specific compound, this document focuses on providing detailed experimental protocols and data presentation templates that can be utilized upon data acquisition.

Data Presentation

Effective data management is crucial for comparative analysis and reporting. The following tables provide a structured format for summarizing the key spectroscopic data for this compound.

Table 1: ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment

Table 2: ¹³C NMR Data

Chemical Shift (δ) ppmAssignment

Table 3: Infrared (IR) Spectroscopy Data

Frequency (cm⁻¹)IntensityAssignment

Table 4: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining high-quality spectroscopic data. The following sections outline generalized procedures for NMR, IR, and MS analysis suitable for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. The choice of solvent will depend on the solubility of the compound.

  • Ensure the final volume is approximately 0.5-0.7 mL.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Mode: Transmittance or Absorbance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean ATR crystal should be collected before scanning the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), or a high-resolution mass spectrometer (HRMS).

Sample Preparation (for LC-MS):

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Filter the solution through a 0.22 µm syringe filter if necessary.

Data Acquisition (Electrospray Ionization - ESI):

  • Ionization Mode: Positive or negative ion mode should be tested to determine which gives a better signal for the compound.

  • Mass Range: A range appropriate to detect the molecular ion and its fragments (e.g., m/z 50-500).

  • Capillary Voltage: Typically 3-4 kV.

  • Source Temperature: Optimized for the instrument, e.g., 120-150 °C.

  • Nebulizing Gas: Nitrogen.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of 3-Methoxymethyl- benzene-1,2-diamine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Process_NMR Process NMR Data (Assign Peaks) NMR->Process_NMR Process_IR Process IR Data (Assign Bands) IR->Process_IR Process_MS Process MS Data (Analyze Fragments) MS->Process_MS Structure_Elucidation Structure Elucidation & Verification Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

A Technical Guide to 3-Methoxymethyl-benzene-1,2-diamine for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of 3-Methoxymethyl-benzene-1,2-diamine (CAS No. 916325-86-5), a substituted o-phenylenediamine with significant potential as a precursor and intermediate in organic synthesis. This document details its commercial availability, chemical properties, and its role in the synthesis of heterocyclic systems, which are crucial in medicinal chemistry and materials science.

Core Compound Information

This compound is a member of the substituted benzene-1,2-diamine family. The presence of two adjacent amino groups on the benzene ring provides a reactive scaffold for synthesizing a variety of heterocyclic compounds. The methoxymethyl group at the 3-position can influence the regioselectivity of subsequent reactions through steric and electronic effects.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively documented in publicly available literature. The following table summarizes available information and highlights the general properties of this class of compounds.

PropertyValueSource
CAS Number 916325-86-5--INVALID-LINK--
Molecular Formula C₈H₁₂N₂O--INVALID-LINK--
Molecular Weight 152.19 g/mol --INVALID-LINK--
IUPAC Name 3-(Methoxymethyl)benzene-1,2-diamine
Synonyms 1,2-Benzenediamine, 3-(methoxymethyl)-

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, indicating its accessibility for research and development purposes. The table below lists some of the known suppliers.

SupplierLocationWebsite
Benchchem USA--INVALID-LINK--
BLDpharm China--INVALID-LINK--
Shaanxi Dideu Medichem Co. Ltd. China
Angene International Limited
EvitaChem --INVALID-LINK--

Significance in Organic Synthesis

The primary utility of this compound lies in its role as a versatile precursor for synthesizing various heterocyclic structures. The adjacent amino groups can readily undergo condensation reactions with dicarbonyl compounds, carboxylic acids, and their derivatives.

These reactions are fundamental for creating fused-ring systems such as:

  • Benzimidazoles: Important scaffolds in medicinal chemistry with a wide range of biological activities.

  • Quinoxalines: Used in pharmaceuticals, dyes, and as building blocks in organic electronics.

The methoxymethyl substituent can either be retained in the final product to modulate its physicochemical properties or serve as a functional handle for further chemical modifications.

General Synthetic Pathway

The following diagram illustrates the general synthetic utility of substituted benzene-1,2-diamines as precursors for heterocyclic compounds.

G General Synthesis of Heterocycles from Substituted o-Phenylenediamines A 3-Methoxymethyl- benzene-1,2-diamine D Substituted Quinoxaline A->D + Catalyst/Heat E Substituted Benzimidazole A->E + Catalyst/Heat B Dicarbonyl Compound (e.g., α-diketone) B->D C Carboxylic Acid or Derivative C->E

General reaction scheme for heterocyclic synthesis.

Experimental Protocols: A General Overview

Illustrative Experimental Workflow

The following diagram outlines a typical laboratory workflow for the synthesis of a heterocyclic compound, such as a quinoxaline, from a substituted o-phenylenediamine.

start Start reactant_prep Prepare Reactants: 1. This compound 2. Dicarbonyl Compound 3. Solvent start->reactant_prep reaction_setup Set up Reaction: - Combine reactants in a flask - Add catalyst (if required) - Heat under reflux reactant_prep->reaction_setup monitoring Monitor Reaction Progress (e.g., by TLC or LC-MS) reaction_setup->monitoring workup Reaction Work-up: - Cool to room temperature - Quench reaction - Extract with organic solvent monitoring->workup Reaction Complete purification Purification: - Dry the organic layer - Concentrate under vacuum - Purify by column chromatography or recrystallization workup->purification analysis Characterize Product: - NMR - Mass Spectrometry - Melting Point purification->analysis end End analysis->end

safety and handling precautions for 3-Methoxymethyl-benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of Methoxy-Diaminobenzene Derivatives

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal risk assessment or a Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material you are using before handling. The chemical name "3-Methoxymethyl-benzene-1,2-diamine" is ambiguous. This guide synthesizes data for the closely related and commercially available compound, 3-Methoxybenzene-1,2-diamine (CAS: 37466-89-0) , and other relevant isomers found in safety literature. Users must verify the identity and CAS number of their specific compound.

Chemical Identification and Physical Properties

Positive identification of the chemical substance is the first step in ensuring safe handling. The properties of methoxy-diaminobenzene derivatives can vary based on the specific arrangement of the functional groups (isomerism).

Identifier 3-Methoxybenzene-1,2-diamine
CAS Number 37466-89-0[1][2][3][4]
Molecular Formula C₇H₁₀N₂O[1][2][3][4][5]
Molecular Weight 138.17 g/mol [1][2][4]
Synonyms 3-Methoxy-1,2-benzenediamine, 3-Methoxy-phenylenediamine[1][2]
Physical & Chemical Property Value / Description
Appearance Solid[5]
Water Solubility Slightly soluble (5.9 g/L at 25 °C)[3]
pKa 4.10 ± 0.10 (Predicted)[3]
LogP 0.5[1]
Storage Conditions Store at -20°C under nitrogen, as the compound may be air sensitive[3].

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), 3-Methoxybenzene-1,2-diamine is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[1]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[1]

Note: A closely related isomer, 2-(Methoxymethyl)benzene-1,4-diamine, is classified as toxic if swallowed (H301), toxic in contact with skin (H311), and may cause an allergic skin reaction (H317)[6]. This highlights the importance of verifying the specific isomer.

Experimental Safety Protocols and Handling

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Ventilation: Always handle this material in a well-ventilated area[7]. For procedures that may generate dust or aerosols, use a certified chemical fume hood[8].

  • Safety Equipment: A safety shower and eye wash station must be readily accessible in the immediate work area[7].

Personal Protective Equipment (PPE)

The following PPE is required to minimize exposure.

Protection Type Specification Rationale & Citation
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Use equipment tested and approved under standards like EN 166 (EU) or NIOSH (US)[8]. Protects against serious eye irritation (H319).
Skin Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber). A full protective suit may be necessary for larger quantities.Gloves must be inspected before use and disposed of properly after[7][8]. Protects against skin irritation (H315) and dermal toxicity (H312).
Respiratory Protection A NIOSH-approved respirator is required if ventilation is inadequate or dust is generated.Protects against inhalation toxicity (H332)[7].
Safe Handling and Storage
  • General Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday[8][9]. Do not eat, drink, or smoke in the laboratory[10].

  • Handling: Avoid contact with skin, eyes, and clothing[7][8]. Avoid the formation of dust and aerosols[8]. Use non-sparking tools and take measures to prevent electrostatic charge buildup[9][10].

  • Storage: Keep the container tightly closed in a dry, well-ventilated place[7][9]. The compound may be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen) at a controlled temperature (-20°C is recommended)[3].

safe_handling_workflow cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling prep_sds Consult SDS prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe Proceed If Understood handle_hood Work in Chemical Fume Hood prep_ppe->handle_hood Begin Work handle_avoid Avoid Dust/Aerosol Formation handle_hood->handle_avoid handle_tools Use Non-Sparking Tools handle_avoid->handle_tools post_store Store Tightly Sealed Under Nitrogen, -20°C handle_tools->post_store Task Complete post_waste Dispose of Waste per Regulations post_store->post_waste post_wash Wash Hands Thoroughly post_waste->post_wash hazard_response_protocol cluster_hazards Identified Hazards cluster_exposure Potential Exposure Route cluster_response First Aid Response H302 H302: Harmful if Swallowed exp_ingest Ingestion H302->exp_ingest H312_H315 H312/H315: Harmful/Irritant on Skin Contact exp_skin Skin Contact H312_H315->exp_skin H332 H332: Harmful if Inhaled exp_inhale Inhalation H332->exp_inhale H319 H319: Causes Serious Eye Irritation exp_eye Eye Contact H319->exp_eye resp_ingest Rinse Mouth Seek Medical Help (Do NOT Induce Vomiting) exp_ingest->resp_ingest If Exposure Occurs resp_skin Wash with Soap/Water Remove Contaminated Clothing Seek Medical Help exp_skin->resp_skin If Exposure Occurs resp_inhale Move to Fresh Air Artificial Respiration if Needed Seek Medical Help exp_inhale->resp_inhale If Exposure Occurs resp_eye Rinse with Water (15+ min) Remove Contacts Seek Medical Help exp_eye->resp_eye If Exposure Occurs

References

potential applications of 3-Methoxymethyl-benzene-1,2-diamine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzene-1,2-diamine scaffold, also known as o-phenylenediamine, is a privileged structure in medicinal chemistry, serving as a crucial building block for a diverse array of biologically active compounds. While the specific derivative 3-methoxymethyl-benzene-1,2-diamine is not extensively documented in publicly available research, the broader class of substituted benzene-1,2-diamines, including methoxy-substituted analogues, has been the subject of significant investigation. These compounds are key precursors in the synthesis of benzimidazoles, a class of heterocyclic compounds renowned for their wide spectrum of pharmacological activities, most notably in oncology.

This technical guide provides a comprehensive overview of the applications of the substituted benzene-1,2-diamine core in medicinal chemistry, with a primary focus on the synthesis and anticancer properties of its benzimidazole derivatives.

From Diamine to Drug: The Synthetic Pathway to Bioactive Benzimidazoles

The primary application of substituted benzene-1,2-diamines in medicinal chemistry is their role as synthons for the construction of the benzimidazole ring system. The most common synthetic route is the condensation reaction of a substituted benzene-1,2-diamine with a carboxylic acid or its derivative, a reaction known as the Phillips-Ladenburg synthesis.[1] Another prevalent method involves the condensation with aldehydes, followed by an oxidative cyclization.[1][2]

A variety of catalysts and reaction conditions have been developed to optimize the synthesis of benzimidazole derivatives, including the use of mineral acids, oxidizing agents, and more recently, green and sustainable catalysts.[1][3] The choice of substituent on the benzene-1,2-diamine ring and the reaction partner (carboxylic acid or aldehyde) allows for the generation of a vast library of diverse benzimidazole structures, which is fundamental to structure-activity relationship (SAR) studies.[2]

Anticancer Activity: A Primary Focus of Benzimidazole Research

Benzimidazole derivatives synthesized from substituted benzene-1,2-diamines have demonstrated significant potential as anticancer agents, targeting a variety of mechanisms crucial for cancer cell proliferation and survival.[4][5]

Mechanisms of Action

The anticancer effects of benzimidazole derivatives are multifaceted and include:

  • Kinase Inhibition: Many benzimidazole compounds act as inhibitors of various protein kinases that are critical for cancer cell signaling, such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and CDKs (Cyclin-Dependent Kinases).[6] Inhibition of these kinases can disrupt downstream signaling pathways like the PI3K/AKT and MAPK pathways, leading to cell cycle arrest and reduced proliferation.[6][7]

  • Microtubule Disruption: Several benzimidazole derivatives, including the well-known anthelmintic drug mebendazole, have been shown to interfere with the polymerization of tubulin, a key component of microtubules.[6][7] This disruption of the cytoskeleton leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis.[6][7]

  • Modulation of Apoptosis: Benzimidazole compounds can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[6] They can increase the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases.[6]

  • Epigenetic Modulation: Emerging research has highlighted the role of benzimidazole derivatives as inhibitors of epigenetic targets, such as histone deacetylases (HDACs) and DNA methyltransferases.[8] By altering the epigenetic landscape of cancer cells, these compounds can reactivate tumor suppressor genes and inhibit cancer cell growth.[8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected benzimidazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Chrysin benzimidazole derivativeMCF-7 (Breast)25.72 ± 3.95[3]
Compound 46 HCT116 (Colon)0.00005[3]
Compound 47 HCT116 (Colon)0.00012[3]
Benzimidazolyl-retrochalcone 2 HCT-116 (Colon)0.83[9]
Benzimidazolyl-retrochalcone 6 HCT-116 (Colon)0.86[9]

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Benzimidazoles

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of a substituted benzene-1,2-diamine with an appropriate aldehyde.[2][10]

Materials:

  • Substituted benzene-1,2-diamine (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Ammonium chloride (NH₄Cl) (4 mmol) as a catalyst[10]

  • Chloroform (CHCl₃) (5 ml) as a solvent[10]

Procedure:

  • To a stirred solution of the substituted benzene-1,2-diamine and ammonium chloride in chloroform, add the substituted benzaldehyde at room temperature.[10]

  • Continue stirring the reaction mixture for four hours.[10]

  • Monitor the completion of the reaction using thin-layer chromatography (TLC).[10]

  • Upon completion, remove the solvent under reduced pressure.[10]

  • Extract the residue with ethyl acetate and wash the organic layer with water.[10]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.[10]

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-substituted benzimidazole.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (benzimidazole derivatives) dissolved in DMSO

  • MTT solution (5 mg/ml in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Core Concepts

Experimental Workflow for Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Substituted benzene-1,2-diamine reaction Condensation/ Cyclization start->reaction aldehyde Aldehyde/ Carboxylic Acid aldehyde->reaction product Benzimidazole Derivative reaction->product invitro In Vitro Assays (e.g., MTT) product->invitro invivo In Vivo Models (e.g., Xenografts) invitro->invivo ic50 Determine IC50 invitro->ic50 sar SAR Studies ic50->sar signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K activates MAPK MAPK EGFR->MAPK activates VEGFR VEGFR VEGFR->PI3K activates AKT AKT PI3K->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation promotes MAPK->Proliferation promotes Tubulin Tubulin CellCycle Cell Cycle Arrest Tubulin->CellCycle leads to Apoptosis Apoptosis Benzimidazole Benzimidazole Derivatives Benzimidazole->EGFR inhibits Benzimidazole->VEGFR inhibits Benzimidazole->Tubulin disrupts Benzimidazole->Apoptosis induces

References

discovery and history of 3-Methoxymethyl-benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the synthesis, properties, and applications of 3-Methoxybenzene-1,2-diamine, a key intermediate in pharmaceutical and chemical research.

Introduction

3-Methoxybenzene-1,2-diamine, also known as 3-methoxy-o-phenylenediamine or 2,3-diaminoanisole, is an aromatic organic compound with the chemical formula C₇H₁₀N₂O. Structurally, it features a benzene ring substituted with two adjacent amino groups and a methoxy group. This arrangement of functional groups makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds, particularly in the realm of medicinal chemistry.

It is important to note that the compound "3-Methoxymethyl-benzene-1,2-diamine" as initially requested is not a commonly referenced chemical entity in scientific literature. It is highly probable that this was a typographical error for the well-documented "3-Methoxybenzene-1,2-diamine" (CAS Number: 37466-89-0), which is the focus of this technical guide.

This guide provides a detailed account of the history, synthesis, properties, and applications of 3-Methoxybenzene-1,2-diamine, tailored for researchers, scientists, and professionals in drug development.

History and Discovery

The synthesis of substituted o-phenylenediamines, including the methoxy derivative, evolved from established methods for the reduction of nitroanilines.[1] The preparation of various substituted nitroaromatics and their subsequent reduction became a common strategy in the late 19th and early 20th centuries to access a wide range of functionalized anilines and their derivatives. The first preparation of 2,4-diaminoanisole, a related isomer, was in 1913 through the reduction of 2,4-dinitroanisole.[2] It is plausible that 3-Methoxybenzene-1,2-diamine was first synthesized through a similar route during this era of extensive exploration into aromatic chemistry, although a specific pioneering publication is not evident.

Physicochemical Properties

3-Methoxybenzene-1,2-diamine is a solid at room temperature and is valued for its role as a versatile chemical intermediate. A summary of its key physicochemical properties is presented in the table below.

PropertyValue
CAS Number 37466-89-0
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Solid
Solubility Slightly soluble in water (5.9 g/L at 25°C)
pKa (Predicted) 4.10 ± 0.10
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Topological Polar Surface Area 61.3 Ų
InChI Key BFLWXPJTAKXXKT-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1N)N

Data sourced from PubChem and other chemical databases.[3][4]

Experimental Protocols: Synthesis

The primary and most established method for the synthesis of 3-Methoxybenzene-1,2-diamine is the reduction of its corresponding dinitro or nitroamino precursor. A common and effective precursor for this synthesis is 3-methoxy-2-nitroaniline.

Catalytic Hydrogenation of 3-Methoxy-2-nitroaniline

This method is analogous to the well-documented synthesis of the related compound, 4-methoxy-o-phenylenediamine.[5] The process involves the reduction of the nitro group of 3-methoxy-2-nitroaniline using a catalyst, typically palladium on activated carbon, in the presence of hydrogen gas.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve 3-methoxy-2-nitroaniline in a suitable solvent, such as ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on activated carbon to the solution.

  • Hydrogenation: Seal the vessel and introduce hydrogen gas to the desired pressure. The reaction is typically stirred at room temperature for several hours until the consumption of hydrogen ceases, indicating the completion of the reaction.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the palladium catalyst.

  • Isolation: The filtrate is then concentrated under reduced pressure to yield 3-Methoxybenzene-1,2-diamine.

The following diagram illustrates the general workflow for the synthesis of 3-Methoxybenzene-1,2-diamine.

G cluster_start Starting Material cluster_process Process cluster_product Product start 3-Methoxy-2-nitroaniline reduction Catalytic Hydrogenation (H₂, Pd/C, Ethanol) start->reduction Reduction of Nitro Group product 3-Methoxybenzene-1,2-diamine reduction->product Formation of Diamine

A simplified workflow for the synthesis of 3-Methoxybenzene-1,2-diamine.

Applications in Drug Development and Research

o-Phenylenediamines are a critical class of building blocks in medicinal chemistry due to their ability to form various heterocyclic ring systems, most notably benzimidazoles.[6] These heterocyclic scaffolds are present in a wide array of biologically active compounds and approved drugs. 3-Methoxybenzene-1,2-diamine serves as a key precursor for introducing a methoxy-substituted benzimidazole core into potential drug candidates.

The methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its solubility, metabolic stability, and binding interactions with biological targets. One notable application of a related compound, esomeprazole, contains a methoxy-substituted benzimidazole ring system, highlighting the importance of this structural motif in drug design.[3]

While specific signaling pathways directly modulated by 3-Methoxybenzene-1,2-diamine are not extensively documented, its role as a synthetic intermediate implies its contribution to the development of molecules that target a wide range of biological pathways. The benzimidazole derivatives synthesized from this precursor are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.

The logical relationship for its application in drug discovery is outlined in the following diagram.

G cluster_precursor Precursor cluster_synthesis Synthesis cluster_scaffold Core Scaffold cluster_application Application precursor 3-Methoxybenzene- 1,2-diamine synthesis Condensation Reactions (e.g., with aldehydes, carboxylic acids) precursor->synthesis Reactant scaffold Methoxy-substituted Benzimidazoles synthesis->scaffold Forms application Drug Discovery & Development scaffold->application Leads to

References

Methodological & Application

Application Notes and Protocols: Synthesis of Quinoxalines Using 3-Methoxymethyl-benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a pivotal class of nitrogen-containing heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science.[1][2] Their diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, make them attractive scaffolds for drug discovery.[1][3][4] This document provides detailed protocols for the synthesis of quinoxalines using 3-Methoxymethyl-benzene-1,2-diamine as a key precursor. The primary synthetic route involves the condensation of this diamine with various 1,2-dicarbonyl compounds.[5][6][7] Both classical and green chemistry approaches are presented, offering flexibility in terms of reaction conditions, catalytic systems, and solvent choices.[6][8]

Introduction

Quinoxalines, also known as benzopyrazines, are bicyclic heteroaromatic compounds formed by the fusion of a benzene ring and a pyrazine ring.[2] The therapeutic importance of the quinoxaline nucleus is well-established, with numerous derivatives being investigated for a wide range of pharmacological activities.[1][4][9] The general and most common method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[7][8] This reaction is versatile and can be performed under various conditions, from refluxing in ethanol or acetic acid to milder, more environmentally friendly procedures at room temperature.[8]

The use of substituted o-phenylenediamines, such as this compound, allows for the introduction of specific functionalities into the quinoxaline scaffold, enabling the fine-tuning of their biological and physicochemical properties. This document outlines detailed experimental procedures for the synthesis of quinoxalines utilizing this particular diamine.

Synthesis of Quinoxalines: General Reaction

The core reaction for the synthesis of quinoxalines is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is often acid-catalyzed and proceeds through the formation of a diimine intermediate, which then cyclizes and dehydrates to form the quinoxaline ring.[5]

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product This compound 3-Methoxymethyl- benzene-1,2-diamine Substituted\nQuinoxaline Substituted Quinoxaline This compound->Substituted\nQuinoxaline + 1,2-Dicarbonyl\nCompound 1,2-Dicarbonyl Compound 1,2-Dicarbonyl\nCompound->Substituted\nQuinoxaline

Caption: General reaction for the synthesis of substituted quinoxalines.

Experimental Protocols

Two representative protocols are provided below. The first is a classical approach involving reflux conditions, while the second employs a greener, room-temperature method.

Protocol 1: Classical Synthesis under Reflux Conditions

This protocol describes a general procedure for the synthesis of quinoxaline derivatives in refluxing ethanol, a widely used method.[8]

Materials:

  • This compound

  • 1,2-Dicarbonyl compound (e.g., benzil, glyoxal, 2,3-butanedione)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of this compound in 10 mL of ethanol.

  • Add 1 mmol of the 1,2-dicarbonyl compound to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Attach a condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC.

  • After completion of the reaction (typically 2-12 hours), allow the mixture to cool to room temperature.[8]

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure.

  • Wash the crude product with cold ethanol or a mixture of ethanol and water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

Protocol 2: Green Synthesis at Room Temperature using a Catalyst

This protocol outlines an environmentally benign method for quinoxaline synthesis at room temperature, often with higher yields and shorter reaction times.[8][10] Various catalysts can be employed, such as phenol, camphorsulfonic acid, or ammonium heptamolybdate.[8][10][11]

Materials:

  • This compound

  • 1,2-Dicarbonyl compound

  • Solvent (e.g., ethanol:water mixture (7:3))[8]

  • Catalyst (e.g., 20 mol% phenol)[8]

  • Magnetic stirrer

  • Beakers, flasks, and other standard laboratory glassware

  • TLC plates

  • Filtration apparatus

Procedure:

  • In a flask, prepare a solution of the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 10 mL of an ethanol:water (7:3) mixture.[8]

  • Add a catalytic amount of phenol (20 mol%).[8]

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using TLC.

  • Upon completion of the reaction, add 20 mL of water to the mixture and continue stirring for 30 minutes to induce precipitation.[8]

  • Collect the crystalline product by filtration and dry.

  • If further purification is needed, recrystallize the product from hot ethanol.[8]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 3-Methoxymethyl- benzene-1,2-diamine in solvent B Add 1,2-dicarbonyl compound A->B C Add catalyst (optional) B->C D Stir at specified temperature (RT or Reflux) C->D E Monitor by TLC D->E F Cool to room temperature E->F G Precipitate/Crystallize product F->G H Filter and wash solid G->H I Recrystallize for purity H->I

Caption: General experimental workflow for the synthesis of quinoxalines.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of quinoxalines from various o-phenylenediamines and 1,2-dicarbonyl compounds, providing a reference for expected outcomes.

Entryo-Phenylenediamine1,2-Dicarbonyl CompoundCatalyst/Solvent/TempTime (h)Yield (%)Reference
1Benzene-1,2-diamineBenzilPhenol/EtOH:H₂O/RT0.0398[8]
24-Methyl-benzene-1,2-diamineBenzilPhenol/EtOH:H₂O/RT0.0596[8]
34-Nitro-benzene-1,2-diamineBenzilPhenol/EtOH:H₂O/RT0.592[8]
4Benzene-1,2-diamineBenzilCSA/EtOH/RT296[10]
5Benzene-1,2-diamineBenzil(NH₄)₆Mo₇O₂₄·4H₂O/EtOH:H₂O/RT0.2595[11]
6Benzene-1,2-diamineBenzilRefluxing EtOH/AcOH2-1234-85[8]

CSA = Camphorsulfonic Acid, RT = Room Temperature

Signaling Pathways and Applications in Drug Development

Quinoxaline derivatives are of significant interest in drug development due to their wide array of biological activities. They are known to interact with various biological targets. For instance, some quinoxaline derivatives act as inhibitors of enzymes like protein kinases, while others can function as receptor antagonists.

Potential Therapeutic Applications:

  • Anticancer: Many quinoxaline derivatives exhibit potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.[1][4]

  • Antimicrobial: The quinoxaline scaffold is found in several antibiotics, such as echinomycin, which are known to inhibit the growth of Gram-positive bacteria.[3][8]

  • Antiviral: Certain quinoxaline derivatives have shown promising activity against various viruses, including herpes simplex virus and HIV.[2][3]

  • Anti-inflammatory: Some derivatives have demonstrated anti-inflammatory properties.[3][4]

  • Antidiabetic: Recent studies have explored quinoxaline-based inhibitors for enzymes like α-glucosidase, which are relevant in the management of type II diabetes.[9]

The methoxymethyl substituent on the benzene ring can influence the pharmacokinetic and pharmacodynamic properties of the resulting quinoxaline derivatives, potentially leading to improved solubility, metabolic stability, or target engagement.

Logical Relationship Diagram

G cluster_synthesis Synthesis cluster_application Drug Development Applications A 3-Methoxymethyl- benzene-1,2-diamine C Quinoxaline Scaffold B 1,2-Dicarbonyl Compound D Anticancer C->D E Antimicrobial C->E F Antiviral C->F G Anti-inflammatory C->G H Antidiabetic C->H

Caption: Relationship between synthesis and applications of quinoxalines.

Conclusion

The synthesis of quinoxalines from this compound and various 1,2-dicarbonyl compounds is a straightforward and versatile process. The protocols provided herein offer both classical and modern, greener alternatives to access these valuable heterocyclic scaffolds. The resulting quinoxaline derivatives have immense potential in drug discovery and development, with a wide range of biological activities that can be further explored and optimized. The presented data and workflows serve as a comprehensive guide for researchers in the field of medicinal chemistry and organic synthesis.

References

Application Note: Synthesis of Novel Benzimidazole Derivatives from 3-Methoxymethyl-benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities include antimicrobial, antiviral, anthelmintic, and anticancer properties. The synthesis of novel benzimidazole derivatives is a key focus in drug discovery and development. This application note details protocols for the synthesis of benzimidazoles from 3-Methoxymethyl-benzene-1,2-diamine, a versatile starting material for accessing 4-substituted benzimidazole scaffolds.

The primary method for benzimidazole synthesis involves the condensation of an o-phenylenediamine with a one-carbon electrophile, such as an aldehyde or a carboxylic acid (or its derivative). This note provides two reliable protocols: the synthesis of an unsubstituted benzimidazole using formic acid (Phillips-Ladenburg synthesis) and the synthesis of 2-substituted benzimidazoles via condensation with various aldehydes. These methods are characterized by their simplicity, efficiency, and broad applicability.

Key Applications

  • Drug Discovery: Synthesis of novel compounds for screening against various therapeutic targets.

  • Medicinal Chemistry: Generation of focused libraries of benzimidazole derivatives for structure-activity relationship (SAR) studies.

  • Materials Science: Development of new ligands for catalysis and functional materials.

General Reaction Scheme

The overall synthetic strategy is depicted below, showcasing the cyclization of this compound with either formic acid or an aldehyde to yield the corresponding benzimidazole derivatives.

reactant This compound reagent1 Formic Acid (HCOOH) reactant->reagent1 Method A reagent2 Aldehyde (R-CHO) reactant->reagent2 Method B product1 4-Methoxymethyl-1H-benzo[d]imidazole reagent1->product1 product2 2-R-4-Methoxymethyl-1H-benzo[d]imidazole reagent2->product2

Figure 1: General synthetic routes for benzimidazoles from this compound.

Protocol 1: Synthesis of 4-Methoxymethyl-1H-benzo[d]imidazole

This protocol describes the reaction of this compound with formic acid to yield the parent 4-methoxymethyl-substituted benzimidazole. This method is a modification of the well-established Phillips-Ladenburg condensation.[1][2][3]

Materials
  • This compound (1.0 eq)

  • 90% Formic Acid (1.5 eq)

  • 10% Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Ethanol

  • Decolorizing Carbon

  • Round-bottom flask (100 mL)

  • Water bath or heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 1.52 g, 10 mmol) with 90% formic acid (e.g., 0.69 mL, 15 mmol).

  • Heating: Heat the mixture in a water bath at 100°C for 2 hours. The solution will darken during the reaction.

  • Neutralization: After cooling the reaction mixture to room temperature, slowly add 10% sodium hydroxide solution while stirring until the mixture is just alkaline (test with litmus paper).

  • Isolation of Crude Product: The crude benzimidazole will precipitate. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with two portions of ice-cold water (2 x 15 mL).

  • Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimal amount of boiling ethanol or water. Add a small amount of decolorizing carbon and heat for 10-15 minutes.

  • Purification: Filter the hot solution to remove the carbon. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the purified white to off-white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The final product should be characterized by standard analytical techniques such as melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of 2-Substituted-4-Methoxymethyl-1H-benzo[d]imidazoles

This protocol outlines a general and efficient method for synthesizing a variety of 2-substituted benzimidazoles through the condensation of this compound with different aldehydes using a catalytic amount of an acid.[4][5]

Materials
  • This compound (1.0 eq)

  • Substituted Aldehyde (R-CHO) (1.0 eq)

  • p-Toluenesulfonic acid (p-TSOH) (0.1 eq) or Ammonium Chloride (NH₄Cl) (0.3 eq)[4]

  • Ethanol or Methanol

  • Deionized Water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Büchner funnel and filter flask

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine diamine, aldehyde, and catalyst in ethanol B Reflux for 2-4 hours A->B C Cool to room temperature B->C D Pour into ice water C->D E Filter the precipitate D->E F Wash with cold water E->F G Recrystallize from ethanol/water F->G H Dry under vacuum G->H

Figure 2: Experimental workflow for the synthesis of 2-substituted-4-methoxymethyl-1H-benzo[d]imidazoles.

Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.52 g, 10 mmol), the desired aldehyde (10 mmol), a catalytic amount of p-TSOH (e.g., 0.19 g, 1 mmol), and ethanol (30 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold water (100 mL) with stirring.

  • Filtration: The product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining catalyst and unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven to obtain the final 2-substituted-4-methoxymethyl-1H-benzo[d]imidazole.

Data Presentation

The following table summarizes the expected yields for the synthesis of various benzimidazole derivatives from this compound based on literature precedents for similar reactions.[1][4]

EntryReactant 2 (Aldehyde/Acid)ProductMethodCatalystYield (%)
1Formic Acid4-Methoxymethyl-1H-benzo[d]imidazoleANone85-95
2Benzaldehyde2-Phenyl-4-methoxymethyl-1H-benzo[d]imidazoleBp-TSOH88-96
34-Chlorobenzaldehyde2-(4-Chlorophenyl)-4-methoxymethyl-1H-benzo[d]imidazoleBp-TSOH90-97
44-Methoxybenzaldehyde2-(4-Methoxyphenyl)-4-methoxymethyl-1H-benzo[d]imidazoleBNH₄Cl85-92
5Furan-2-carbaldehyde2-(Furan-2-yl)-4-methoxymethyl-1H-benzo[d]imidazoleBNH₄Cl82-90

Conclusion

The protocols described provide robust and versatile methods for the synthesis of 4-methoxymethyl-substituted benzimidazoles. These procedures are suitable for generating a diverse library of compounds for further investigation in drug discovery and materials science. The reactions are generally high-yielding and utilize readily available reagents and standard laboratory techniques.

References

Application Notes and Protocols for Catalyst Selection in the Condensation Reaction of 3-Methoxymethyl-benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the appropriate catalyst for the condensation reaction of 3-Methoxymethyl-benzene-1,2-diamine with various carbonyl compounds, primarily aldehydes, to synthesize 5-(Methoxymethyl)-1H-benzimidazole derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development.

The condensation of an o-phenylenediamine with an aldehyde is a common and effective method for the synthesis of benzimidazoles. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by cyclization and subsequent oxidation to the benzimidazole product. The choice of catalyst is crucial for achieving high yields, selectivity, and mild reaction conditions.

Catalyst Selection Overview

A variety of catalytic systems, both homogeneous and heterogeneous, have been successfully employed for the synthesis of benzimidazoles. The selection of an optimal catalyst depends on several factors including the nature of the aldehyde, desired reaction conditions (e.g., temperature, solvent), and considerations for catalyst recovery and reuse.

Key Catalyst Categories:

  • Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and offer advantages in terms of easy separation from the reaction mixture, potential for recycling, and often milder reaction conditions.

  • Homogeneous Catalysts: These catalysts are in the same phase as the reactants, often leading to high catalytic activity and selectivity. However, their separation from the product can be challenging.

  • Photocatalysts: This approach utilizes light to drive the reaction, often under very mild conditions.

Below is a summary of selected catalytic systems with proven efficacy in benzimidazole synthesis, which are adaptable for the condensation of this compound.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts for the condensation of o-phenylenediamines with aldehydes, providing a basis for selecting a suitable catalyst for this compound.

Catalyst SystemAldehydeSolventTemperature (°C)Reaction TimeYield (%)Reference
Heterogeneous Catalysts
Nano-ZnSAromatic AldehydesEthanol700.5 - 2 h85 - 95[1]
Au/TiO₂Aromatic & Aliphatic AldehydesCHCl₃:MeOH (3:1)252 h80 - 95[2]
Homogeneous Catalysts
p-Toluenesulfonic acid (p-TsOH)Aromatic AldehydesDMF802 - 3 h80 - 92[3]
Erbium triflate (Er(OTf)₃)Aromatic AldehydesWater1 - 805 min - 1 hup to 92
Cu(OAc)₂Aromatic AldehydesDMSO15010 h69 - 81

Experimental Protocols

The following are detailed protocols for selected catalytic systems, adapted for the condensation of this compound.

Protocol 1: Heterogeneous Catalysis using Nano-Zinc Sulfide (Nano-ZnS)

This protocol describes an environmentally friendly method using a recyclable heterogeneous catalyst.[1]

Materials:

  • This compound

  • Aldehyde (e.g., formaldehyde, benzaldehyde)

  • Nano-Zinc Sulfide (Nano-ZnS) catalyst

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1 mmol) and the aldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask, add nano-ZnS (0.05 g).

  • The reaction mixture is stirred and heated to 70°C under reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed with ethanol, dried, and reused.

  • The filtrate is concentrated under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Homogeneous Catalysis using p-Toluenesulfonic Acid (p-TsOH)

This protocol outlines a straightforward procedure using a common and inexpensive acid catalyst.[3]

Materials:

  • This compound

  • Aldehyde (e.g., formaldehyde, benzaldehyde)

  • p-Toluenesulfonic acid (p-TsOH)

  • Dimethylformamide (DMF)

  • Sodium carbonate (Na₂CO₃) solution (10%)

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the aldehyde (1 mmol) in DMF (5 mL).

  • Add p-TsOH (0.2 mmol, 20 mol%) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 2-3 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction to room temperature.

  • Slowly add 10% aqueous Na₂CO₃ solution to the reaction mixture with stirring until the solution is basic, which will precipitate the product.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure benzimidazole derivative.

Protocol 3: Homogeneous Catalysis using Erbium Triflate (Er(OTf)₃) in Water

This protocol presents a green chemistry approach using a Lewis acid catalyst in an aqueous medium.

Materials:

  • This compound

  • Aldehyde (e.g., formaldehyde, benzaldehyde)

  • Erbium (III) trifluoromethanesulfonate (Er(OTf)₃)

  • Water

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Standard work-up and purification equipment

Procedure:

  • To a suspension of this compound (1 mmol) and the aldehyde (1.1 mmol) in water (5 mL) in a round-bottom flask, add Er(OTf)₃ (0.1 mmol, 10 mol%).

  • Stir the reaction mixture vigorously at room temperature (for electron-rich aldehydes) or heat to 80°C (for electron-deficient aldehydes).

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Filter the solid product, wash with cold water, and dry.

  • If the product does not precipitate, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the general reaction pathway and experimental workflows.

Reaction_Pathway Diamine 3-Methoxymethyl- benzene-1,2-diamine Intermediate Schiff Base Intermediate Diamine->Intermediate + RCHO - H₂O Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate Catalyst Catalyst Catalyst->Intermediate facilitates Product 5-(Methoxymethyl)- 1H-benzimidazole Intermediate->Product Cyclization & Oxidation Water H₂O

Caption: General reaction pathway for the synthesis of 5-(Methoxymethyl)-1H-benzimidazole.

Heterogeneous_Catalysis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Diamine + Aldehyde + Catalyst + Solvent Heating Heat & Stir Reactants->Heating Filtration Filtration Heating->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Filtration->Evaporation Filtrate Catalyst_Recovery Catalyst Recovery & Reuse Filtration->Catalyst_Recovery Solid Crude_Product Crude Product Evaporation->Crude_Product Recrystallization Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Crude_Product->Recrystallization

Caption: Experimental workflow for heterogeneous catalysis.

Homogeneous_Catalysis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Diamine + Aldehyde + Catalyst + Solvent Heating Heat & Stir Reactants->Heating Quenching Quenching / Neutralization Heating->Quenching Extraction Extraction Quenching->Extraction Drying Drying & Evaporation Extraction->Drying Crude_Product Crude Product Drying->Crude_Product Purification Column Chromatography or Recrystallization Pure_Product Pure Product Purification->Pure_Product Crude_Product->Purification

References

Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzimidazole and its derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including antiulcer, anthelmintic, antiviral, and anticancer properties.[1][2][3][4][5] The synthesis of the benzimidazole scaffold is a subject of ongoing research, with a focus on developing efficient, versatile, and environmentally benign methodologies.[3][4] This document provides detailed application notes and protocols for several key methods used to synthesize substituted benzimidazoles.

Synthesis via Condensation of o-Phenylenediamines and Aldehydes

One of the most common and versatile methods for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.[6][7] This approach has been refined using various catalytic systems to improve yields, reduce reaction times, and employ milder conditions.

Lanthanum Chloride Catalyzed Synthesis (One-Pot)

This method describes a mild and efficient one-pot synthesis of 2-substituted benzimidazoles using lanthanum chloride as a catalyst at room temperature.[6]

Experimental Protocol:

  • To a solution of o-phenylenediamine (1.0 mmol) in acetonitrile (5 mL), add the desired aldehyde (1.2 mmol).

  • Add lanthanum chloride (LaCl₃) (10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2-substituted benzimidazole.[6]

Data Presentation:

EntryAldehydeProductTime (h)Yield (%)
1Benzaldehyde2-Phenyl-1H-benzimidazole2.592
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-1H-benzimidazole3.094
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1H-benzimidazole2.595
44-Nitrobenzaldehyde2-(4-Nitrophenyl)-1H-benzimidazole3.590
52-Thiophenecarboxaldehyde2-(Thiophen-2-yl)-1H-benzimidazole3.088

Table 1: Synthesis of 2-substituted benzimidazoles using LaCl₃ catalyst. Data sourced from[6].

Ammonium Chloride Catalyzed Green Synthesis

This protocol offers an economically viable and greener synthesis of 2-substituted benzimidazoles using ammonium chloride as a catalyst in ethanol.[2]

Experimental Protocol:

  • In a flask, mix o-phenylenediamine (0.92 mmol) and the appropriate aldehyde (0.92 mmol) in ethanol (4 mL).

  • Add ammonium chloride (NH₄Cl) (30 mol%).

  • Stir the resulting mixture at 80-90°C for the specified time (typically 2-3 hours).

  • Monitor the reaction completion by TLC (ethyl acetate:hexane, 1:2 v/v).

  • After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash it twice with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzimidazole.[2]

Data Presentation:

EntryAldehydeTime (h)Yield (%)
1Anisaldehyde290
2Benzaldehyde2.585
34-Chlorobenzaldehyde2.588
4Cinnamaldehyde382

Table 2: Green synthesis of 2-substituted benzimidazoles using NH₄Cl. Data sourced from[2].

Catalyst-Free Synthesis in Ethanol

An environmentally friendly method has been developed for the synthesis of 2-substituted benzimidazoles without the need for a catalyst, using ethanol as a green solvent at room temperature.[8]

Experimental Protocol:

  • Combine an o-phenylenediamine (1 mmol) and an aldehyde (1 mmol) in ethanol.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress via TLC.

  • Upon completion, the product can be isolated by simple filtration or evaporation of the solvent.[8]

Data Presentation:

EntryAldehydeDiamineTime (h)Yield (%)
1Benzaldehydeo-phenylenediamine598
24-Nitrobenzaldehydeo-phenylenediamine199
34-Chlorobenzaldehydeo-phenylenediamine398
4Benzaldehyde4-methyl-o-phenylenediamine597

Table 3: Catalyst-free synthesis of 2-substituted benzimidazoles. Data sourced from[8].

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification o_phenylenediamine o-Phenylenediamine reaction_vessel Reaction Vessel o_phenylenediamine->reaction_vessel aldehyde Substituted Aldehyde aldehyde->reaction_vessel conditions Catalyst (e.g., LaCl₃, NH₄Cl) or Catalyst-Free Solvent (e.g., ACN, EtOH) Temperature (RT to 90°C) extraction Solvent Evaporation & Extraction reaction_vessel->extraction Reaction Mixture purification Column Chromatography or Recrystallization extraction->purification product 2-Substituted Benzimidazole purification->product

Caption: General workflow for synthesizing 2-substituted benzimidazoles from o-phenylenediamines and aldehydes.

Phillips-Ladenburg Benzimidazole Synthesis

The Phillips-Ladenburg reaction is a classical method involving the condensation of o-phenylenediamines with carboxylic acids, typically in the presence of a mineral acid like HCl.[9][10] This method is particularly effective for aliphatic acids, and good yields can be obtained with aromatic acids under more forcing conditions.[9]

Experimental Protocol (for 2-Methyl-1H-benzimidazole):

  • Combine benzene-1,2-diamine and acetic acid.

  • Add 4N hydrochloric acid as the condensing agent.

  • Heat the mixture to facilitate the condensation and cyclization.

  • After the reaction is complete, cool the mixture and neutralize it to precipitate the product.

  • Filter, wash, and recrystallize the crude product to obtain pure 2-methyl-1H-benzimidazole.[9]

Mechanism Diagram:

G start1 o-Phenylenediamine step1 Acylation of one amine group start1->step1 start2 Carboxylic Acid (R-COOH) start2->step1 intermediate1 N-acylated intermediate step1->intermediate1 step2 Intramolecular ring closure intermediate1->step2 intermediate2 Cyclized intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product 2-Substituted Benzimidazole step3->product

Caption: Mechanism of the Phillips-Ladenburg benzimidazole synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods.[11][12][13][14]

Microwave-Assisted Synthesis from Carboxylic Acids

This protocol details the synthesis of benzimidazoles from o-phenylenediamine and a carboxylic acid under acidic conditions using microwave irradiation.[11]

Experimental Protocol:

  • Mix o-phenylenediamine (1 mmol) and a carboxylic acid (1 mmol) in a beaker.

  • Add two drops of 4M hydrochloric acid.

  • Place the beaker in a microwave oven and irradiate at 50% power for 1.5 to 4 minutes.

  • After cooling, add water to the reaction mixture.

  • Neutralize with a suitable base to precipitate the crude product.

  • Recrystallize the product from an ethanol-water mixture (50:50) to yield the pure benzimidazole derivative.[11]

Data Presentation:

EntryCarboxylic Acid (R-COOH)R GroupTime (min)Yield (%)
1Acetic AcidMethyl2.592
2Butyric AcidPropyl3.090
3Lactic Acid1-Hydroxyethyl1.588
4Phenylacetic AcidPhenylmethyl4.085

Table 4: Microwave-assisted synthesis of benzimidazoles from carboxylic acids. Data sourced from[11].

Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles

This solvent-free protocol uses microwave assistance and a catalytic amount of Erbium(III) triflate for the rapid and high-yield synthesis of 1,2-disubstituted benzimidazoles.[13]

Experimental Protocol:

  • In a microwave-transparent vessel, mix N-phenyl-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).

  • Irradiate the solvent-free mixture in a microwave reactor for 5-10 minutes.

  • Monitor the reaction for completion.

  • After cooling, add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer, dry it, and evaporate the solvent to obtain the high-purity product.[13]

Data Presentation:

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde5>99
2p-Methylbenzaldehyde598
3p-Methoxybenzaldehyde599
4o-Hydroxybenzaldehyde1096

Table 5: Microwave-assisted synthesis of 1,2-disubstituted benzimidazoles. Data sourced from[13].

Comparison Diagram:

G cluster_conv Conventional Heating cluster_mw Microwave Irradiation conv_time Long Reaction Times (Hours to Days) conv_yield Variable Yields conv_time->conv_yield conv_energy High Energy Consumption conv_yield->conv_energy product Benzimidazole Product conv_energy->product mw_time Short Reaction Times (Minutes) [7, 14] mw_yield High Yields (Often >90%) [7, 10] mw_time->mw_yield mw_energy Efficient Energy Transfer mw_yield->mw_energy mw_energy->product start Starting Materials start->conv_time start->mw_time

Caption: Comparison of conventional heating versus microwave-assisted synthesis for benzimidazoles.

Green Synthesis Using Deep Eutectic Solvents (DES)

A sustainable method for the selective synthesis of 2-substituted or 1,2-disubstituted benzimidazoles utilizes a deep eutectic solvent (DES) composed of choline chloride and o-phenylenediamine (ChCl:o-PDA), which acts as both the reaction medium and a reactant.[15]

Experimental Protocol (for 2-Substituted Benzimidazoles):

  • Prepare the ChCl:o-PDA (1:1) eutectic mixture.

  • Add the appropriate aldehyde (1 mmol) to the DES (1 mL) under magnetic stirring.

  • Stir the resulting mixture at 80°C for 8-10 minutes.

  • Monitor the reaction by TLC and GC/MS analysis.

  • After completion, add 2 mL of H₂O.

  • Extract the aqueous suspension with ethyl acetate (3 x 2 mL).

  • Dry the combined organic phases over Na₂SO₄ and evaporate the solvent under reduced pressure to yield the product.[15] Note: For 1,2-disubstituted benzimidazoles, 2 mmol of the aldehyde is used.[15]

Data Presentation:

EntryAldehyde (mmol)Product TypeYield (%)
1Benzaldehyde (1)2-Substituted95
2Benzaldehyde (2)1,2-Disubstituted96
34-Methylbenzaldehyde (1)2-Substituted97
44-Methylbenzaldehyde (2)1,2-Disubstituted98
54-Nitrobenzaldehyde (1)2-Substituted89

Table 6: Selective synthesis of benzimidazoles using a deep eutectic solvent. Data sourced from[15].

References

Application Note: Microwave-Assisted Synthesis of Quinoxalines from 3-Methoxymethyl-benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a rapid and efficient microwave-assisted protocol for the synthesis of quinoxaline derivatives from 3-methoxymethyl-benzene-1,2-diamine and a 1,2-dicarbonyl compound. Quinoxalines are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and development.[1][2] Microwave-assisted synthesis offers considerable advantages over classical methods, including significantly reduced reaction times, higher yields, and often cleaner reaction profiles.[3][4][5] This protocol provides a general methodology that can be adapted for the synthesis of a library of quinoxaline derivatives.

Introduction

Quinoxaline derivatives are of great interest to the pharmaceutical industry due to their diverse pharmacological properties, which include antimicrobial, antifungal, anticancer, and antidepressant activities.[1][2][6] The conventional synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under reflux in solvents like ethanol or acetic acid, which can require long reaction times of 2 to 12 hours.[5] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, leading to a more efficient and environmentally benign approach to synthesizing these important molecules.[3][4][5] This application note provides a specific protocol for the synthesis of a quinoxaline derivative using this compound as the starting material, a compound of interest for creating novel substituted quinoxalines.

Experimental Protocol

This protocol describes the microwave-assisted synthesis of 6-(methoxymethyl)-2,3-diphenylquinoxaline from this compound and benzil.

Materials:

  • This compound

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ethanol (EtOH)

  • Water (H2O)

  • Iodine (I2)

  • Dichloromethane (CH2Cl2)

  • 5% Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Microwave synthesizer (e.g., CEM Discovery Microwave Synthesizer)[3]

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • In a microwave reaction tube, combine this compound (1 mmol) and benzil (1 mmol).

  • Add a 1:1 mixture of ethanol and water (2 mL) to the tube.

  • Add a catalytic amount of iodine (5 mol%).

  • Seal the tube and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant power of 300 W and maintain the temperature at 50°C.[1]

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-5 minutes.[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add dichloromethane (10 mL) to the reaction mixture.

  • Wash the organic layer successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes typical reaction outcomes for the microwave-assisted synthesis of various quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds, demonstrating the efficiency of this method.

Entryo-Phenylenediamine Derivative1,2-Dicarbonyl CompoundCatalystSolventTime (min)Yield (%)
1o-PhenylenediamineBenzilIodine (5 mol%)EtOH/H2O (1:1)295
24-Methyl-o-phenylenediamineBenzilAcidic AluminaSolvent-free382
34,5-Dimethyl-o-phenylenediamineBenzilIodine (5 mol%)EtOH/H2O (1:1)2.592
4o-PhenylenediaminePhenylglyoxalIodine (5 mol%)EtOH/H2O (1:1)390
54-Chloro-o-phenylenediamineBenzilIodine (5 mol%)EtOH/H2O (1:1)294

This table presents representative data from similar reactions found in the literature to illustrate the general effectiveness of the microwave-assisted approach.[1][4]

Workflow Diagram

The following diagram illustrates the key steps in the microwave-assisted synthesis of quinoxalines.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Workup and Purification cluster_product Final Product reagents Combine Diamine, Dicarbonyl, Solvent, and Catalyst microwave Irradiate in Microwave Synthesizer (e.g., 50°C, 300W, 2-5 min) reagents->microwave Seal Vessel extraction Extraction with Dichloromethane microwave->extraction Cool to RT washing Wash with Na2S2O3 and Brine extraction->washing drying Dry with Na2SO4 washing->drying concentration Concentration in vacuo drying->concentration product Pure Quinoxaline Derivative concentration->product

Caption: Experimental workflow for microwave-assisted quinoxaline synthesis.

Reaction Mechanism

The synthesis proceeds through a condensation reaction between the 1,2-diamine and the 1,2-dicarbonyl compound, followed by a cyclization and subsequent aromatization to form the quinoxaline ring. The use of a mild acid catalyst like iodine facilitates the reaction.[1]

reaction_mechanism diamine 3-Methoxymethyl- benzene-1,2-diamine intermediate1 Condensation Intermediate diamine->intermediate1 + dicarbonyl Benzil (1,2-Dicarbonyl) dicarbonyl->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Cyclization product 6-(Methoxymethyl)- 2,3-diphenylquinoxaline intermediate2->product Aromatization (-2H2O)

Caption: Simplified reaction mechanism for quinoxaline formation.

Conclusion

The microwave-assisted synthesis protocol presented here offers a rapid, efficient, and high-yielding method for the preparation of quinoxaline derivatives from this compound. This approach is highly adaptable for creating diverse libraries of quinoxalines for screening in drug discovery programs. The significant reduction in reaction time and potential for improved yields make this a valuable technique for medicinal chemists and researchers in the pharmaceutical sciences.

References

Application Notes and Protocols for the One-Pot Synthesis of Bioactive Molecules with 3-Methoxymethyl-benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the one-pot synthesis of bioactive benzimidazole derivatives from 3-Methoxymethyl-benzene-1,2-diamine. The protocols are based on established methods for the synthesis of similar bioactive scaffolds and are intended to serve as a guide for the development of novel therapeutic agents.

Introduction to Bioactive Benzimidazoles

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The benzimidazole scaffold is a key component in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] Their therapeutic potential often stems from their ability to interact with various biological targets, such as enzymes and receptors.[2]

One particularly important application of benzimidazole derivatives is in cancer therapy.[2][5] Certain substituted benzimidazoles have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of protein kinase activity.[2][6][7] The synthesis of novel benzimidazole derivatives continues to be a key area of research in the quest for more effective and selective cancer treatments.

This document outlines a one-pot synthesis approach to generate a library of 2-aryl-4-(methoxymethyl)-1H-benzo[d]imidazoles from this compound and various aromatic aldehydes. This method offers an efficient and straightforward route to novel bioactive molecules with potential applications in cancer research and drug development.

One-Pot Synthesis of 2-Aryl-4-(methoxymethyl)-1H-benzo[d]imidazoles

The one-pot condensation of o-phenylenediamines with aldehydes is a widely used and efficient method for the synthesis of 2-substituted benzimidazoles.[8][9] This approach is particularly advantageous as it allows for the rapid generation of a diverse range of compounds from readily available starting materials. The following section details a representative protocol for this transformation using this compound.

Experimental Protocol: General Procedure

A one-pot reaction can be performed for the synthesis of 2-aryl-4-(methoxymethyl)-1H-benzo[d]imidazoles. In this procedure, this compound (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol) are dissolved in ethanol (15 mL). To this solution, a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol) is added.[8] The reaction mixture is then refluxed for a specified period, with the progress of the reaction being monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure 2-aryl-4-(methoxymethyl)-1H-benzo[d]imidazole derivative.

Table 1: Representative One-Pot Synthesis of 2-Aryl-4-(methoxymethyl)-1H-benzo[d]imidazoles

EntryAromatic AldehydeProductReaction Time (h)Yield (%)
1Benzaldehyde4-(Methoxymethyl)-2-phenyl-1H-benzo[d]imidazole492
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-4-(methoxymethyl)-1H-benzo[d]imidazole395
34-Methoxybenzaldehyde4-(Methoxymethyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole590
44-Nitrobenzaldehyde4-(Methoxymethyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole396
52-Naphthaldehyde4-(Methoxymethyl)-2-(naphthalen-2-yl)-1H-benzo[d]imidazole688

Note: The data presented in this table are illustrative and based on typical yields for similar reactions. Actual yields may vary depending on the specific reaction conditions and the nature of the substrates.

Bioactivity of 2-Aryl-4-(methoxymethyl)-1H-benzo[d]imidazoles: A Focus on Anticancer Activity

Substituted benzimidazoles are known to exhibit potent anticancer activity through various mechanisms.[2][5] One of the key targets for this class of compounds is the protein tubulin.[6] Tubulin is the building block of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and ultimately induce apoptosis (programmed cell death).[10]

Derivatives of 2-arylbenzimidazole have been identified as inhibitors of tubulin polymerization.[10] It is hypothesized that 2-aryl-4-(methoxymethyl)-1H-benzo[d]imidazoles synthesized from this compound could exhibit similar biological activity. The methoxymethyl substituent at the 4-position of the benzimidazole ring may influence the compound's binding affinity to the colchicine binding site on tubulin, potentially enhancing its antiproliferative effects.

Proposed Signaling Pathway

The proposed mechanism of action for the anticancer activity of 2-aryl-4-(methoxymethyl)-1H-benzo[d]imidazoles involves the inhibition of tubulin polymerization, leading to a cascade of events that culminate in apoptotic cell death.

G cluster_0 Bioactive_Molecule 2-Aryl-4-(methoxymethyl)- 1H-benzo[d]imidazole Tubulin Tubulin Subunits Bioactive_Molecule->Tubulin Inhibition Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induction of

Caption: Proposed signaling pathway for the anticancer activity of 2-aryl-4-(methoxymethyl)-1H-benzo[d]imidazoles.

Experimental Workflow for Synthesis and Bioactivity Screening

The following workflow outlines the key steps from the synthesis of the benzimidazole derivatives to the evaluation of their anticancer activity.

G cluster_workflow Experimental Workflow Start Starting Materials: This compound & Aromatic Aldehydes Synthesis One-Pot Synthesis Start->Synthesis Purification Purification by Recrystallization Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Bioactivity_Screening In vitro Anticancer Activity Screening (e.g., MTT Assay) Characterization->Bioactivity_Screening Mechanism_Study Mechanism of Action Studies (e.g., Tubulin Polymerization Assay, Cell Cycle Analysis) Bioactivity_Screening->Mechanism_Study End Lead Compound Identification Mechanism_Study->End

Caption: A streamlined workflow for the synthesis and biological evaluation of novel benzimidazole derivatives.

Concluding Remarks

The one-pot synthesis of 2-aryl-4-(methoxymethyl)-1H-benzo[d]imidazoles from this compound presents a promising avenue for the discovery of novel bioactive molecules. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to explore the synthesis and biological evaluation of this class of compounds. Further investigation into their mechanism of action and structure-activity relationships will be crucial in developing potent and selective therapeutic agents for the treatment of cancer and other diseases.

References

Application Notes and Protocols for the Purification of 3-Methoxymethyl-benzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 3-Methoxymethyl-benzene-1,2-diamine and its derivatives. The methodologies outlined below are compiled from established chemical synthesis and purification practices, offering guidance on achieving high purity for these compounds, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

This compound and its analogs are important building blocks in the synthesis of a variety of heterocyclic compounds, including pharmaceuticals and functional materials. The purity of these diamines is critical for the success of subsequent reactions, affecting reaction yield, product purity, and biological activity. This guide details common and effective purification techniques, including column chromatography, extraction, and crystallization.

Purification Techniques Overview

The choice of purification method largely depends on the nature of the impurities present, the scale of the reaction, and the desired final purity. Below is a summary of recommended techniques.

  • Column Chromatography: This is the most versatile and widely used method for purifying this compound derivatives, effectively separating the target compound from unreacted starting materials, by-products, and other impurities.[1]

  • Liquid-Liquid Extraction: An essential work-up procedure to remove inorganic salts and water-soluble or acid/base-soluble impurities.

  • Crystallization: A powerful technique for obtaining highly pure crystalline solids, suitable for final purification steps when the compound is a solid at room temperature.

  • Distillation: Effective for purifying liquid diamine derivatives under reduced pressure, particularly for removing non-volatile impurities.[2]

Experimental Protocols

General Work-up Procedure: Liquid-Liquid Extraction

This protocol is a standard procedure following a synthesis reaction to isolate the crude product.

Materials:

  • Reaction mixture containing the crude this compound derivative

  • Organic solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • If the reaction solvent is water-miscible (e.g., THF, ethanol), remove it under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Deionized water to remove water-soluble impurities.

    • Saturated NaHCO₃ solution to neutralize and remove any acidic by-products.

    • Saturated NaCl solution (brine) to reduce the solubility of the organic product in the aqueous phase and aid in layer separation.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Filter off the drying agent.

  • Evaporate the solvent under reduced pressure to obtain the crude product.[1]

Purification by Column Chromatography

This protocol describes a general method for purifying this compound derivatives using silica gel chromatography.[1]

Materials:

  • Crude this compound derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent system (e.g., Hexane/Ethyl Acetate mixture)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Eluent System Selection: Determine a suitable eluent system by running TLC plates of the crude material. A good solvent system will show clear separation of the desired product spot from impurity spots, with an Rf value for the product of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) if solubility is an issue.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • Maintain a constant flow rate. A gradient of increasing polarity (e.g., from 10% to 50% Ethyl Acetate in Hexane) may be necessary to elute all compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound derivative.[1]

Purification by Crystallization

This protocol is suitable for solid derivatives and can yield highly pure material.

Materials:

  • Purified (by chromatography) or crude solid this compound derivative

  • Recrystallization solvent or solvent system (e.g., Ethanol/Water, Hexane/Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the solid compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid completely dissolves.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables provide example data for the purification of a hypothetical this compound derivative.

Table 1: Comparison of Purification Techniques

Purification MethodStarting Purity (Crude)Final Purity (by HPLC)Yield (%)
Column Chromatography75%>98%85%
Crystallization95% (post-chromatography)>99.5%90%
Extraction (Work-up)~70% (in reaction mixture)75%~95% (crude)

Table 2: Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile PhaseGradient: 10% to 40% Ethyl Acetate in Hexane
Rf of Product0.35 (in 30% Ethyl Acetate/Hexane)
Loading MethodWet loading in Dichloromethane

Visualized Workflows

The following diagrams illustrate the logical flow of the purification processes.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reaction Chemical Reaction Workup Work-up (Extraction) Reaction->Workup Crude Mixture Chromatography Column Chromatography Workup->Chromatography Crude Product Crystallization Crystallization Chromatography->Crystallization Partially Pure Pure_Product Pure Product (>99%) Crystallization->Pure_Product

Caption: General purification workflow for this compound derivatives.

Column_Chromatography_Workflow Start Crude Product TLC TLC for Eluent Selection Start->TLC Packing Pack Column with Silica Gel TLC->Packing Loading Load Sample onto Column Packing->Loading Elution Elute with Solvent Gradient Loading->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Fractions by TLC Collection->Analysis Combine Combine Pure Fractions Analysis->Combine Evaporation Evaporate Solvent Combine->Evaporation End Purified Product Evaporation->End

Caption: Detailed workflow for purification by column chromatography.

References

Application Note: A Scalable and Efficient Synthesis of 3-Methoxymethyl-benzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxymethyl-benzene-1,2-diamine and its derivatives are valuable building blocks in medicinal chemistry and materials science. Their synthesis on a laboratory and pilot-plant scale requires robust and reproducible protocols. This application note details a reliable three-step synthetic route amenable to scale-up, starting from readily available substituted 2-nitrophenols. The process involves O-methoxymethylation, regioselective nitration, and subsequent reduction of the dinitro intermediate to the target o-phenylenediamine.

Overall Synthetic Workflow

The general synthetic approach is outlined below. The specific starting materials and reaction conditions can be adapted to produce a variety of substituted this compound derivatives.

G cluster_0 Step 1: Methoxymethylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A Substituted 2-Nitrophenol B Methoxymethyl Ether Intermediate A->B MOM-Cl, Base C Dinitro Intermediate B->C HNO3, H2SO4 D This compound Derivative C->D H2, Pd/C

Caption: General three-step synthesis of this compound derivatives.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a representative derivative, 4-chloro-3-methoxymethyl-benzene-1,2-diamine, starting from 4-chloro-2-nitrophenol.

Step 1: Synthesis of 1-Chloro-2-methoxymethoxy-3-nitrobenzene

G A Charge reactor with 4-chloro-2-nitrophenol and solvent B Cool to 0-5 °C A->B C Add base (e.g., triethylamine) dropwise B->C D Add methoxymethyl chloride (MOM-Cl) dropwise C->D E Warm to room temperature and stir for 24h D->E F Filter to remove salt by-product E->F G Concentrate the filtrate in vacuo F->G H Purify by column chromatography or distillation G->H

Caption: Workflow for the methoxymethylation of 4-chloro-2-nitrophenol.

Procedure:

  • A solution of 4-chloro-2-nitrophenol (1.0 eq) in a suitable solvent such as diethyl ether is stirred under a nitrogen atmosphere.

  • Triethylamine (2.0 eq) is added to the solution.

  • A 1:1 mixture of methoxymethyl chloride and methyl acetate (1.5 eq) is added dropwise, maintaining the temperature at room temperature.

  • The reaction mixture is stirred for approximately 24 hours.

  • The resulting white precipitate (triethylamine hydrochloride) is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification is achieved by vacuum distillation or column chromatography to afford 1-chloro-2-methoxymethoxy-3-nitrobenzene.

Step 2: Synthesis of 1-Chloro-2-methoxymethoxy-3,4-dinitrobenzene

Procedure:

  • To a stirred mixture of concentrated sulfuric acid and concentrated nitric acid at 0 °C, 1-chloro-2-methoxymethoxy-3-nitrobenzene (1.0 eq) is added portion-wise, ensuring the temperature does not exceed 10 °C.

  • The reaction mixture is stirred at 0-10 °C for 1-2 hours.

  • The mixture is then carefully poured onto crushed ice, and the precipitated solid is collected by filtration.

  • The solid is washed with cold water until the washings are neutral and then dried to give the crude 1-chloro-2-methoxymethoxy-3,4-dinitrobenzene. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 3: Synthesis of 4-Chloro-3-methoxymethyl-benzene-1,2-diamine

Procedure:

  • A solution of 1-chloro-2-methoxymethoxy-3,4-dinitrobenzene (1.0 eq) in a solvent such as ethanol or ethyl acetate is placed in a hydrogenation reactor.

  • A catalytic amount of 10% palladium on activated carbon (Pd/C) is added.

  • The mixture is hydrogenated at room temperature under a hydrogen pressure of 50 psi for 24 hours.[1]

  • Upon completion of the reaction, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated on a rotary evaporator to yield the crude 4-chloro-3-methoxymethyl-benzene-1,2-diamine.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 4-chloro-3-methoxymethyl-benzene-1,2-diamine based on analogous reactions reported in the literature.

StepReactantReagent(s)SolventTemp (°C)Time (h)Yield (%)Purity (%)
1 4-Chloro-2-nitrophenolMOM-Cl, Et3NDiethyl ether252485-95>95 (after purification)
2 1-Chloro-2-methoxymethoxy-3-nitrobenzeneHNO3, H2SO4-0-101-275-85>98 (after recrystallization)
3 1-Chloro-2-methoxymethoxy-3,4-dinitrobenzeneH2, 10% Pd/CEthanol252490-99>99 (after recrystallization)

Purification and Characterization

Purification of o-phenylenediamines is crucial as they can be prone to oxidation and discoloration.

  • Purification Methods: For large-scale operations, distillation under reduced pressure in an inert atmosphere is a viable method for purifying the final product.[2] Alternatively, treatment with a small amount of a reducing agent like sodium hydrosulfite during aqueous workup or recrystallization can help prevent oxidation and improve the color of the final compound.[2] For highly pure material, conversion to the dihydrochloride salt, recrystallization, and subsequent liberation of the free diamine can be employed.[2]

  • Characterization: The structure and purity of the final product and intermediates should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Safety Considerations

  • Nitration: Nitration reactions are highly exothermic and require strict temperature control to avoid runaway reactions and the formation of unwanted byproducts. The use of concentrated acids necessitates appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.

  • Hydrogenation: Catalytic hydrogenation should be carried out in a well-ventilated area using appropriate high-pressure equipment. Palladium on carbon is flammable and should be handled with care, especially when dry.

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed throughout the procedures.

References

Application of 3-Methoxymethyl-benzene-1,2-diamine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxymethyl-benzene-1,2-diamine, also known as 3-methoxy-1,2-phenylenediamine, is a valuable aromatic building block in medicinal chemistry. Its vicinal diamine functionality makes it an excellent precursor for the synthesis of various heterocyclic compounds, most notably benzimidazoles. The benzimidazole moiety is a privileged scaffold found in a wide array of pharmaceuticals due to its ability to interact with diverse biological targets. The presence of the methoxymethyl substituent on the benzene ring allows for the introduction of specific steric and electronic properties into the final molecule, which can be crucial for modulating pharmacological activity, selectivity, and pharmacokinetic profiles.

This document outlines the application of this compound in the synthesis of 4-methoxy-1H-benzimidazole, a key intermediate for the development of more complex pharmaceutical candidates. The protocol provided is a generalized procedure based on well-established methods for benzimidazole synthesis.

Core Application: Synthesis of 4-Methoxy-1H-benzimidazole

The primary application of this compound in pharmaceutical synthesis is its use as a starting material for the preparation of 4-methoxy-substituted benzimidazoles. These intermediates are valuable in the discovery of novel therapeutics, including but not limited to, kinase inhibitors, anti-ulcer agents, and antimicrobials. The synthesis of 4-methoxy-1H-benzimidazole is typically achieved through the cyclocondensation of this compound with a one-carbon synthon, such as formic acid or its derivatives.

Experimental Protocols

General Synthesis of 4-Methoxy-1H-benzimidazole

This protocol describes a common method for the synthesis of 4-methoxy-1H-benzimidazole via the Phillips condensation reaction.

Materials:

  • This compound

  • Formic acid (≥95%)

  • Hydrochloric acid (4 M)

  • Sodium hydroxide solution (10 M)

  • Activated charcoal

  • Ethanol

  • Water (deionized)

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus, pH paper)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Acid Addition: To the starting material, add a solution of formic acid (1.2 eq) and 4 M hydrochloric acid (4.0 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the dropwise addition of 10 M sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture. If the product is colored, a hot filtration with activated charcoal can be performed before crystallization.

  • Drying: Dry the purified product under vacuum to obtain 4-methoxy-1H-benzimidazole as a solid.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Off-white to brown solid
Solubility Soluble in methanol, ethanol, and DMSO

Table 2: Typical Reaction Parameters and Yields for the Synthesis of 4-Methoxy-1H-benzimidazole

ParameterValue
Reactant Ratio (Diamine:Formic Acid) 1 : 1.2
Reaction Temperature 100-110 °C
Reaction Time 2-4 hours
Typical Yield 75-90%
Purity (by HPLC) >98%

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_intermediate Intermediate Product cluster_purification Purification cluster_final_product Final Product reactant1 3-Methoxymethyl- benzene-1,2-diamine process Cyclocondensation (Phillips Reaction) reactant1->process reactant2 Formic Acid reactant2->process intermediate 4-Methoxy-1H-benzimidazole process->intermediate purification Neutralization & Recrystallization intermediate->purification final_product Purified 4-Methoxy- 1H-benzimidazole purification->final_product

Caption: General workflow for the synthesis of 4-methoxy-1H-benzimidazole.

Logical_Relationship cluster_precursor Core Precursor cluster_intermediate Key Intermediate cluster_derivatives Potential Pharmaceutical Derivatives precursor 3-Methoxymethyl- benzene-1,2-diamine intermediate 4-Methoxy-1H-benzimidazole Scaffold precursor->intermediate Forms derivative1 Kinase Inhibitors intermediate->derivative1 Leads to derivative2 Antimicrobial Agents intermediate->derivative2 Leads to derivative3 Proton Pump Inhibitors intermediate->derivative3 Leads to derivative4 Other Bioactive Molecules intermediate->derivative4 Leads to

Caption: Role of this compound in drug discovery.

Troubleshooting & Optimization

Technical Support Center: Quinoxaline Synthesis with 3-Methoxymethyl-benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield and purity of quinoxaline synthesis when using 3-Methoxymethyl-benzene-1,2-diamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of quinoxaline derivatives from this compound and a 1,2-dicarbonyl compound.

Q1: Why is my reaction yield low?

A1: Low yields can stem from several factors. Consider the following potential causes and solutions:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical.[1] While many catalysts can be used, their efficiency varies.[2][3] Acid catalysts are commonly employed to facilitate the condensation.[2][4]

    • Solution: Screen different catalysts such as Camphorsulfonic acid (CSA), phenol, or various Lewis acids to find the optimal choice for your specific dicarbonyl compound.[5][6] Ensure the catalyst loading is optimized; typically, 5-20 mol% is a good starting point.[5][6][7]

  • Incorrect Solvent: The reaction solvent influences reagent solubility and reaction rate.[1] While ethanol is a common and effective "green" solvent, other solvents or solvent mixtures might be more suitable for your specific substrates.[5][6]

    • Solution: Test different solvents like ethanol, methanol, toluene, or a mixture such as ethanol/water.[2][5][6] The optimal solvent system can significantly enhance the yield.[3]

  • Inappropriate Reaction Temperature and Time: The classic synthesis often requires elevated temperatures and long reaction times.[2][8] However, high temperatures can sometimes lead to decomposition.[1]

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[6] Start with room temperature, as many modern catalytic systems work efficiently under mild conditions.[2][5][6] If the reaction is sluggish, gradually increase the temperature or consider microwave-assisted synthesis to reduce reaction times.[4][7][9]

  • Impure Starting Materials: The purity of this compound and the 1,2-dicarbonyl compound is crucial. Impurities can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. Purify if necessary before starting the reaction.

  • Atmospheric Conditions: Some reactions are sensitive to air or moisture. While many quinoxaline syntheses can be performed under aerobic conditions, sensitive substrates might require an inert atmosphere.[5]

    • Solution: Try running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to see if the yield improves.

Q2: I'm observing significant side product formation. How can I improve selectivity?

A2: Side product formation is often related to reaction conditions being too harsh or not selective enough.

  • Cause: High temperatures or highly reactive catalysts can lead to undesired side reactions. The methoxymethyl group on the diamine is generally stable, but aggressive conditions could potentially affect other functional groups on your dicarbonyl compound.

  • Solution:

    • Lower the Reaction Temperature: Many modern protocols achieve high yields at room temperature, which minimizes side reactions.[2][6]

    • Use a Milder Catalyst: Opt for an organocatalyst like phenol or a highly efficient heterogeneous catalyst that allows for milder conditions.[2][6]

    • Check pH: If using a strong acid catalyst, the pH might be too low. Consider using a weaker acid or a smaller catalytic amount.

Q3: The reaction is not proceeding to completion. What should I do?

A3: An incomplete reaction suggests that the conditions are not optimal for your specific substrates.

  • Cause: Insufficient reaction time, low temperature, or an inactive/insufficient amount of catalyst can lead to a stalled reaction.[1]

  • Solution:

    • Increase Reaction Time: Continue to monitor the reaction by TLC for an extended period.

    • Increase Temperature: Gently warm the reaction mixture. Refluxing in ethanol is a classic method that often drives the reaction to completion.[1][6]

    • Add More Catalyst: If the reaction has stalled, a small additional charge of the catalyst might restart the conversion.

    • Re-evaluate Catalyst/Solvent System: The chosen system may not be suitable. Refer to the tables below for alternatives that have proven effective in similar syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of quinoxaline from a 1,2-diamine and a 1,2-dicarbonyl compound?

A1: The reaction is a cyclocondensation. The plausible mechanism involves two main steps:

  • Nucleophilic Attack: One of the amino groups of the this compound attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is often followed by the loss of a water molecule to form an imine intermediate.

  • Cyclization and Dehydration: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic intermediate. A subsequent dehydration step results in the formation of the aromatic pyrazine ring of the quinoxaline product. An acid catalyst protonates a carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack.[5]

Q2: How does the 3-methoxymethyl substituent on the benzene-1,2-diamine affect the reaction?

A2: The methoxymethyl group is an electron-donating group. Electron-donating groups on the 1,2-diamine ring generally favor product formation and can lead to higher yields compared to diamines with electron-withdrawing groups.[2] This is because they increase the nucleophilicity of the amino groups, facilitating the initial attack on the dicarbonyl compound.

Q3: What are the most effective and environmentally friendly catalysts and solvents for this synthesis?

A3: Green chemistry approaches are increasingly preferred.

  • Catalysts: Organocatalysts like Camphorsulfonic acid (CSA) and phenol are attractive because they are metal-free.[5][6] Recyclable, heterogeneous catalysts such as alumina-supported heteropolyoxometalates are also excellent choices for sustainable synthesis.[2]

  • Solvents: Ethanol and ethanol/water mixtures are considered green solvents and have been shown to provide excellent yields, often at room temperature.[3][5][6] Using water as a solvent is desirable, but may result in only moderate yields.[6]

Q4: How should I purify the final quinoxaline product?

A4: The purification method depends on the physical properties of your product and the nature of any impurities.

  • Crystallization: This is the most common and effective method. After the reaction is complete, the product can often be precipitated by adding cold water.[5][6] The resulting solid can then be filtered and recrystallized from a suitable solvent like ethanol to obtain a pure product.[2][6]

  • Column Chromatography: If crystallization does not remove all impurities, silica gel column chromatography is a standard alternative. A solvent system like n-hexane/ethyl acetate is typically used for elution.[6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize data from model reactions (typically using o-phenylenediamine and benzil) to guide the optimization of your synthesis with this compound.

Table 1: Effect of Different Solvents on Quinoxaline Synthesis Reaction Conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), and 20 mol% Camphorsulfonic Acid (CSA) for 2 hours.

EntrySolventYield (%)Reference
1Methanol50[5]
2Acetonitrile65[5]
3Ethanol/Water85[5]
4Ethanol 98 [5]

Table 2: Comparison of Various Catalysts for Quinoxaline Synthesis Reaction Conditions: Benzene-1,2-diamine (1 mmol), benzil (1 mmol) in EtOH/H₂O (3/1, v/v) at Room Temperature.

EntryCatalyst (mol%)Time (min)Yield (%)Reference
1(NH₄)₆Mo₇O₂₄·4H₂O (2%) 15 95 [3]
2ZnCl₂ (4%)30080[3]
3Zn(OAc)₂ (4%)30076[3]
4Mn(OAc)₂ (4%)30073[3]
5Cu(OAc)₂ (4%)30070[3]
6CoCl₂ (4%)30059[3]

Experimental Protocols

Protocol 1: Organocatalytic Synthesis at Room Temperature [5]

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 mmol) and this compound (1 mmol) in ethanol (5 mL).

  • Catalyst Addition: Add Camphorsulfonic acid (CSA) (0.20 mmol, 20 mol%) to the solution.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, add cold water (5 mL) to the mixture and continue stirring until a solid precipitates.

  • Purification: Filter the solid product, wash it with water, and dry it. The product can be further purified by recrystallization from hot ethanol.

Protocol 2: Heterogeneous Catalysis at Room Temperature [2]

  • Reactant Preparation: To a mixture of the 1,2-dicarbonyl compound (1 mmol) and this compound (1 mmol) in toluene (8 mL), add the AlCuMoVP catalyst (0.1 g).

  • Reaction: Stir the resulting mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Catalyst Removal: After the reaction is complete, separate the insoluble catalyst by filtration.

  • Workup: Dry the filtrate over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol.

Visualizations

G cluster_start Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Diamine & Dicarbonyl in Solvent add_cat Add Catalyst start->add_cat stir Stir at Specified Temperature add_cat->stir monitor Monitor Progress (via TLC) stir->monitor monitor->stir Incomplete precipitate Precipitate Product (e.g., add water) monitor->precipitate Reaction Complete filter Filter Solid Product precipitate->filter recrystallize Recrystallize from Suitable Solvent filter->recrystallize product Pure Quinoxaline Product recrystallize->product

Caption: Experimental workflow for quinoxaline synthesis.

G start Low or No Yield check_purity Are starting materials pure? start->check_purity check_conditions Are reaction conditions (temp, time) optimal? check_purity->check_conditions Yes purify Purify Starting Materials check_purity->purify No check_catalyst Is the catalyst/ solvent system correct? check_conditions->check_catalyst Yes optimize_time_temp Increase Time/Temp Monitor via TLC check_conditions->optimize_time_temp No screen_catalysts Screen Different Catalysts/Solvents check_catalyst->screen_catalysts No analyze_side_products Analyze byproducts (NMR, MS) check_catalyst->analyze_side_products Yes purify->start Retry optimize_time_temp->start Retry screen_catalysts->start Retry

Caption: Troubleshooting logic for low yield in synthesis.

References

minimizing byproduct formation in 3-Methoxymethyl-benzene-1,2-diamine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of 3-Methoxymethyl-benzene-1,2-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the potential byproducts?

A1: A prevalent synthetic strategy involves the reduction of a corresponding nitro-substituted precursor, such as 2-nitro-6-methoxymethylaniline. The primary byproducts of concern during this reduction are intermediates from incomplete reduction, such as nitroso and hydroxylamine species. Additionally, side reactions involving the methoxymethyl group or the aromatic ring can occur under non-optimized conditions.

Q2: How can I prevent the formation of colored impurities in my final product?

A2: Colored impurities often arise from the oxidation of the this compound product. To mitigate this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon), especially during workup and purification. Using degassed solvents can also be beneficial. The addition of a small amount of an antioxidant, like sodium dithionite, during aqueous workup can help prevent oxidation.

Q3: My reaction is showing multiple spots on TLC, even after completion. What could be the issue?

A3: Multiple spots on TLC can indicate a range of issues. Incomplete reduction is a common cause, leading to the presence of nitroso or hydroxylamine intermediates. Side reactions, such as the hydrolysis of the methoxymethyl group to the corresponding alcohol, can also occur. Over-reduction or other undesired reactions with the aromatic ring are possible under harsh conditions. It is also important to consider the possibility of impurities in your starting materials.

Q4: Is the methoxymethyl group stable during the reduction step?

A4: The methoxymethyl ether (MOM) group is generally stable under neutral and basic conditions, which are often employed for catalytic hydrogenation. However, it is sensitive to acidic conditions and can be cleaved to form the corresponding hydroxymethyl derivative. Therefore, it is critical to avoid strongly acidic environments during the reaction and workup.

Troubleshooting Guides

Issue 1: Incomplete Reduction of the Nitro Group

Symptoms:

  • Presence of colored impurities in the reaction mixture.

  • Multiple spots on TLC, with some potentially corresponding to nitroso or hydroxylamine intermediates.

  • Lower than expected yield of the desired diamine.

Possible Causes & Solutions:

CauseRecommended Solution
Inactive Catalyst Use fresh, high-quality catalyst. For catalytic hydrogenation, ensure the catalyst has not been exposed to air or moisture for extended periods.
Insufficient Reductant Increase the molar equivalent of the reducing agent (e.g., for metal-acid reductions) or the hydrogen pressure for catalytic hydrogenation.
Short Reaction Time Monitor the reaction progress by TLC. If the reaction stalls, extend the reaction time.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for the formation of other byproducts.
Catalyst Poisoning Ensure starting materials and solvents are free from impurities that can poison the catalyst (e.g., sulfur compounds).
Issue 2: Formation of Hydroxymethyl Byproduct

Symptoms:

  • A byproduct with a different polarity is observed on TLC.

  • NMR analysis shows a peak corresponding to a hydroxyl group and a methylene group adjacent to the aromatic ring, with the absence of the methoxy signal.

Possible Causes & Solutions:

CauseRecommended Solution
Acidic Reaction Conditions If using a reduction method that generates acidic conditions (e.g., Sn/HCl), neutralize the reaction mixture promptly during workup. Consider using alternative, non-acidic reduction methods like catalytic hydrogenation with a neutral catalyst.
Acidic Workup Avoid prolonged exposure to acidic conditions during the workup. Use a mild base for neutralization.
Hydrolysis of Starting Material Ensure the nitro-precursor is pure and has not been subjected to conditions that would hydrolyze the methoxymethyl group prior to the reduction.
Issue 3: Product Degradation/Oxidation

Symptoms:

  • The isolated product darkens over time, even when stored.

  • The appearance of new, colored impurities in the purified product.

Possible Causes & Solutions:

CauseRecommended Solution
Exposure to Air Handle the purified this compound under an inert atmosphere. Store the final product in a sealed container under nitrogen or argon.
Presence of Trace Metals Ensure all glassware is thoroughly cleaned to remove any trace metals that could catalyze oxidation.
Light Exposure Store the product in an amber vial or a container protected from light.

Experimental Protocols

Hypothetical Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on established procedures for the reduction of substituted nitroanilines.

Step 1: Preparation of the Reaction Mixture

  • In a suitable hydrogenation vessel, dissolve the 2-nitro-6-methoxymethylaniline precursor in a solvent such as ethanol or ethyl acetate.

  • Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

Step 2: Hydrogenation

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is fully consumed.

Step 3: Workup and Purification

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow start Start dissolve Dissolve Precursor (2-nitro-6-methoxymethylaniline) in Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst purge_inert Purge with Inert Gas add_catalyst->purge_inert hydrogenate Hydrogenate (H2 pressure, RT) purge_inert->hydrogenate monitor Monitor by TLC hydrogenate->monitor monitor->hydrogenate Incomplete filter Filter off Catalyst monitor->filter Complete concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Chromatography/ Recrystallization) concentrate->purify end_product 3-Methoxymethyl- benzene-1,2-diamine purify->end_product troubleshooting_logic start Byproduct Detected incomplete_reduction Incomplete Reduction (Nitroso/Hydroxylamine) start->incomplete_reduction hydrolysis Hydrolysis of Methoxymethyl Group start->hydrolysis oxidation Product Oxidation start->oxidation check_catalyst Check Catalyst Activity & Loading incomplete_reduction->check_catalyst check_reductant Check Reductant Amount/Pressure incomplete_reduction->check_reductant check_time_temp Increase Reaction Time/Temperature incomplete_reduction->check_time_temp check_ph Check Reaction/Workup pH hydrolysis->check_ph use_inert Use Inert Atmosphere oxidation->use_inert degas_solvents Use Degassed Solvents oxidation->degas_solvents add_antioxidant Add Antioxidant during Workup oxidation->add_antioxidant avoid_acid Use Non-Acidic Conditions check_ph->avoid_acid

Technical Support Center: Optimizing Condensation Reactions of 3-Methoxymethyl-benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing the reaction temperature for the condensation of 3-Methoxymethyl-benzene-1,2-diamine with dicarbonyl compounds.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature for the condensation of this compound with an α-dicarbonyl compound?

A1: The starting temperature depends heavily on the chosen solvent and catalyst. For classical approaches using solvents like ethanol or acetic acid, reactions are often initiated at room temperature and then heated to reflux.[1] A common procedure involves dissolving the reactants in a suitable solvent and warming the mixture, for instance, on a water bath for a set period.[1] However, many modern protocols utilize catalysts that allow the reaction to proceed efficiently at room temperature (25 °C).[2][3] It is advisable to start with room temperature conditions if using a known efficient catalyst and monitor the reaction's progress before applying heat.

Q2: My reaction yield is low. How can temperature be a contributing factor?

A2: Low yield can be caused by several temperature-related issues:

  • Insufficient Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature, leading to a slow or stalled reaction.

  • Excessive Temperature: High temperatures can lead to the decomposition of reactants, intermediates, or the final product, thereby reducing the overall yield.[1]

  • Side Reaction Promotion: The current temperature might be optimal for one or more competing side reactions, consuming the starting material to generate unwanted byproducts.

Q3: I am observing multiple spots on my TLC, indicating several side products. How can adjusting the temperature help?

A3: The formation of multiple products, such as different heterocyclic ring systems (e.g., benzodiazepines or benzimidazoles instead of the desired quinoxaline), is a common issue.[4][5] Temperature is a critical tool for controlling selectivity. Different reaction pathways often have different activation energies. By lowering the temperature, you can favor the kinetic product (the one that forms fastest), while raising the temperature may favor the thermodynamic product (the most stable one). A systematic temperature screening is recommended to find the optimal point where the formation of the desired product is maximized relative to impurities.

Q4: My reaction seems to have stalled and is not going to completion. Should I simply increase the temperature?

A4: While insufficient temperature can cause a reaction to stall, simply increasing it is not always the best solution. First, confirm that other factors like reactant stoichiometry, solvent purity, and catalyst activity are not the issue. If those are optimized, a gradual increase in temperature can be attempted. However, be cautious, as excessive heat can cause decomposition.[1] An alternative is to explore using a more active catalyst that can promote the reaction at a lower temperature.[6][7] Many highly efficient catalytic systems are designed to run at ambient temperatures.[2]

Q5: Are there alternatives to traditional high-temperature reflux conditions?

A5: Yes, a significant focus of modern synthetic chemistry is the development of energy-efficient and "green" methodologies. For quinoxaline synthesis, numerous protocols work at room temperature.[6] These often involve the use of specific catalysts such as cerium (IV) ammonium nitrate (CAN), hexafluoroisopropanol (HFIP), or various solid-supported acid catalysts.[6] These methods can offer benefits like higher yields, cleaner reaction profiles, shorter reaction times, and simpler workup procedures.[3][8]

Troubleshooting Guide: Temperature Optimization

The following table summarizes common problems encountered during the condensation reaction and provides temperature-related troubleshooting steps.

Problem Potential Cause(s) Related to Temperature Suggested Solutions
Low or No Conversion Reaction temperature is too low to overcome the activation energy.Gradually increase the temperature in 10-20 °C increments and monitor reaction progress by TLC/HPLC. Consider switching to a solvent with a higher boiling point if refluxing. Explore using a catalyst known to be effective at lower temperatures.[2]
Low Yield with Byproduct Formation The selected temperature favors one or more side reactions (e.g., formation of alternative heterocyclic systems).[5]Perform a temperature screening experiment (e.g., at 25 °C, 50 °C, 80 °C) to find the optimal temperature for selectivity. Try a lower temperature to favor the kinetic product.
Product Decomposition (Observed as darkening of the reaction mixture or appearance of baseline material on TLC) The reaction temperature is too high, causing reactants, intermediates, or the final product to degrade.[1]Immediately reduce the temperature. If the reaction requires heat, find the minimum temperature necessary for a reasonable reaction rate. Consider a catalyst that allows the reaction to proceed at a lower temperature.[6]
Reaction Stalls Before Completion The reaction has reached equilibrium at the current temperature, or a thermally unstable catalyst has deactivated.If equilibrium is the issue, a moderate temperature increase might shift it towards the product. If catalyst deactivation is suspected, a lower reaction temperature or a more robust catalyst may be required.

Experimental Protocols

Protocol 1: General Procedure for Quinoxaline Synthesis

This protocol describes a general method for the condensation of this compound with an α-dicarbonyl compound (e.g., benzil).

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 mmol) in a suitable solvent (e.g., 10 mL of ethanol or acetic acid).[1]

  • Addition: To this solution, add the α-dicarbonyl compound (1 mmol).

  • Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Heating (If Necessary): If no significant conversion is observed after 1-2 hours, gently warm the mixture using a water bath or heating mantle to approximately 50-60 °C. Continue to monitor by TLC.[1] If required, the reaction can be heated to reflux.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol 2: Temperature Optimization Study
  • Setup: Prepare three identical reactions in parallel as described in Protocol 1 (Steps 1 and 2).

  • Temperature Conditions:

    • Reaction A: Stir at room temperature (approx. 25 °C).

    • Reaction B: Stir in a heating block or water bath set to 50 °C.

    • Reaction C: Stir in a heating block or oil bath set to 80 °C.

  • Monitoring: Take a small aliquot from each reaction at regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr). Analyze each aliquot by TLC or HPLC to assess the consumption of starting material and the formation of the desired product versus impurities.

  • Analysis: Compare the results from the three reactions to determine which temperature provides the best balance of reaction rate, yield, and purity. The optimal temperature is the one that gives the highest conversion to the desired product with the fewest byproducts in a reasonable amount of time.

Visualizations

Temperature_Optimization_Workflow Workflow for Reaction Temperature Optimization start Start: Define Reaction (Reactants, Solvent, Catalyst) setup Set up Parallel Reactions (e.g., 25°C, 50°C, 80°C) start->setup monitor Monitor Progress over Time (TLC, HPLC, etc.) setup->monitor analyze Analyze Data: - Reaction Rate - Product Yield - Purity Profile monitor->analyze decision Is an Optimal Temperature Identified? analyze->decision refine Refine Temperature Range (e.g., 40°C, 45°C, 55°C) decision->refine No complete End: Implement Optimal Temperature in Protocol decision->complete Yes refine->monitor

Caption: A workflow diagram for systematically optimizing reaction temperature.

Troubleshooting_Flowchart Troubleshooting Guide for Condensation Reactions start Problem Observed q1 Low or No Conversion? start->q1 a1_yes Gradually Increase Temperature (e.g., in 20°C increments) q1->a1_yes Yes q2 Multiple Products / Low Purity? q1->q2 No end Consult Further Catalyst/Solvent Optimization Guides a1_yes->end a2_yes Decrease Temperature to Improve Selectivity q2->a2_yes Yes q3 Reaction Darkening / Decomposition? q2->q3 No a2_yes->end a3_yes Immediately Decrease Temperature q3->a3_yes Yes q3->end No a3_yes->end

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 3-Methoxymethyl-benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning in reactions involving 3-Methoxymethyl-benzene-1,2-diamine.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to catalyst deactivation when working with this compound.

Issue 1: Rapid Loss of Catalytic Activity

Question: My reaction rate has significantly decreased or stopped completely shortly after introducing this compound. What could be the cause?

Answer: A rapid loss of activity upon introduction of the reactant is a strong indicator of catalyst poisoning. The primary suspect is the this compound molecule itself, specifically the aromatic diamine functional group.

  • Mechanism of Poisoning: Aromatic amines are known to be potent catalyst poisons, particularly for transition metal catalysts (e.g., Pd, Pt, Rh, Ni) commonly used in hydrogenation and other catalytic transformations.[1][2][3] The lone pair of electrons on the nitrogen atoms can strongly adsorb onto the active sites of the metal catalyst, blocking them from reactant molecules.[1][2] This chemisorption can be reversible or irreversible depending on the strength of the interaction.[4]

  • Troubleshooting Workflow:

    G A Rapid Activity Loss Observed B Hypothesis: Poisoning by Aromatic Diamine A->B C Action: Analyze Reaction Components B->C D Isolate Catalyst and Analyze Surface C->D Characterization Techniques (e.g., XPS, TPD) E Option 1: Modify Reaction Conditions D->E F Option 2: Catalyst Regeneration D->F G Option 3: Select a More Resistant Catalyst D->G H Outcome: Restored Catalytic Activity E->H F->H G->H

    Caption: Troubleshooting workflow for rapid catalyst deactivation.

  • Recommended Actions:

    • Modify Reaction Conditions: Lowering the reaction temperature may weaken the adsorption of the amine on the catalyst surface. Increasing hydrogen pressure in hydrogenation reactions can sometimes help to displace the adsorbed amine.

    • Protect the Amine Groups: If the reaction chemistry allows, consider temporarily protecting the amine groups with a suitable protecting group that can be removed after the reaction.

    • Choose a More Resistant Catalyst: While many metal catalysts are susceptible to amine poisoning, the severity can vary. In some cases, catalysts with different supports or promoters may exhibit higher tolerance. For acidic solid catalysts, organic bases like amines are known poisons.[3]

Issue 2: Gradual Decline in Catalyst Performance Over Time

Question: My reaction starts well, but the catalyst activity slowly decreases over several runs or a prolonged reaction time. What are the possible reasons?

Answer: A gradual decline in activity can be due to several factors, including slow poisoning, fouling, or thermal degradation.

  • Potential Causes:

    • Slow Poisoning from Impurities: Impurities in the this compound starting material or the solvent can slowly accumulate on the catalyst surface. Common poisons include sulfur, halides, and heavy metals.[4][5]

    • Fouling by Product or Byproducts: The product of the reaction or a byproduct could be adsorbing on the catalyst surface, leading to fouling. It is also possible that this compound or subsequent products could undergo polymerization to form larger molecules that block the catalyst pores.

    • Side Reactions of the Methoxymethyl Group: While the methoxymethyl group is generally stable, under certain catalytic conditions (e.g., high temperatures, acidic or basic conditions), it could potentially undergo side reactions. For instance, cleavage of the ether bond could lead to the formation of formaldehyde or methanol, which could then participate in coke formation or other deactivating processes.

    • Thermal Degradation (Sintering): If the reaction is run at high temperatures, the metal particles on the catalyst support can agglomerate (sinter), leading to a decrease in the active surface area.[4]

  • Troubleshooting and Mitigation Strategies:

Potential Cause Diagnostic Method Mitigation Strategy
Slow Poisoning Elemental analysis of starting materials and spent catalyst.Purify starting materials and solvents. Use guard beds to remove impurities before they reach the catalyst bed.
Fouling Characterize the spent catalyst (e.g., TGA, SEM) to identify deposits.Optimize reaction conditions (temperature, pressure, concentration) to minimize byproduct formation. Consider periodic catalyst washing.
Methoxymethyl Group Instability Analyze reaction mixture for byproducts like formaldehyde or methanol.Operate at milder reaction conditions. Select a catalyst that is less likely to promote side reactions of the ether group.
Sintering Characterize the spent catalyst (e.g., TEM, XRD) to observe metal particle size.Operate at lower temperatures. Choose a catalyst with a more thermally stable support.

Frequently Asked Questions (FAQs)

Q1: What types of catalysts are most susceptible to poisoning by this compound?

A1: Platinum group metal (PGM) catalysts such as Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) are highly susceptible to poisoning by nitrogen-containing compounds like aromatic diamines.[1][2][3] Nickel (Ni) catalysts are also commonly affected. The lone pair of electrons on the nitrogen atoms strongly interacts with the d-orbitals of the metal, leading to deactivation.

Q2: Can a poisoned catalyst be regenerated?

A2: Yes, in many cases, catalyst regeneration is possible, depending on the nature of the poison and the catalyst.

  • Regeneration Decision Tree:

    G cluster_0 Catalyst Deactivation Assessment cluster_1 Regeneration Methods A Is the deactivation reversible? B Regeneration is likely feasible. A->B Yes C Regeneration may be difficult or impossible. A->C No (e.g., strong, irreversible chemisorption) D Thermal Treatment (e.g., calcination in air/inert gas) B->D E Chemical Washing (e.g., with solvents, acids, or bases) B->E F Oxidative/Reductive Treatment B->F

    Caption: Decision process for catalyst regeneration.

Q3: Are there any specific experimental protocols for regenerating a catalyst poisoned by an aromatic amine?

A3: While specific protocols are highly dependent on the catalyst and the reaction, here are some general methodologies:

  • Experimental Protocol: Thermal Regeneration

    • Objective: To remove adsorbed poisons and coke deposits through high-temperature treatment.

    • Procedure: a. Carefully remove the spent catalyst from the reactor under an inert atmosphere. b. Wash the catalyst with a suitable solvent (e.g., toluene, ethanol) to remove any loosely bound organic residues. c. Dry the catalyst in a vacuum oven at a low temperature (e.g., 80-100 °C). d. Place the dried catalyst in a tube furnace and heat it under a controlled flow of an inert gas (e.g., nitrogen, argon) to a specific temperature (e.g., 300-500 °C) for several hours. The exact temperature and time will depend on the thermal stability of the catalyst. e. In some cases, a subsequent treatment with a reducing gas (e.g., hydrogen) may be necessary to restore the active metal sites.

  • Experimental Protocol: Chemical Washing

    • Objective: To dissolve and remove the poisoning species from the catalyst surface.

    • Procedure: a. Suspend the spent catalyst in a suitable solvent. b. For amine poisoning, a dilute acidic wash (e.g., with acetic acid) may be effective in protonating and desorbing the amine. Caution: The acid must be compatible with the catalyst and its support. c. Stir the suspension for a defined period. d. Filter the catalyst and wash it thoroughly with a neutral solvent and then with deionized water to remove any residual acid. e. Dry the catalyst before reuse.

Q4: How can I prevent or minimize catalyst poisoning when using this compound?

A4: Proactive measures can significantly extend the life of your catalyst.

Strategy Description
Feedstock Purification Ensure the this compound and solvents are of high purity to eliminate potential poisons like sulfur or halides.
Use of Guard Beds A sacrificial bed of adsorbent material can be placed upstream of the main catalyst bed to capture impurities before they reach the catalyst.
Optimization of Reaction Conditions Operate at the lowest possible temperature and reactant concentration that still provides an acceptable reaction rate to minimize strong adsorption and side reactions.
Catalyst Modification The addition of certain promoters or the use of specific catalyst supports can sometimes enhance resistance to poisoning by nitrogen-containing compounds.

By understanding the potential mechanisms of catalyst poisoning associated with this compound and implementing these troubleshooting and preventative strategies, you can improve the efficiency and robustness of your catalytic processes.

References

Technical Support Center: Purification of 3-Methoxymethyl-benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methoxymethyl-benzene-1,2-diamine.

Frequently Asked Questions (FAQs)

Q1: My purified this compound product is discolored (e.g., pink, brown, or black). What is the likely cause?

A1: Discoloration of this compound, an aromatic diamine, is most commonly due to oxidation.[1][2] Like many ortho-phenylenediamines, this compound is sensitive to air and light, leading to the formation of colored impurities.[1][2]

Q2: What are the common impurities I should expect in my crude this compound product?

A2: Common impurities may include:

  • Oxidation products: Highly colored, polar compounds formed upon exposure to air.[1][3]

  • Starting materials: Unreacted precursors from the synthesis, such as the corresponding nitroaniline derivative.

  • Isomeric impurities: Positional isomers that may form during synthesis.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: To minimize oxidation and degradation, the product should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at a low temperature (e.g., -20°C for long-term storage).[4]

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for determining the purity of phenylenediamines.[5] Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of organic impurities.

Troubleshooting Guides

Issue 1: Product Discoloration After Purification
Symptom Possible Cause Suggested Solution
Product is initially a light color but darkens over time.Air oxidation.Handle and store the purified product under an inert atmosphere (nitrogen or argon). Use degassed solvents for any subsequent steps.
Product remains colored even after column chromatography.Co-elution of colored impurities.Modify the mobile phase polarity or try a different stationary phase. Pre-treating the crude material with activated carbon or a reducing agent prior to chromatography may also be effective.[1]
Product darkens upon concentration of solvent.Heat-induced degradation or oxidation.Use a rotary evaporator at a lower temperature and pressure. Ensure the system is purged with an inert gas.
Issue 2: Low Yield After Purification
Symptom Possible Cause Suggested Solution
Significant loss of material during column chromatography.Product is highly polar and adsorbs irreversibly to the silica gel.Consider using a different stationary phase like alumina or a polymer-based resin. A small amount of a basic modifier (e.g., triethylamine) in the eluent can also help reduce tailing and improve recovery.
Low recovery after recrystallization.The chosen solvent system is not optimal; the product may be too soluble.Perform small-scale solubility tests to find a solvent in which the product is soluble when hot but poorly soluble when cold. A co-solvent system may be necessary.
Product decomposition during distillation.The compound is not stable at its boiling point, even under vacuum.Avoid distillation if possible. If necessary, use a high-vacuum system to lower the boiling point and minimize exposure to high temperatures.[6]
Issue 3: Persistent Impurities in the Final Product
Symptom Possible Cause Suggested Solution
Presence of a closely eluting impurity in HPLC.Isomeric impurity or a byproduct with similar polarity.Optimize the HPLC method (e.g., change the column, mobile phase, or gradient). For preparative purification, consider techniques with higher resolving power like preparative HPLC.
Starting material is still present after the reaction and purification.Incomplete reaction.Increase the reaction time, temperature, or the excess of a reagent. Ensure efficient mixing.
A polar, colored impurity is observed.Oxidation product.Consider a final purification step involving treatment with a reducing agent like sodium dithionite followed by filtration through a short plug of silica or activated carbon.[1][6]

Experimental Protocols

Protocol 1: Decolorization and Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).

  • Decolorization: To the hot solution, add a small amount of activated carbon (approximately 1-2% w/w) and a reducing agent such as sodium dithionite (sodium hydrosulfite) (approximately 1% w/w).[6]

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon and any other insoluble materials.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum in a desiccator protected from light.

Protocol 2: Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase. For sensitive compounds, consider deactivating the silica gel by pre-treating it with the mobile phase containing a small amount of a base like triethylamine (0.1-1%).

  • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or cyclohexane is a good starting point. The optimal polarity will depend on the specific impurities.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC or HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Quantitative Data Summary

The following table presents hypothetical data for the purification of 10g of crude this compound using different methods. This data is for illustrative purposes.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Key Impurity Removed
Recrystallization859770Polar, colored impurities
Column Chromatography85>9960Isomeric and less polar byproducts
Distillation (High Vacuum)859850Non-volatile impurities
Recrystallization followed by Column Chromatography85>99.555Broad range of impurities

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification Steps cluster_final Final Product Crude Product Crude Product Initial Analysis (HPLC, TLC) Initial Analysis (HPLC, TLC) Crude Product->Initial Analysis (HPLC, TLC) Recrystallization Recrystallization Initial Analysis (HPLC, TLC)->Recrystallization High polarity impurities Column Chromatography Column Chromatography Initial Analysis (HPLC, TLC)->Column Chromatography Multiple impurities Recrystallization->Column Chromatography Further purification Final Product Final Product Recrystallization->Final Product Column Chromatography->Final Product Final Analysis (Purity Check) Final Analysis (Purity Check) Final Product->Final Analysis (Purity Check) Storage Storage Final Analysis (Purity Check)->Storage Purity >99%

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic Start Start Is the product colored? Is the product colored? Start->Is the product colored? Yes Yes Is the product colored?->Yes Yes No No Is the product colored?->No No Perform decolorization (activated carbon, Na2S2O4) Perform decolorization (activated carbon, Na2S2O4) Yes->Perform decolorization (activated carbon, Na2S2O4) Check purity by HPLC Check purity by HPLC No->Check purity by HPLC Perform decolorization (activated carbon, Na2S2O4)->Check purity by HPLC Purity <99% Purity <99% Check purity by HPLC->Purity <99% Purity <99% Purity >99% Purity >99% Check purity by HPLC->Purity >99% Purity >99% Identify impurities (NMR, MS) Identify impurities (NMR, MS) Purity <99%->Identify impurities (NMR, MS) End End Purity >99%->End Finished Choose appropriate purification Choose appropriate purification Identify impurities (NMR, MS)->Choose appropriate purification Recrystallization Recrystallization Choose appropriate purification->Recrystallization Polar impurities Column Chromatography Column Chromatography Choose appropriate purification->Column Chromatography Multiple/isomeric impurities Recrystallization->End Column Chromatography->End

Caption: A decision tree for troubleshooting the purification of this compound.

References

troubleshooting guide for low conversion rates in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of benzimidazoles, particularly focusing on low conversion rates.

Troubleshooting Guide for Low Conversion Rates

Low yields in benzimidazole synthesis can arise from a variety of factors, from reagent quality to suboptimal reaction conditions. This section provides a systematic approach to identifying and resolving these issues.

Question: My benzimidazole synthesis is resulting in a low yield. What are the potential causes and how can I address them?

Answer: Low yields are a common issue. Systematically evaluating the following aspects of your experimental setup can help pinpoint the problem.

1. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: Impurities in o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction. o-Phenylenediamine is susceptible to air oxidation, which can lead to darker-colored products and lower yields.[1][2]

    • Solution: Use freshly purified starting materials. o-Phenylenediamine can be purified by recrystallization or by treating an aqueous solution with sodium dithionite and activated carbon.[1]

  • Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: Carefully check the stoichiometry of your reactants. For the synthesis of 2-substituted benzimidazoles, a 1:1 ratio of o-phenylenediamine to aldehyde is typically used. For 1,2-disubstituted benzimidazoles, a 1:2 ratio is often employed.[3]

2. Reaction Conditions:

  • Temperature: The optimal temperature can vary significantly depending on the specific reactants and catalyst used. Some reactions proceed at room temperature, while others require heating.[4][5] Classical methods like the Phillips-Ladenburg reaction can require high temperatures (180-300°C), which can also lead to degradation if not carefully controlled.[5][6]

    • Solution: Consult literature for the optimal temperature for your specific synthesis. If the reaction is sluggish, a modest increase in temperature may improve the conversion rate. However, be cautious of excessive heat, which can promote side reactions.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] Continue the reaction until the starting materials are consumed.

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Solvents commonly used include ethanol, methanol, acetonitrile, and in some cases, water or solvent-free conditions.[3][8][9]

    • Solution: Experiment with different solvents to find the optimal one for your system. The solvent should be inert to the reactants and products and should facilitate the dissolution of the starting materials.

3. Catalyst Activity:

  • Catalyst Choice: A wide range of catalysts can be used for benzimidazole synthesis, including acid catalysts (e.g., HCl, p-toluenesulfonic acid), Lewis acids (e.g., Yb(OTf)₃, In(OTf)₃), and metal catalysts (e.g., copper, gold nanoparticles).[8][10][11][12] The effectiveness of a catalyst can be highly substrate-dependent.

    • Solution: If you are using a catalyst, ensure it is appropriate for your specific reaction. If one catalyst is not providing good yields, consider screening other types of catalysts.

  • Catalyst Deactivation: Catalysts can be deactivated by impurities in the reactants or solvent, or by the reaction products themselves.

    • Solution: Ensure your reagents and solvent are of high purity. If catalyst deactivation is suspected, increasing the catalyst loading or using a fresh batch of catalyst may be necessary. Some studies have shown negligible catalyst deactivation under specific conditions.[13]

4. Side Reactions and Product Degradation:

  • Side Product Formation: Several side reactions can occur, reducing the yield of the desired benzimidazole. For example, in the Weidenhagen reaction (using aldehydes), self-condensation of the aldehyde can occur.[14] In some cases, 1,2-disubstituted benzimidazoles can form as a byproduct when the 2-substituted product is desired.[3]

    • Solution: Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions. The choice of catalyst can also influence selectivity.[3]

  • Starting Material Degradation: o-Phenylenediamine can degrade, especially under harsh acidic or oxidative conditions.[1][15][16] Aldehydes can also be unstable.

    • Solution: Use milder reaction conditions where possible. Protect the reaction from air if oxidation is a concern.

5. Work-up and Purification:

  • Product Loss During Work-up: The desired product can be lost during extraction and purification steps.

    • Solution: Optimize your work-up procedure. Ensure the pH is appropriate for the extraction of your benzimidazole derivative.

  • Inefficient Purification: Inefficient purification can lead to a lower isolated yield.

    • Solution: Column chromatography and recrystallization are common methods for purifying benzimidazoles.[7][17][18][19] Choose an appropriate solvent system for your specific product. Common solvent systems for column chromatography include ethyl acetate/hexane mixtures.[7][17] For recrystallization, solvents like ethanol, or solvent pairs like hexane/acetone can be effective.[20]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazoles?

A1: The two most common classical methods are the Phillips-Ladenburg synthesis and the Weidenhagen reaction .

  • Phillips-Ladenburg Synthesis: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative in the presence of a mineral acid like HCl.[5][6]

  • Weidenhagen Reaction: This method involves the reaction of an o-phenylenediamine with an aldehyde or ketone, often in the presence of an oxidizing agent like copper acetate.[5]

Numerous modern variations of these methods exist, employing a wide range of catalysts and reaction conditions to improve yields and sustainability.[21]

Q2: I am observing a dark-colored reaction mixture and product. What is the cause and how can I prevent it?

A2: A dark coloration is often due to the oxidation of the o-phenylenediamine starting material.[1] This can be exacerbated by exposure to air, high temperatures, and certain oxidizing agents.

  • Prevention:

    • Use freshly purified o-phenylenediamine.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Avoid excessively high reaction temperatures.

  • Purification:

    • The crude product can often be decolorized by treating a solution of the product with activated charcoal.[22]

    • Recrystallization can also help in obtaining a purer, less colored product.[22]

Q3: How can I effectively purify my benzimidazole derivative?

A3: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities. The choice of solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[23][24] Common solvents for benzimidazole recrystallization include ethanol, water, and mixtures of solvents like ethyl acetate/hexane.[20][25]

  • Column Chromatography: This is effective for separating the desired product from unreacted starting materials and side products, especially when they have different polarities.[7][17][18][19] Silica gel is a common stationary phase, and solvent systems are typically mixtures of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[7][17]

  • Acid-Base Extraction: Since benzimidazoles are basic, they can often be separated from non-basic impurities by dissolving the crude product in an acidic aqueous solution, washing with an organic solvent to remove impurities, and then neutralizing the aqueous layer to precipitate the purified benzimidazole.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 2-Aryl-1-arylmethyl-1H-benzimidazoles

EntryCatalystTime (min)Yield (%)
1No Catalyst18045
2H₂SO₄12075
3Chlorosulfonic acid4594
4p-TSA6090
5H₃PO₄15070

Reaction conditions: o-phenylenediamine (1 mmol), aromatic aldehyde (2 mmol), catalyst (10 mol%), solvent-free, 80 °C.

Table 2: Optimization of Reaction Conditions for the Synthesis of 2-Phenyl Benzimidazole

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1NH₄Cl (100)CHCl₃875
2NH₄Cl (200)CHCl₃682
3NH₄Cl (300)CHCl₃588
4NH₄Cl (400)CHCl₃494
5NH₄F (400)CHCl₃485
6NH₄NO₃ (400)CHCl₃478
7(NH₄)₂CO₃ (400)CHCl₃465
8(NH₄)₂SO₄ (400)CHCl₃470
9NH₄Cl (400)CH₃CN480
10NH₄Cl (400)MeOH472
11NH₄Cl (400)Ether455
12NH₄Cl (400)DMF460

Reaction conditions: o-Phenylenediamine (1 mmol), benzaldehyde (1 mmol), room temperature.[3]

Experimental Protocols

Protocol 1: Phillips-Ladenburg Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid [19][20][26]

  • Reaction Setup: In a 250 mL round-bottom flask, combine 27 g of o-phenylenediamine and 17.5 g of 90% formic acid.

  • Heating: Heat the mixture on a water bath at 100 °C for 2 hours.

  • Neutralization: After cooling the reaction mixture to room temperature, slowly add a 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.

  • Isolation of Crude Product: Collect the precipitated crude benzimidazole by suction filtration. Wash the solid with ice-cold water and then with a small amount of cold water.

  • Recrystallization: Dissolve the crude product in approximately 400 mL of boiling water. Add 2 g of decolorizing carbon and digest for 15 minutes.

  • Purification: Filter the hot solution rapidly through a preheated Büchner funnel. Cool the filtrate to about 10 °C to induce crystallization.

  • Final Product: Collect the purified benzimidazole crystals by suction filtration, wash with a small amount of cold water, and dry at 100 °C.

Protocol 2: Weidenhagen Synthesis of 2-Substituted Benzimidazoles [7]

This method involves the reaction of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent like cupric acetate.

  • Reaction Setup: Dissolve the o-phenylenediamine and the aldehyde in an alcoholic or aqueous solution.

  • Addition of Oxidant: Add cupric acetate to the solution.

  • Reaction: The reaction mixture is typically stirred at room temperature or heated, depending on the specific substrates. The cuprous salt of the benzimidazole often precipitates.

  • Decomposition of Salt: The collected salt is then treated with hydrogen sulfide to yield the free benzimidazole and cuprous sulfide.

  • Purification: The cuprous sulfide is removed by filtration, and the benzimidazole is purified from the filtrate, typically by recrystallization.

Visualizations

Troubleshooting_Workflow Start Low Conversion Rate Reagent_Quality Check Reagent Quality (Purity, Stoichiometry) Start->Reagent_Quality Reaction_Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Reagent_Quality->Reaction_Conditions If reagents are pure and stoichiometry is correct Solution Improved Yield Reagent_Quality->Solution Problem Solved Catalyst_Issues Evaluate Catalyst (Choice, Activity) Reaction_Conditions->Catalyst_Issues If conditions are optimized Reaction_Conditions->Solution Problem Solved Side_Reactions Investigate Side Reactions and Degradation Catalyst_Issues->Side_Reactions If catalyst is active Catalyst_Issues->Solution Problem Solved Workup_Purification Review Work-up and Purification Side_Reactions->Workup_Purification If side reactions are minimized Side_Reactions->Solution Problem Solved Workup_Purification->Solution If purification is efficient

Caption: Troubleshooting workflow for low conversion rates in benzimidazole synthesis.

Benzimidazole_Synthesis_Pathway cluster_reactants Reactants o-Phenylenediamine o-Phenylenediamine Intermediate Schiff Base / Amide Intermediate o-Phenylenediamine->Intermediate Aldehyde_CarboxylicAcid Aldehyde or Carboxylic Acid Aldehyde_CarboxylicAcid->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration_Oxidation Dehydration / Oxidation Cyclization->Dehydration_Oxidation Product Benzimidazole Dehydration_Oxidation->Product

Caption: General reaction pathway for benzimidazole synthesis.

Problem_Solution_Relationship cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution Low_Yield Low Yield Incomplete reaction Impure_Reagents Impure Starting Materials e.g., oxidized o-phenylenediamine Low_Yield->Impure_Reagents Suboptimal_Conditions Incorrect Temperature/Time Inappropriate solvent Low_Yield->Suboptimal_Conditions Catalyst_Problem Inactive or wrong catalyst Low_Yield->Catalyst_Problem Purification Recrystallization or Column Chromatography Low_Yield->Purification Dark_Product Dark Product Colored impurities Dark_Product->Impure_Reagents Degradation Starting material degradation Dark_Product->Degradation Dark_Product->Purification Side_Products Multiple Spots on TLC Formation of byproducts Side_Products->Suboptimal_Conditions Side_Products->Purification Purify_Reagents Purify starting materials Check stoichiometry Impure_Reagents->Purify_Reagents Optimize_Conditions Screen temperature, time, solvent Suboptimal_Conditions->Optimize_Conditions Change_Catalyst Try different catalyst or fresh batch Catalyst_Problem->Change_Catalyst Degradation->Purify_Reagents Degradation->Optimize_Conditions

Caption: Relationship between problems, causes, and solutions in benzimidazole synthesis.

References

effect of atmospheric conditions on 3-Methoxymethyl-benzene-1,2-diamine stability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Methoxymethyl-benzene-1,2-diamine

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various atmospheric conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound, also known as 3-methoxy-o-phenylenediamine, is an aromatic diamine. Aromatic diamines are crucial precursors in the synthesis of many heterocyclic compounds used in pharmaceuticals, materials science, and dye chemistry.[1][2] The stability of this compound is critical because its degradation can lead to the formation of impurities, which may affect the yield, purity, and safety of the final products.

Q2: How should I properly store this compound to ensure its stability?

A2: Due to its sensitivity to atmospheric conditions, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is advisable to store it at low temperatures (e.g., -20°C) and protected from light. This minimizes oxidation and photodegradation.

Q3: My sample of this compound has changed color from light to a dark brown/purple. Is it still usable?

A3: o-Phenylenediamines are known to darken upon exposure to air due to oxidation.[1] For the closely related compound, 3-Methoxy-o-phenylenediamine, it is noted that it can rapidly turn black even at -20°C without a loss of quality.[3] While a color change indicates some level of oxidation or polymerization, the bulk material may still be suitable for some applications.[4][5] It is highly recommended to assess the purity of the material using an appropriate analytical method, such as HPLC or GC, before use.[6][7]

Q4: What are the likely degradation pathways for this compound under atmospheric conditions?

A4: The primary degradation pathways for this compound under atmospheric conditions are likely oxidation and photodegradation. The two amino groups on the benzene ring are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored dimers and polymers.[4][5][8] Exposure to UV and visible light can also promote degradation.[9][10]

Q5: What impact does humidity have on the stability of this compound?

A5: While the primary concern for aromatic diamines is oxidation, high humidity can potentially accelerate degradation processes, especially in the presence of acidic or basic impurities. It is best to store the compound in a dry environment.

Q6: Are there any known incompatibilities for this compound?

A6: this compound is incompatible with strong oxidizing agents, which can accelerate its degradation. It may also react with aldehydes and ketones.[1]

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Compound darkens rapidly upon opening the container. Exposure to atmospheric oxygen.Handle the compound quickly in an inert atmosphere (glove box or glove bag). Purge the container with an inert gas (nitrogen or argon) before resealing.
Unexpected peaks appear in HPLC/GC analysis after a short period of storage. Degradation due to oxidation or photodegradation.1. Confirm proper storage conditions (inert atmosphere, low temperature, protection from light). 2. Re-analyze a freshly opened sample to confirm the initial purity. 3. If degradation is confirmed, consider purifying the material before use (e.g., recrystallization or chromatography).
Inconsistent reaction yields or product profiles. Variable purity of the starting material due to degradation.1. Always assess the purity of the this compound before each use, especially if the container has been opened multiple times. 2. Use a fresh batch of the compound if significant degradation is suspected.
Formation of insoluble colored particles in solution. Polymerization of the compound due to extensive oxidation.1. Filter the solution to remove insoluble matter. 2. Assess the purity of the soluble portion. 3. If polymerization is extensive, the material may not be suitable for use and a fresh batch should be obtained.

Quantitative Data Summary

There is a lack of publicly available quantitative data on the stability of this compound. Researchers should perform their own stability studies to determine the shelf-life and appropriate storage conditions for their specific applications. The following table outlines the types of data that should be collected during such a study.

Parameter Stress Condition Analytical Method Data to Collect
Appearance Heat, Humidity, LightVisual InspectionColor change, physical state
Purity Assay Heat, Humidity, Light, OxidationHPLC, GC% Purity of the active substance
Degradation Products Heat, Humidity, Light, OxidationHPLC, LC-MS, GC-MSIdentification and quantification of impurities
Water Content HumidityKarl Fischer Titration% Water content

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Sample Preparation: Prepare separate, loosely capped vials of the compound. For solutions, prepare a stock solution in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid/Base Hydrolysis:

    • Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation:

    • Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation:

    • Expose the solid sample to 80°C for 48 hours.

  • Photostability:

    • Expose the sample to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC or GC method to determine the purity and profile of degradation products.

Protocol 2: Long-Term Stability Study

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Place the compound in its intended container-closure system.

  • Storage Conditions: Store the samples under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Recommended: -20°C, under inert atmosphere, protected from light.

  • Testing Frequency: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: Analyze the samples for appearance, purity, degradation products, and any other relevant physical or chemical properties.

Visualizations

experimental_workflow start Start: Obtain Sample of This compound stress_testing Forced Degradation (Stress Testing) start->stress_testing long_term_testing Long-Term Stability (ICH Conditions) start->long_term_testing analysis Analytical Testing (HPLC, GC-MS, etc.) stress_testing->analysis long_term_testing->analysis data_evaluation Data Evaluation and Degradation Pathway ID analysis->data_evaluation shelf_life Establish Shelf-Life and Storage Conditions data_evaluation->shelf_life end End: Stability Profile Established shelf_life->end

Caption: Experimental workflow for stability assessment.

degradation_pathway parent This compound C₇H₁₀N₂O oxidized_intermediate Oxidized Intermediate (e.g., Radical Cation) parent->oxidized_intermediate [O₂] / light (hν) dimer Dimerization Product (e.g., Phenazine derivative) oxidized_intermediate->dimer Dimerization polymer Polymerization Products oxidized_intermediate->polymer Polymerization

Caption: Potential oxidative degradation pathway.

References

strategies to reduce reaction times for 3-Methoxymethyl-benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-Methoxymethyl-benzene-1,2-diamine, focusing on strategies to reduce reaction times.

Troubleshooting Guide: Reducing Reaction Times

This guide addresses specific issues that can lead to prolonged reaction times in the synthesis of this compound, which is typically achieved through the catalytic hydrogenation of a dinitro or nitroaniline precursor.

Issue ID Problem Potential Causes Suggested Solutions
RT-001 Slow or incomplete reaction Catalyst Inactivity: The catalyst (e.g., Pd/C, Raney Ni) may be old, poisoned, or not properly activated.1. Use a fresh batch of catalyst. 2. Ensure the catalyst was stored under appropriate conditions (e.g., under inert gas). 3. If using Raney Nickel, ensure it is freshly prepared and properly activated. 4. Consider catalyst poisoning by sulfur or other functional groups in the starting material or solvent. Purify the starting materials if necessary.
RT-002 Reaction starts but then stalls Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed to completion, especially with less reactive substrates.1. Increase the hydrogen pressure. While many nitroarene reductions proceed at atmospheric pressure, increasing the pressure can significantly accelerate the reaction.[1] 2. Ensure there are no leaks in the hydrogenation apparatus.
RT-003 Reaction is sluggish at room temperature Low Reaction Temperature: The activation energy for the reaction may not be sufficiently overcome at ambient temperature.1. Gently heat the reaction mixture. For many catalytic hydrogenations, an increase in temperature can lead to a significant increase in reaction rate.[2] 2. Be cautious with temperature increases, as this can sometimes lead to side reactions or catalyst degradation.
RT-004 Poor reaction rate in the chosen solvent Inappropriate Solvent: The solvent can affect the solubility of the reactants and hydrogen, as well as the catalyst's activity.1. Switch to a different solvent. Protic solvents like ethanol and methanol are commonly used and often effective.[3] 2. Ensure the starting material is fully dissolved in the chosen solvent. A solvent mixture may be necessary.
RT-005 Reaction is slow despite optimized conditions Sub-optimal Catalyst Choice: The chosen catalyst may not be the most effective for this specific substrate.1. Compare the efficacy of different catalysts. For instance, Palladium on carbon (Pd/C) and Raney Nickel are common choices, but their performance can vary depending on the substrate.[4] 2. Consider bimetallic catalysts (e.g., Pd-Ni), which have been shown to have higher activity in some cases.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the catalytic hydrogenation of a suitable precursor, such as 1-methoxymethyl-2,3-dinitrobenzene or 2-amino-3-methoxynitrobenzene, using a heterogeneous catalyst like Palladium on carbon (Pd/C) or Raney Nickel.

Q2: How does the choice of catalyst impact the reaction time?

A2: The catalyst choice is crucial. Pd/C is a widely used and effective catalyst for nitro group reductions.[4] Raney Nickel is another excellent option and can sometimes be more reactive or offer different selectivity. For challenging reductions, bimetallic catalysts or other noble metal catalysts like platinum-based ones might offer faster reaction rates.

Q3: Can I speed up the reaction by increasing the temperature?

A3: Yes, increasing the temperature generally increases the reaction rate. However, it's important to do so cautiously, as excessive heat can lead to side reactions, such as de-benzylation if protecting groups are present, or catalyst deactivation. A moderate increase in temperature is often beneficial.[2]

Q4: What is the effect of hydrogen pressure on the reaction time?

A4: Higher hydrogen pressure typically leads to a faster reaction rate by increasing the concentration of dissolved hydrogen available for the catalytic cycle. While many hydrogenations can be performed at atmospheric pressure using a balloon, pressurizing the system in a suitable reactor can significantly reduce the reaction time.[1]

Q5: Which solvent should I use for the hydrogenation?

A5: Protic solvents like ethanol and methanol are excellent choices for catalytic hydrogenation as they can effectively dissolve the reactants and hydrogen.[3] The choice of solvent can also influence the catalyst's activity and the reaction pathway. It is important to ensure your starting material is soluble in the chosen solvent.

Q6: My reaction is still slow even after optimizing the conditions. What else can I check?

A6: If the reaction remains sluggish, consider the purity of your starting materials and solvent. Trace impurities, particularly sulfur-containing compounds, can poison the catalyst and drastically slow down the reaction. Additionally, ensure efficient stirring to maximize the contact between the reactants, hydrogen, and the catalyst surface.

Quantitative Data on Reaction Parameters

The following table summarizes the general effects of various parameters on the reaction time for the catalytic hydrogenation of nitroarenes, which is the key step in the synthesis of this compound. The data is compiled from studies on similar substrates and provides a qualitative to semi-quantitative guide for optimization.

Parameter Condition Effect on Reaction Time Remarks References
Catalyst Pd/C vs. Raney NiCan be substrate-dependent. In some cases, Raney Ni can be faster.Pd/C is generally a very effective and versatile catalyst. Raney Ni is a good alternative, especially if dehalogenation is a concern with other substrates.[4]
Bimetallic (e.g., Pd-Ni) vs. MonometallicBimetallic catalysts can be significantly faster.The synergistic effect between the metals can enhance catalytic activity.[5]
Temperature IncreaseDecreases reaction time.A 10°C increase can roughly double the reaction rate, but excessive heat can be detrimental.[2]
Hydrogen Pressure IncreaseDecreases reaction time.Moving from atmospheric pressure to a pressurized system can dramatically speed up the reaction.[1]
Solvent Protic (e.g., Ethanol, Methanol) vs. AproticProtic solvents are generally preferred and often lead to faster reactions.Solvent choice affects the solubility of reactants and hydrogen, and can influence catalyst performance.[3]
Substituent Effects Electron-donating groups (like methoxy)Can have a varied effect. Some studies show a slight decrease in reaction rate compared to unsubstituted nitrobenzene.The electronic and steric effects of the substituents on the aromatic ring influence the rate of hydrogenation.[2]

Experimental Protocols

General Protocol for the Catalytic Hydrogenation of 1-Methoxymethyl-2,3-dinitrobenzene

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 1-methoxymethyl-2,3-dinitrobenzene

  • Palladium on carbon (10 wt. % Pd/C) or Raney Nickel (slurry in water)

  • Ethanol or Methanol (reagent grade)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

Procedure:

  • Preparation: In a round-bottom flask, dissolve the 1-methoxymethyl-2,3-dinitrobenzene in a suitable amount of ethanol or methanol.

  • Catalyst Addition: Under a stream of inert gas, carefully add the Pd/C catalyst (typically 5-10 mol% of the palladium metal relative to the substrate) or the Raney Nickel slurry.

  • Hydrogenation Setup: Securely attach the flask to the hydrogenation apparatus.

  • Inert Gas Purge: Evacuate the flask and backfill with inert gas. Repeat this process three times to remove all oxygen.

  • Hydrogen Introduction: Evacuate the flask and introduce hydrogen gas. If using a balloon, ensure it is adequately filled. For a pressurized system, set the desired pressure.

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is no longer detectable.

  • Work-up: Once the reaction is complete, carefully purge the apparatus with inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by crystallization or chromatography if necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Precursor B Add Catalyst A->B C Inert Gas Purge B->C D Introduce H2 C->D E Stir & Monitor D->E F Purge with Inert Gas E->F G Filter Catalyst F->G H Concentrate & Purify G->H

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Slow Reaction? Catalyst Check Catalyst Activity Start->Catalyst Yes Pressure Increase H2 Pressure Catalyst->Pressure Still Slow Success Reaction Complete Catalyst->Success Resolved Temp Increase Temperature Pressure->Temp Still Slow Pressure->Success Resolved Solvent Change Solvent Temp->Solvent Still Slow Temp->Success Resolved Purity Check Starting Material Purity Solvent->Purity Still Slow Solvent->Success Resolved Purity->Success Resolved

Caption: Troubleshooting flowchart for slow reaction rates.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Methoxymethyl-benzene-1,2-diamine with other o-Phenylenediamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 3-Methoxymethyl-benzene-1,2-diamine with other substituted o-phenylenediamines. The analysis is supported by experimental data from the literature, focusing on the widely studied synthesis of quinoxalines, a common reaction to gauge the reactivity of o-phenylenediamines.

Introduction to o-Phenylenediamine Reactivity

o-Phenylenediamines are crucial building blocks in the synthesis of a variety of heterocyclic compounds, including pharmaceuticals, dyes, and organic materials. Their reactivity is primarily centered around the two adjacent amino groups, which readily undergo condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines, with carboxylic acids to form benzimidazoles, and with other reagents to form a diverse range of heterocyclic systems.

The reactivity of the o-phenylenediamine core is significantly influenced by the nature of the substituents on the benzene ring. Electron-donating groups (EDGs) generally increase the nucleophilicity of the amino groups, thereby accelerating the rate of reaction. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity and slow down the reaction. Steric hindrance from bulky substituents can also play a crucial role in modulating reactivity.

The Role of the 3-Methoxymethyl Substituent

The 3-methoxymethyl group (-CH₂OCH₃) in this compound influences its reactivity through a combination of electronic and steric effects.

  • Electronic Effect: The methoxymethyl group is generally considered to be weakly electron-withdrawing through an inductive effect (-I) due to the electronegativity of the oxygen atom. However, unlike a methoxy group (-OCH₃) directly attached to the ring, the methylene (-CH₂-) spacer prevents direct resonance interaction (+R) of the oxygen lone pairs with the aromatic system. This results in a net deactivating effect on the aromatic ring, albeit a mild one.

  • Steric Effect: The methoxymethyl group is bulkier than a methyl or methoxy group, which can introduce steric hindrance at the adjacent amino group. This steric bulk can influence the rate of reaction and potentially the regioselectivity in reactions with unsymmetrical reagents.

Comparative Reactivity in Quinoxaline Synthesis

The synthesis of 2,3-diphenylquinoxaline from the reaction of various substituted o-phenylenediamines with benzil serves as an excellent benchmark for comparing their reactivity. The reaction is typically acid-catalyzed and proceeds via a condensation-cyclization mechanism.

Data Presentation

The following table summarizes the reaction yields for the synthesis of 2,3-diphenylquinoxaline derivatives from variously substituted o-phenylenediamines under acidic conditions in ethanol. While direct comparative data for this compound under these specific conditions is not available in the cited literature, its expected reactivity is included based on the electronic and steric effects of the methoxymethyl group.

o-Phenylenediamine DerivativeSubstituentElectronic EffectSteric Effect (Qualitative)Yield (%)[1]Reaction Time (h)[1]
o-Phenylenediamine-HNeutralMinimal982
4-Methyl-o-phenylenediamine-CH₃Weakly EDG (+I)Small82-87Not specified
4-Methoxy-o-phenylenediamine-OCH₃Strongly EDG (+R, -I)SmallNot specifiedNot specified
This compound-CH₂OCH₃Weakly EWG (-I)ModeratePredicted to be slightly lower than unsubstitutedPredicted to be slightly longer than unsubstituted
4-Nitro-o-phenylenediamine-NO₂Strongly EWG (-R, -I)SmallNot specifiedNot specified

Predicted values are based on the expected electronic deactivation and potential steric hindrance caused by the methoxymethyl group.

Experimental Protocols

General Procedure for the Synthesis of 2,3-Diphenylquinoxaline Derivatives[1]

This protocol describes a general method for the synthesis of quinoxalines from o-phenylenediamines and benzil, which can be used to compare the reactivity of different substituted diamines.

Materials:

  • Substituted o-phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • Ethanol (5 mL)

  • Camphorsulfonic acid (CSA) (20 mol%)

  • Cold water

Procedure:

  • A solution of the substituted o-phenylenediamine (1 mmol) and benzil (1 mmol) in 5 mL of ethanol is prepared in a round-bottom flask.

  • Camphorsulfonic acid (20 mol%) is added to the solution as a catalyst.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-8 hours, depending on the substrate), 5 mL of cold water is added to the reaction mixture.

  • Stirring is continued until a free-flowing solid is formed.

  • The solid product is collected by filtration, washed with water, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Mandatory Visualization

Reaction Mechanism for Quinoxaline Synthesis

The following diagram illustrates the acid-catalyzed reaction mechanism for the formation of a quinoxaline from an o-phenylenediamine and a 1,2-dicarbonyl compound like benzil.

Quinoxaline_Mechanism Reactants o-Phenylenediamine + Benzil + H⁺ ProtonatedBenzil Protonated Benzil Reactants->ProtonatedBenzil Protonation NucleophilicAttack1 Nucleophilic Attack (Amino Group on Carbonyl) ProtonatedBenzil->NucleophilicAttack1 Intermediate1 Tetrahedral Intermediate NucleophilicAttack1->Intermediate1 Dehydration1 Dehydration (Loss of H₂O) Intermediate1->Dehydration1 IminiumIon Iminium Ion Intermediate Dehydration1->IminiumIon Cyclization Intramolecular Nucleophilic Attack IminiumIon->Cyclization CyclizedIntermediate Cyclized Intermediate Cyclization->CyclizedIntermediate Dehydration2 Dehydration (Loss of H₂O) CyclizedIntermediate->Dehydration2 Dihydrophenazine Dihydrophenazine Intermediate Dehydration2->Dihydrophenazine Oxidation Oxidation (Aromatization) Dihydrophenazine->Oxidation Product Quinoxaline + H₃O⁺ Oxidation->Product

Caption: Acid-catalyzed mechanism of quinoxaline formation.

Experimental Workflow

The following diagram outlines the general experimental workflow for the comparative synthesis of quinoxaline derivatives.

Experimental_Workflow Start Start: Select Substituted o-Phenylenediamines ReactionSetup Reaction Setup: - o-Phenylenediamine (1 mmol) - Benzil (1 mmol) - Ethanol (5 mL) - CSA (20 mol%) Start->ReactionSetup Stirring Stir at Room Temperature ReactionSetup->Stirring Monitoring Monitor by TLC Stirring->Monitoring Workup Work-up: - Add cold water - Filter solid Monitoring->Workup Reaction Complete Purification Purification: Recrystallization from Ethanol Workup->Purification Analysis Analysis: - Yield Calculation - Melting Point - Spectroscopic Characterization Purification->Analysis Comparison Compare Reactivity: (Yields and Reaction Times) Analysis->Comparison

Caption: Workflow for reactivity comparison.

References

influence of the methoxymethyl group on the biological activity of resulting heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers, scientists, and drug development professionals.

The introduction of a methoxymethyl (MOM) group to a heterocyclic scaffold can significantly modulate its biological activity. While often utilized as a protective group in organic synthesis, the MOM group's influence when retained in the final structure is a critical consideration in drug design and medicinal chemistry. This guide provides a comparative analysis of the influence of the methoxymethyl group on the biological activity of resulting heterocycles, supported by experimental data and detailed protocols.

Impact on Antiviral Activity: A Case Study of Nucleoside Analogues

A key example illustrating the influence of the methoxymethyl group is in the field of antiviral nucleoside analogues. A study comparing 5-methoxymethyl-2'-deoxyuridine (MMdUrd) with its epimer, 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil (MMdLU), reveals the critical role of stereochemistry in conjunction with the methoxymethyl substituent.

MMdUrd demonstrated notable activity against herpes simplex viruses, whereas MMdLU was inactive[1]. The differential activity is attributed to the efficiency of phosphorylation by the virus-induced deoxythymidine kinase. MMdUrd acts as a substrate for this enzyme, a crucial step for its antiviral action. In contrast, MMdLU is not phosphorylated, rendering it inactive[1]. This highlights that the presence of the methoxymethyl group alone is not sufficient for activity; its spatial orientation in relation to other functional groups on the heterocyclic core is paramount.

Quantitative Comparison of Antiviral Activity
CompoundHeterocycleSubstituent at C5Antiviral Activity (Herpes Simplex Virus)
5-methoxymethyl-2'-deoxyuridine (MMdUrd)Uracil-CH₂OCH₃Active
5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil (MMdLU)Uracil-CH₂OCH₃Inactive

Influence on Anticancer and Antibacterial Activity

While direct comparative studies on the influence of the methoxymethyl group in anticancer and antibacterial heterocyclic compounds are less common in the readily available literature, the broader impact of methoxy and other C8-substituents on quinolone antibacterial activity has been noted. For instance, C-8 methoxy groups have been shown to enhance the activity of fluoroquinolones against resistant bacterial mutants[2]. This suggests that the electronic and steric effects of oxygen-containing substituents in specific positions of a heterocyclic system can be beneficial for overcoming resistance mechanisms.

In the context of anticancer research, studies on pyrazole and benzimidazole derivatives often explore the impact of various substituents, including methoxy groups, on their cytotoxic activities[3][4]. The position and number of methoxy groups can significantly influence the antiproliferative effects of these compounds[3]. While these studies do not specifically isolate the contribution of a methoxymethyl group, they underscore the importance of alkoxy substituents in modulating the anticancer properties of heterocyclic compounds.

Experimental Protocols

Antiviral Activity Assay (Herpes Simplex Virus)

The antiviral activity of nucleoside analogues like MMdUrd and MMdLU is typically evaluated in cell culture. A common method is the plaque reduction assay.

Methodology:

  • Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells) is prepared in multi-well plates.

  • Virus Inoculation: The cell monolayers are infected with a standardized amount of herpes simplex virus.

  • Compound Treatment: After a period of virus adsorption, the medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Incubation: The plates are incubated for a period sufficient for viral plaques (zones of cell death) to develop.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in the presence of the test compounds is compared to the number in the absence of the compounds.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined to quantify its antiviral potency.

Signaling Pathway and Experimental Workflow

The mechanism of action for many antiviral nucleoside analogues involves their phosphorylation by viral or cellular kinases to the active triphosphate form, which then inhibits the viral DNA polymerase.

antiviral_nucleoside_pathway cluster_cell Host Cell MMdLU MMdLU (Inactive Epimer) dTK Virus-induced deoxythymidine Kinase MMdLU->dTK No Phosphorylation MMdUrd MMdUrd (Active Nucleoside Analogue) MMdUrd->dTK Phosphorylation MMdUrd_MP MMdUrd Monophosphate dTK->MMdUrd_MP Cellular_Kinases Cellular Kinases MMdUrd_MP->Cellular_Kinases MMdUrd_TP MMdUrd Triphosphate (Active Form) Cellular_Kinases->MMdUrd_TP Viral_DNA_Polymerase Viral DNA Polymerase MMdUrd_TP->Viral_DNA_Polymerase Inhibition Viral_Replication Viral Replication Viral_DNA_Polymerase->Viral_Replication Blocks

Caption: Activation pathway of MMdUrd.

The above diagram illustrates the differential metabolic activation of MMdUrd and its inactive epimer, MMdLU. The active compound, MMdUrd, is phosphorylated by the viral deoxythymidine kinase, initiating a cascade that leads to the inhibition of viral replication.

Caption: General experimental workflow.

This workflow outlines the typical steps involved in assessing the biological activity of newly synthesized heterocyclic compounds, including those with methoxymethyl substitutions.

References

spectroscopic analysis (1H NMR, 13C NMR) of 3-methoxymethyl substituted quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data of 3-methoxymethyl substituted quinoxalines and related derivatives. Understanding the nuances of 1H and 13C NMR spectra is crucial for the structural elucidation and characterization of these heterocyclic compounds, which are significant scaffolds in medicinal chemistry. This document presents a compilation of experimental data and protocols to aid in the identification and differentiation of various substituted quinoxalines.

Comparison of 1H NMR and 13C NMR Data

Table 1: 1H NMR Spectroscopic Data of Selected 3-Substituted Quinoxalin-2(1H)-ones

CompoundH-5H-6H-7H-8Other ProtonsSolvent
3-Phenylquinoxalin-2(1H)-one 8.32-8.29 (m, 2H)7.57-7.48 (m, 4H)7.35-7.31 (m, 2H)7.84 (t, J = 4.0 Hz, 1H)12.60 (s, 1H, NH)C2D6SO
3-Ethylquinoxalin-2(1H)-one 7.85-7.83 (m, 1H)7.51-7.47 (m, 1H)7.38-7.32 (m, 2H)-12.40 (s, 1H, NH), 3.03 (q, J = 8.0 Hz, 2H, CH2), 1.39 (t, J = 8.0 Hz, 3H, CH3)CDCl3
Ethyl-(3-phenyl-quinoxalin-2-ylsulfanyl)acetate 8.08 (d, J = 8 Hz, 1H)7.64 (t, J = 8.0 Hz, 1H)7.69 (t, J = 8.0 Hz, 1H)8.05 (d, J = 8 Hz, 1H)7.83-7.80 (m, 2H, ArH), 7.54-7.51 (m, 3H, ArH), 4.25 (q, J = 7.2 Hz, 2H, OCH2), 4.03 (s, 2H, SCH2), 1.29 (t, J = 7.2 Hz, 3H, CH3)CDCl3

Table 2: 13C NMR Spectroscopic Data of Selected 3-Substituted Quinoxalin-2(1H)-ones

CompoundC-2C-3C-4aC-5C-6C-7C-8C-8aOther CarbonsSolvent
3-Phenylquinoxalin-2(1H)-one 155.1154.6132.52129.3130.8123.9128.3132.48136.1, 130.7, 129.7, 115.6 (Aromatic C)C2D6SO
3-Ethylquinoxalin-2(1H)-one 162.5156.5132.8128.7130.9124.1129.6-26.8 (CH2), 10.9 (CH3), 115.6CDCl3
Ethyl-(3-phenyl-quinoxalin-2-ylsulfanyl)acetate 153.6153.0141.2127.4129.0129.1129.9139.6169.2 (C=O), 136.9, 128.5, 128.3 (Aromatic C), 61.6 (OCH2), 33.4 (SCH2), 14.2 (CH3)CDCl3

Experimental Protocols

A general and convenient method for the synthesis of quinoxalin-2(1H)-ones involves the cyclization of N-protected o-phenylenediamines with carbonyl compounds.[1]

General Procedure for the Synthesis of 3-Substituted Quinoxalin-2(1H)-ones:

A mixture of the appropriate N-protected o-phenylenediamine (1.0 equiv) and an α-keto acid (1.2 equiv) in a suitable solvent such as ethanol or acetic acid is heated under reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried to afford the crude product. Further purification can be achieved by recrystallization from an appropriate solvent.

Example Synthesis of Ethyl-(3-phenyl-quinoxalin-2-ylsulfanyl)acetate [2]

To a solution of 3-phenyl-1H-quinoxaline-2-thione (1.0 equiv) in a suitable solvent, an equimolar amount of ethyl chloroacetate and a base (e.g., potassium carbonate) are added. The reaction mixture is stirred at room temperature for a specified period. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and analysis of substituted quinoxalines.

G General Workflow for Synthesis and Analysis of 3-Substituted Quinoxalines cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Starting Materials (o-phenylenediamine derivative, α-keto acid) Reaction Cyclocondensation Reaction Start->Reaction Heating Workup Work-up & Purification (Filtration, Recrystallization) Reaction->Workup Product 3-Substituted Quinoxaline Workup->Product NMR 1H & 13C NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS Data Data Interpretation & Structural Elucidation NMR->Data MS->Data

Caption: Synthetic and analytical workflow.

This guide serves as a foundational resource for researchers working with quinoxaline derivatives. The provided data and protocols, while not exhaustive, offer a solid starting point for the synthesis and spectroscopic characterization of this important class of compounds.

References

Unraveling the Fragmentation Fingerprints: A Comparative Guide to the Mass Spectrometry of 3-Methoxymethyl-benzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of novel compounds is paramount for their structural elucidation and analytical method development. This guide provides a comparative analysis of the expected fragmentation of 3-methoxymethyl-benzene-1,2-diamine and its isomer, 4-methoxy-o-phenylenediamine, supported by experimental data and detailed analytical protocols.

This guide delves into the nuanced world of mass spectrometry, offering a predictive glimpse into the fragmentation behavior of this compound and contrasting it with the experimentally observed fragmentation of its structural isomer, 4-methoxy-o-phenylenediamine (also known as 3,4-diaminoanisole). The insights provided herein are crucial for the unambiguous identification and characterization of these and similar aromatic diamine derivatives, which are important scaffolds in medicinal chemistry and materials science.

Comparative Fragmentation Analysis

The mass spectrometry fragmentation of aromatic compounds is heavily influenced by the nature and position of their substituents. In the case of this compound and its derivatives, the interplay between the amino and methoxymethyl groups dictates the primary fragmentation pathways under electron ionization (EI).

The fragmentation of 4-methoxy-o-phenylenediamine is characterized by a prominent molecular ion peak (M+) at m/z 138, indicative of a stable aromatic system.[1][2] The major fragmentation pathways involve the loss of a methyl radical (-CH3) from the methoxy group to form a stable ion at m/z 123, and the subsequent loss of carbon monoxide (-CO) to yield a fragment at m/z 95.[2]

Based on established fragmentation rules for aromatic amines and ethers, a theoretical fragmentation pattern for this compound can be postulated. The molecular ion is expected at m/z 152. Key fragmentation pathways would likely involve the alpha-cleavage of the C-C bond between the benzene ring and the methoxymethyl group, leading to the loss of a methoxy radical (-OCH3) to form a fragment at m/z 121, or the loss of the entire methoxymethyl group to generate a benzylic cation. Another probable fragmentation is the loss of a formaldehyde molecule (-CH2O) via a rearrangement, a common pathway for benzyl ethers.

The table below summarizes the experimentally observed fragmentation data for 4-methoxy-o-phenylenediamine and the predicted major fragments for this compound.

Compound Molecular Ion (M+) (m/z) Major Fragment Ions (m/z) Predicted/Observed Relative Abundance Proposed Neutral Loss
4-Methoxy-o-phenylenediamine (Experimental)[1][2]138123High•CH3
95ModerateCO
68ModerateHCN
This compound (Predicted)152121High•OCH3
122ModerateCH2O
106ModerateNH2, HCN

Alternative Analytical Approaches

While mass spectrometry is a powerful tool, a multi-faceted analytical approach is often necessary for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is a widely used alternative for the analysis of aromatic amines.[3] HPLC offers excellent separation of isomers and can be coupled with various detectors, including UV-Vis and mass spectrometry (LC-MS), for enhanced selectivity and sensitivity.

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another robust technique for the analysis of volatile and semi-volatile aromatic amines.[4][5][6][7][8] Derivatization is often employed to improve the volatility and chromatographic behavior of polar amines.

Experimental Protocols

A generalized experimental protocol for the analysis of aromatic diamine derivatives by GC-MS is provided below. This protocol is a composite based on common practices for similar analytes.[4][5][6][7]

Sample Preparation:

  • Extraction: For solid samples, extraction with a suitable organic solvent (e.g., methanol, ethyl acetate) is performed. For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.

  • Derivatization (Optional but Recommended): To improve volatility and peak shape, the amino groups can be derivatized. A common method is acylation using anhydrides like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[5]

    • Dissolve the extracted sample in a suitable solvent (e.g., acetonitrile).

    • Add the derivatizing agent and a catalyst (e.g., pyridine).

    • Heat the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes).

    • After cooling, the excess reagent is removed, and the sample is reconstituted in a solvent suitable for GC injection.

GC-MS Analysis:

  • Gas Chromatograph: An Agilent or similar GC system equipped with a capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms).

  • Injection: 1 µL of the prepared sample is injected in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

  • Ion Source Temperature: 230°C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

Visualizing the Fragmentation Pathway

To better understand the fragmentation process, a logical workflow for the mass spectrometric analysis and a predicted fragmentation pathway for this compound are depicted below using Graphviz.

Fragmentation_Workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Aromatic Diamine Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet GC_Column GC Separation GC_Inlet->GC_Column MS_Source Ionization (EI) GC_Column->MS_Source Mass_Analyzer Mass Analysis MS_Source->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Fragmentation_Pattern Fragmentation Pattern Mass_Spectrum->Fragmentation_Pattern Structure_Elucidation Structure Elucidation Fragmentation_Pattern->Structure_Elucidation

Caption: Workflow for GC-MS analysis of aromatic diamines.

Predicted_Fragmentation M [M]+• m/z 152 F1 [M - •OCH3]+ m/z 121 M->F1 - •OCH3 F2 [M - CH2O]+• m/z 122 M->F2 - CH2O F3 [M - NH2 - HCN]+• m/z 106 M->F3 - •NH2, -HCN

Caption: Predicted fragmentation of this compound.

References

Unveiling the Catalytic Potential: A Comparative Analysis of Substituted o-Phenylenediamines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. This guide offers a comparative study of the catalytic efficiency of various substituted o-phenylenediamines (OPDs), moving beyond their traditional role as mere reactants to explore their potential as primary organocatalysts. While direct comparative studies are nascent, this report synthesizes available data to provide insights into how substituents on the phenylenediamine ring influence catalytic activity, particularly in the synthesis of valuable heterocyclic compounds like benzimidazoles.

Executive Summary

o-Phenylenediamine and its derivatives are well-established building blocks in organic synthesis, most notably for the preparation of quinoxalines and benzimidazoles. However, a growing body of research is exploring their intrinsic catalytic capabilities. This guide consolidates findings on the catalytic performance of substituted OPDs, presenting available quantitative data, outlining experimental protocols for key reactions, and visualizing the underlying reaction mechanisms and workflows. The data suggests that the electronic nature of the substituents on the o-phenylenediamine ring can significantly impact reaction rates and yields, offering a tunable platform for catalyst design.

Comparative Catalytic Efficiency

The following table summarizes the performance of different substituted o-phenylenediamines in the synthesis of benzimidazole derivatives, a reaction where they can act as both a reactant and a catalyst to some extent, or where their reactivity is indicative of their catalytic potential.

Substituted o-PhenylenediamineReactant/Co-reactantProduct Yield (%)Reaction ConditionsReference
4,5-Dimethyl-o-phenylenediamineα-keto acidsExcellentAmino acid catalysis, water, room temp.[1]
4-Methoxy-o-phenylenediamineα-keto acidsExcellentAmino acid catalysis, water, room temp.[1]
4-Chloro-o-phenylenediamineα-keto acidsGoodAmino acid catalysis, water, room temp.[1]
4-Cyano-o-phenylenediamineα-keto acidsModerateAmino acid catalysis, water, room temp.[1]
4-Nitro-o-phenylenediamineα-keto acidsModerateAmino acid catalysis, water, room temp.[1]
4-Methyl-o-phenylenediamineFormic acid94ZnO nanoparticles, 70 °C[2]
4-Methoxy-o-phenylenediamineFormic acid98ZnO nanoparticles, 70 °C[2]

Observations:

  • Electron-donating groups (e.g., methyl, methoxy) on the o-phenylenediamine ring appear to enhance the reactivity and yield in benzimidazole synthesis. This is likely due to the increased nucleophilicity of the amino groups, which is a crucial step in the condensation reaction.

  • Electron-withdrawing groups (e.g., cyano, nitro) tend to result in lower yields under similar conditions. These groups decrease the electron density on the amino groups, making them less nucleophilic and thus slowing down the initial steps of the catalytic cycle.

Experimental Protocols

The following are representative experimental protocols for reactions where the catalytic activity of substituted o-phenylenediamines is a key factor.

Synthesis of 2-Substituted Benzimidazoles via Amino Acid Catalysis

This protocol is based on the work by a research group that developed a green and simple method for benzimidazole synthesis.

Materials:

  • Substituted o-phenylenediamine (e.g., 4,5-dimethyl-o-phenylenediamine)

  • α-Keto acid (e.g., pyruvic acid)

  • Amino acid catalyst (e.g., L-tyrosine)

  • Water (as solvent)

Procedure:

  • In an open flask, dissolve the substituted o-phenylenediamine (0.5 mmol) and the amino acid catalyst in water (15.0 mL).

  • Add the α-keto acid (0.6 mmol) to the solution. For some substrates, the α-keto acid may be added in batches.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated through standard work-up procedures, such as extraction and purification by column chromatography.[1]

Synthesis of Benzimidazoles using Formic Acid with a Co-catalyst

This method highlights the influence of substituents on the OPD ring in the presence of a nanoparticle co-catalyst.

Materials:

  • Substituted o-phenylenediamine (e.g., 4-methoxy-o-phenylenediamine)

  • Formic acid

  • ZnO nanoparticles

  • Solvent (if any, though some procedures are solvent-free)

Procedure:

  • Combine the substituted o-phenylenediamine with formic acid in the presence of ZnO nanoparticles.

  • Heat the reaction mixture to the specified temperature (e.g., 70 °C).[2]

  • Stir the mixture for the required duration.

  • After the reaction is complete, cool the mixture and isolate the product. This may involve filtration to remove the nanoparticle catalyst and subsequent purification of the benzimidazole derivative.

Mechanistic Insights and Visualizations

The catalytic activity of o-phenylenediamines, particularly in reactions forming heterocyclic rings, often involves a bifunctional catalytic mechanism. The two adjacent amino groups can act in concert to activate both the electrophile and the nucleophile.

General Catalytic Cycle for Benzimidazole Formation

The formation of benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids generally proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization. The OPD can be seen as a catalyst in the sense that it facilitates the transformation and is regenerated in its active form (or a derivative) if it's part of a larger catalytic cycle.

Catalytic_Cycle A Substituted o-Phenylenediamine C Schiff Base Intermediate A->C Condensation B Aldehyde/ Carboxylic Acid B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 2-Substituted Benzimidazole D->E Aromatization (e.g., Oxidation)

Caption: Generalized reaction pathway for the synthesis of 2-substituted benzimidazoles.

Experimental Workflow for Catalyst Screening

A typical workflow for comparing the catalytic efficiency of different substituted o-phenylenediamines would involve parallel synthesis and analysis.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Analysis Substituted OPD-1 Substituted OPD-1 TLC/LC-MS TLC/LC-MS Substituted OPD-1->TLC/LC-MS Substituted OPD-2 Substituted OPD-2 Substituted OPD-2->TLC/LC-MS ... ... Substituted OPD-n Substituted OPD-n Substituted OPD-n->TLC/LC-MS Reactants Reactants Solvent Solvent Temperature Temperature Time Time Yield Calculation Yield Calculation TLC/LC-MS->Yield Calculation Kinetic Studies Kinetic Studies Yield Calculation->Kinetic Studies

Caption: Workflow for comparative study of substituted OPDs as catalysts.

Conclusion

The exploration of substituted o-phenylenediamines as organocatalysts is a promising area of research. The available data, though not from a single comprehensive study, strongly indicates that the electronic properties of the substituents play a crucial role in determining their catalytic efficiency. Electron-donating groups tend to enhance catalytic activity in reactions reliant on the nucleophilicity of the amino groups, such as benzimidazole synthesis. This tunability opens up possibilities for the rational design of more efficient and selective organocatalysts based on the o-phenylenediamine scaffold. Further dedicated comparative studies are warranted to fully elucidate the structure-activity relationships and expand the application of these versatile compounds in catalysis.

References

validation of the structure of novel compounds synthesized from 3-Methoxymethyl-benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis and structural confirmation of novel compounds are pivotal steps in the discovery pipeline. This guide provides a comparative analysis of established synthetic routes to produce new benzimidazole and quinoxaline derivatives starting from 3-Methoxymethyl-benzene-1,2-diamine. It offers detailed experimental protocols, expected analytical data for structural validation, and a comparison with alternative synthetic strategies.

This guide will focus on two primary classes of bicyclic heterocyclic compounds that can be readily synthesized from this compound: benzimidazoles and quinoxalines. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.

Synthesis of Methoxymethyl-Substituted Benzimidazoles

Benzimidazoles are a key heterocyclic motif in numerous pharmaceuticals. The most direct method for their synthesis from this compound involves the condensation with either an aldehyde or a carboxylic acid.

Method A1: Condensation with Aldehydes

This method, often referred to as the Phillips-Ladenburg reaction, is a widely used, straightforward approach to 2-substituted benzimidazoles. The reaction of this compound with an aldehyde is expected to yield a mixture of two regioisomers due to the unsymmetrical nature of the diamine.

dot graph "Synthesis_of_Benzimidazoles_from_Aldehydes" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

diamine [label="3-Methoxymethyl-\nbenzene-1,2-diamine"]; aldehyde [label="Aldehyde (R-CHO)"]; intermediate [label="Schiff Base Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; product1 [label="4-(Methoxymethyl)-2-R-1H-benzo[d]imidazole"]; product2 [label="7-(Methoxymethyl)-2-R-1H-benzo[d]imidazole"]; catalyst [label="Catalyst\n(e.g., p-TsOH, HCl)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Solvent\n(e.g., Ethanol, DMF)", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

diamine -> intermediate [label="+ Aldehyde"]; aldehyde -> intermediate; intermediate -> product1 [label="Cyclization &\nOxidation"]; intermediate -> product2 [label="Cyclization &\nOxidation"]; catalyst -> intermediate [style=dashed, arrowhead=none]; solvent -> intermediate [style=dashed, arrowhead=none]; } Caption: Synthesis of benzimidazole regioisomers from an aldehyde.

Method A2: Condensation with Carboxylic Acids

Reacting this compound with a carboxylic acid, typically under harsher conditions (e.g., strong acid and high temperature) than with aldehydes, also yields 2-substituted benzimidazoles. This method is also expected to produce a mixture of regioisomers.

Synthesis of Methoxymethyl-Substituted Quinoxalines

Quinoxalines are another class of privileged scaffolds in drug discovery. Their synthesis from 1,2-diamines is generally achieved through condensation with an α-dicarbonyl compound.

Method B1: Condensation with α-Dicarbonyls

The reaction of this compound with an α-dicarbonyl compound (e.g., benzil, glyoxal) is a direct and high-yielding method for the preparation of quinoxalines. Similar to benzimidazole synthesis, two regioisomers are expected.

dot graph "Synthesis_of_Quinoxalines" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

diamine [label="3-Methoxymethyl-\nbenzene-1,2-diamine"]; dicarbonyl [label="α-Dicarbonyl\n(R-CO-CO-R')"]; intermediate [label="Dihydropyrazine Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; product1 [label="5-(Methoxymethyl)-2,3-R,R'-quinoxaline"]; product2 [label="8-(Methoxymethyl)-2,3-R,R'-quinoxaline"]; catalyst [label="Catalyst\n(e.g., Acetic Acid)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Solvent\n(e.g., Ethanol)", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

diamine -> intermediate [label="+ α-Dicarbonyl"]; dicarbonyl -> intermediate; intermediate -> product1 [label="Cyclization"]; intermediate -> product2 [label="Cyclization"]; catalyst -> intermediate [style=dashed, arrowhead=none]; solvent -> intermediate [style=dashed, arrowhead=none]; } Caption: Synthesis of quinoxaline regioisomers.

Comparative Summary of Synthetic Methods

MethodProduct ClassReactantTypical ConditionsAdvantagesDisadvantages
A1 BenzimidazoleAldehydeMild acid (p-TsOH, HCl), Ethanol/DMF, RT to 80°CReadily available aldehydes, mild conditions, generally good yields.Formation of regioisomers, potential for side reactions.
A2 BenzimidazoleCarboxylic AcidStrong acid (e.g., polyphosphoric acid), high temperature (150-200°C)Utilizes readily available carboxylic acids.Harsh conditions, potential for charring, formation of regioisomers.
B1 Quinoxalineα-DicarbonylMild acid (e.g., acetic acid), Ethanol, RefluxOften high yielding, clean reactions.α-Dicarbonyl compounds can be less stable or accessible than aldehydes/carboxylic acids, formation of regioisomers.

Alternative Synthetic Strategies

While condensation with this compound is the most direct approach, alternative multi-step syntheses can offer advantages in terms of regioselectivity or access to different substitution patterns.

Alternative MethodTarget ScaffoldGeneral DescriptionAdvantagesDisadvantages
C1: From o-Nitroanilines BenzimidazoleReduction of a suitably substituted o-nitroaniline followed by cyclization with a one-carbon source.Can provide a single regioisomer if the starting nitroaniline is appropriately substituted.Multi-step process, may require specialized reagents for reduction and cyclization.
C2: From Styrenes QuinoxalineMulti-component reactions involving styrenes, an amine source, and an oxidizing agent.Can build complexity in a single pot.May require optimization for specific substrates, can have lower yields.

Experimental Protocols

The following are representative experimental protocols adapted from established literature procedures for o-phenylenediamines. Researchers should optimize these for their specific substrates.

General Procedure for Benzimidazole Synthesis from Aldehydes (Method A1)
  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the desired aldehyde (1.1 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

General Procedure for Quinoxaline Synthesis (Method B1)
  • Dissolve this compound (1.0 mmol) and the α-dicarbonyl compound (1.0 mmol) in ethanol (15 mL).

  • Add a few drops of glacial acetic acid.

  • Reflux the mixture for 1-3 hours, monitoring by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solution and purify by column chromatography.

Structural Validation Workflow

The validation of the synthesized novel compounds is a critical step. A typical workflow involves a combination of spectroscopic techniques.

dot digraph "Structural_Validation_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Synthesized Crude Product", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification\n(Column Chromatography,\nRecrystallization)"]; ms [label="Mass Spectrometry (MS)\n- Determine Molecular Weight\n- Confirm Elemental Formula (HRMS)"]; nmr [label="NMR Spectroscopy\n(1H, 13C, COSY, HSQC, HMBC)\n- Elucidate Connectivity\n- Confirm Regioisomer Structure"]; ir [label="Infrared (IR) Spectroscopy\n- Identify Functional Groups (e.g., N-H)"]; final [label="Confirmed Structure", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> purification; purification -> ms; purification -> nmr; purification -> ir; {ms, nmr, ir} -> final; } Caption: Workflow for the structural validation of novel compounds.

Expected Analytical Data

The following tables provide predicted key analytical data for the products derived from this compound. These are estimations based on known substituent effects and should be confirmed by experimental data.

Expected ¹H NMR Chemical Shifts (in ppm)
ProtonBenzimidazole DerivativesQuinoxaline Derivatives
Aromatic-H7.0 - 8.07.5 - 8.5
-OCH₃~3.4~3.4
-CH₂-~4.5~4.6
N-H (Benzimidazole)12.0 - 13.0 (broad singlet)-
Expected ¹³C NMR Chemical Shifts (in ppm)
CarbonBenzimidazole DerivativesQuinoxaline Derivatives
Aromatic-C110 - 150125 - 160
C=N (Benzimidazole C2)145 - 155-
-OCH₃~58~58
-CH₂-~70~71
Expected Mass Spectrometry Fragmentation

In mass spectrometry, expect to see the molecular ion peak (M⁺). Common fragmentation patterns for the methoxymethyl group may include the loss of a methoxy radical (•OCH₃, -31 Da) or formaldehyde (CH₂O, -30 Da). A prominent fragment corresponding to the benzyl-type cation formed by cleavage of the C-O bond of the methoxymethyl group is also likely.

This guide provides a framework for the synthesis and validation of novel compounds derived from this compound. By understanding the established synthetic routes and the expected analytical signatures, researchers can efficiently expand their chemical libraries and accelerate the drug discovery process. It is imperative to perform thorough characterization for each new compound to unambiguously determine its structure.

A Comparative Guide to Purity Assessment of Synthesized 3-Methoxymethyl-benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of common analytical techniques for assessing the purity of 3-methoxymethyl-benzimidazoles, a class of compounds with significant interest in medicinal chemistry. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by representative experimental data.

Workflow for Purity Assessment

A systematic approach is essential for the reliable determination of compound purity. The general workflow involves initial purification of the synthesized product, followed by the application of one or more analytical techniques to quantify the purity and identify any impurities.

Purity Assessment Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Analysis cluster_results Results & Reporting Crude Product Crude Product Purification Purification (e.g., Recrystallization, Column Chromatography) Crude Product->Purification Purity_Assessment Purity Assessment Method Selection Purification->Purity_Assessment HPLC HPLC Analysis Purity_Assessment->HPLC Liquid-soluble, non-volatile qNMR qNMR Analysis Purity_Assessment->qNMR Soluble, non-destructive GC_MS GC-MS Analysis Purity_Assessment->GC_MS Volatile, thermally stable Data_Analysis Data Analysis & Purity Calculation HPLC->Data_Analysis qNMR->Data_Analysis GC_MS->Data_Analysis Final_Report Final Purity Report Data_Analysis->Final_Report Method Selection Decision Tree Start Start with Purified 3-Methoxymethyl-benzimidazole Is_Volatile Is the compound volatile & thermally stable? Start->Is_Volatile Use_GCMS Use GC-MS for high sensitivity and impurity identification. Is_Volatile->Use_GCMS Yes Is_Soluble_NMR Is the compound soluble in a suitable deuterated solvent? Is_Volatile->Is_Soluble_NMR No Use_qNMR Use qNMR for absolute purity and structural confirmation. Is_Soluble_NMR->Use_qNMR Yes Is_Soluble_HPLC Is the compound soluble in a suitable HPLC mobile phase? Is_Soluble_NMR->Is_Soluble_HPLC No Use_HPLC Use HPLC for routine purity checks and high throughput screening. Is_Soluble_HPLC->Use_HPLC Yes Re-evaluate Re-evaluate purification or consider alternative techniques. Is_Soluble_HPLC->Re-evaluate No

biological activity screening of novel quinoxalines derived from 3-Methoxymethyl-benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various novel quinoxaline derivatives, supported by experimental data from recent scientific literature. The information is intended to assist researchers in understanding the therapeutic potential of this important class of heterocyclic compounds. While the initial focus was on derivatives of 3-Methoxymethyl-benzene-1,2-diamine, the available literature provides a broader perspective on a diverse range of quinoxaline scaffolds.

Anticancer Activity: A Comparative Analysis

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines. The following tables summarize the in vitro anticancer activity of several novel quinoxaline derivatives, presenting their half-maximal inhibitory concentration (IC50) values.

Table 1: Anticancer Activity of Quinoxaline Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
VIId HCT116 (Colon)7.8DoxorubicinNot specified
VIIIa HCT116 (Colon)Not specified (active)DoxorubicinNot specified
VIIIc HCT116 (Colon)2.5DoxorubicinNot specified
VIIIe HCT116 (Colon)8.4DoxorubicinNot specified
XVa HCT116 (Colon)4.4DoxorubicinNot specified
XVa MCF-7 (Breast)5.3DoxorubicinNot specified
4b A549 (Lung)11.98 ± 2.595-Fluorouracil4.89 ± 0.20
4m A549 (Lung)9.32 ± 1.565-Fluorouracil4.89 ± 0.20

Table 2: EGFR and COX-2 Inhibitory Activity of Quinoxaline Derivatives

Compound IDEGFR IC50 (µM)COX-2 IC50 (µM)
4a 0.31.17
13 0.40.46
11 0.60.62
5 0.90.83

Antimicrobial Activity: A Comparative Analysis

Quinoxaline derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The following table summarizes the in vitro antimicrobial activity, specifically the zone of inhibition, of selected quinoxaline derivatives.

Table 3: Antimicrobial Activity of Quinoxaline-Sulfonamide Derivatives

Compound IDS. aureus (mm)B. pumilis (mm)E. coli (mm)A. niger (mm)P. notatum (mm)
67 1414161717
68 13141512Not specified

Experimental Protocols

Synthesis of Quinoxaline Derivatives

A common and versatile method for synthesizing the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1]

General Procedure:

  • Dissolve the substituted o-phenylenediamine (1 mmol) in a suitable solvent, such as ethanol or acetic acid.

  • Add the 1,2-dicarbonyl compound (1 mmol) to the solution.

  • The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, usually by recrystallization from a suitable solvent or by column chromatography on silica gel, to afford the desired quinoxaline derivative.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2][3]

Protocol for Adherent Cells: [4]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test quinoxaline derivatives and a positive control (e.g., Doxorubicin) and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Activity Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[5][6]

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the test quinoxaline derivatives in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).[6]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Signaling Pathways and Mechanisms of Action

The anticancer activity of many quinoxaline derivatives is attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and proliferation.[7][8] Several quinoxaline derivatives have been identified as potent EGFR inhibitors.[1][9]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR Inhibits RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoxaline derivatives.

VEGFR Signaling Pathway and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor (VEGFR) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[10][11] Quinoxaline derivatives have been shown to inhibit VEGFR, thereby exerting anti-angiogenic effects.[12]

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds P_VEGFR P-VEGFR (Active) VEGFR->P_VEGFR Dimerization & Autophosphorylation Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR Inhibits PLCg PLCγ P_VEGFR->PLCg PI3K PI3K P_VEGFR->PI3K Endothelial_Cell Endothelial Cell Proliferation & Migration PLCg->Endothelial_Cell AKT Akt PI3K->AKT AKT->Endothelial_Cell Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis Apoptosis_Pathway Quinoxaline Quinoxaline Derivative Mitochondria Mitochondria Quinoxaline->Mitochondria Induces Stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Procaspase9 Procaspase-9 Apaf1->Procaspase9 Recruits Caspase9 Caspase-9 (Active) Procaspase9->Caspase9 Activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to the Cyclization of 3-Methoxymethyl-benzene-1,2-diamine and 3-Methyl-benzene-1,2-diamine in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cyclization reactions of 3-methoxymethyl-benzene-1,2-diamine and 3-methyl-benzene-1,2-diamine, two key starting materials in the synthesis of substituted benzimidazoles. Benzimidazoles are a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the influence of the 3-position substituent on the cyclization process is crucial for optimizing reaction conditions and achieving desired product yields.

While direct comparative studies between this compound and 3-methyl-benzene-1,2-diamine are not extensively documented in publicly available literature, this guide leverages experimental data for the cyclization of 3-methyl-benzene-1,2-diamine and the closely related 3-methoxy-benzene-1,2-diamine to infer and compare their reactivity profiles. The electronic properties of the methoxymethyl group are expected to be similar to the methoxy group, providing a reasonable basis for comparison.

Data Presentation: A Comparative Overview of Reaction Yields

The following table summarizes the reported yields for the synthesis of benzimidazoles from 3-methyl-benzene-1,2-diamine and a methoxy-substituted analogue under various cyclization conditions. This data allows for a quantitative comparison of the efficiency of these reactions.

Starting MaterialReagentProductCatalyst/ConditionsYield (%)Reference
3-Methyl-benzene-1,2-diamineFormic Acid5-Methyl-1H-benzimidazoleNanoparticle ZnO, 70°C94[1]
3-Methoxy-benzene-1,2-diamineFormic Acid5-Methoxy-1H-benzimidazoleNanoparticle ZnO, 70°C98[1]
3-Methyl-benzene-1,2-diamineOxalic Acid2,2'-Bis(5-methyl-1H-benzimidazole)NH4Cl, Ethanol, Microwave (400W), 4-8 min79
3-Methyl-benzene-1,2-diamineCarbon Disulfide5-Methyl-1H-benzimidazole-2-thiolKOH, Methanol, Microwave (400W), 3-6 min90
3-Methyl-benzene-1,2-diamineChloroacetic Acid(5-Methyl-1H-benzimidazol-2-yl)methanolAcetic Anhydride, Ethanol, Microwave (400W), 5-10 min78

Experimental Protocols

Detailed methodologies for the key cyclization reactions are provided below to enable replication and further investigation.

General Procedure for the Synthesis of 5-Substituted-1H-Benzimidazoles using Formic Acid

This procedure is based on the synthesis of 5-methyl-1H-benzimidazole and 5-methoxy-1H-benzimidazole catalyzed by nanoparticle ZnO.[1]

  • Reactant Mixture: A mixture of the corresponding substituted benzene-1,2-diamine (e.g., 4-methyl-1,2-phenylenediamine or 4-methoxy-1,2-phenylenediamine) and formic acid is prepared.

  • Catalyst Addition: Nanoparticle Zinc Oxide (ZnO) is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to 70°C with stirring.

  • Work-up: The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the desired benzimidazole product.

General Procedure for Microwave-Assisted Synthesis of Benzimidazole Derivatives from 3-Methyl-benzene-1,2-diamine

The following protocols are adapted from the microwave-assisted synthesis of various benzimidazole derivatives from 4-methyl-o-phenylenediamine.

1. Reaction with Oxalic Acid:

  • A mixture of 4-methyl-o-phenylenediamine (0.008 mol) and oxalic acid (0.004 mol) in ethanol (20 mL) is prepared.
  • Ammonium chloride (NH4Cl) (0.004 mol) is added as a catalyst.
  • The reaction mixture is subjected to microwave irradiation at 400W for 4-8 minutes.
  • After cooling, the precipitate is filtered, dried, and recrystallized from ethanol.

2. Reaction with Carbon Disulfide:

  • Potassium hydroxide (KOH) (0.002 mol) is dissolved in methanol, followed by the addition of dry 4-methyl-o-phenylenediamine (0.002 mol).
  • Carbon disulfide (CS2) (0.12 mL) is added, and the mixture is stirred for 10 minutes.
  • The mixture is then irradiated in a microwave at 400W for 3-6 minutes.
  • The cooled reaction mixture is poured into ice-cold water to precipitate the product, which is then crystallized from ethanol.

3. Reaction with Chloroacetic Acid:

  • A mixture of 4-methyl-o-phenylendiamine (0.004 mol) and chloroacetic acid (0.004 mol) is dissolved in ethanol (20 mL).
  • Acetic anhydride (2 mL) is added to the solution.
  • The reaction mixture is irradiated in a microwave at 400W for 5-10 minutes.
  • Upon cooling, the crystalline product is filtered, washed with cold water, dried, and recrystallized from ethanol.

Mechanistic Insight and Reactivity Comparison

The cyclization of o-phenylenediamines to form benzimidazoles is a well-established reaction, typically proceeding through the formation of a Schiff base intermediate followed by intramolecular cyclization and subsequent aromatization. The nature of the substituent at the 3-position of the benzene ring can influence the nucleophilicity of the amino groups and the overall reaction rate.

  • Methyl Group (-CH₃): The methyl group is an electron-donating group through induction. This slightly increases the electron density on the benzene ring and the nucleophilicity of the amino groups, which can facilitate the initial attack on the carbonyl carbon of the cyclizing agent (e.g., formic acid, aldehyde).

  • Methoxymethyl Group (-CH₂OCH₃): The methoxymethyl group is also generally considered to be weakly electron-donating. The ether oxygen has lone pairs that can participate in resonance, but the primary effect is likely inductive. Its electronic effect is anticipated to be comparable to or slightly more electron-withdrawing than a simple methyl group due to the electronegativity of the oxygen atom.

Based on the high yields reported for both 5-methyl-1H-benzimidazole (94%) and 5-methoxy-1H-benzimidazole (98%) under similar conditions, it can be inferred that both the methyl and methoxy (and by extension, methoxymethyl) groups are conducive to the cyclization reaction. The slight increase in yield for the methoxy-substituted compound may suggest a marginally more favorable electronic or steric environment for the cyclization process under these specific catalytic conditions.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the generalized cyclization pathways for 3-methyl-benzene-1,2-diamine and the anticipated pathway for this compound.

Cyclization_Pathways cluster_methyl Cyclization of 3-Methyl-benzene-1,2-diamine cluster_methoxymethyl Proposed Cyclization of this compound reactant_methyl 3-Methyl-benzene-1,2-diamine intermediate_methyl Schiff Base Intermediate reactant_methyl->intermediate_methyl Condensation reagent_formic Formic Acid (HCOOH) reagent_formic->intermediate_methyl product_methyl 5-Methyl-1H-benzimidazole intermediate_methyl->product_methyl Cyclization & Aromatization reactant_methoxymethyl This compound intermediate_methoxymethyl Schiff Base Intermediate reactant_methoxymethyl->intermediate_methoxymethyl Condensation reagent_formic2 Formic Acid (HCOOH) reagent_formic2->intermediate_methoxymethyl product_methoxymethyl 5-Methoxymethyl-1H-benzimidazole intermediate_methoxymethyl->product_methoxymethyl Cyclization & Aromatization

Caption: Generalized reaction pathways for benzimidazole synthesis.

Experimental_Workflow start Start: Reactants & Solvent mixing Mixing of o-phenylenediamine derivative and Reagent start->mixing catalyst Addition of Catalyst (e.g., ZnO, NH4Cl) mixing->catalyst heating Heating (Conventional or Microwave) catalyst->heating monitoring Reaction Monitoring (TLC) heating->monitoring workup Work-up: Cooling, Precipitation/Extraction monitoring->workup Reaction Complete purification Purification (Filtration, Recrystallization) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for benzimidazole synthesis.

Conclusion

Both 3-methyl-benzene-1,2-diamine and its methoxy analogue (as a proxy for this compound) are efficient precursors for the synthesis of the corresponding benzimidazoles. The available data suggests that high yields can be achieved for both substrates under appropriate reaction conditions. The choice between these starting materials may therefore depend on the desired final product and the specific synthetic strategy employed. The electron-donating nature of both the methyl and methoxymethyl/methoxy substituents appears to facilitate the cyclization process. Further direct comparative studies under identical conditions would be beneficial to definitively elucidate subtle differences in their reactivity.

References

Evaluating the Electronic Effects of the Methoxymethyl Substituent on Reaction Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The methoxymethyl (MOM) group is a widely utilized protecting group for alcohols in organic synthesis, valued for its stability under a range of conditions and its relatively straightforward removal.[1] However, beyond its protective role, the electronic influence of the MOM substituent can significantly impact the outcomes of chemical reactions. This guide provides a comparative analysis of the electronic effects of the methoxymethyl group, supported by experimental data and detailed methodologies, to aid researchers in predicting and controlling reaction pathways.

Understanding the Dual Electronic Nature of the Methoxymethyl Group

The electronic effect of a substituent is a combination of two fundamental components: the inductive effect and the resonance effect.[2][3]

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of a molecule. Due to the electronegativity of the oxygen atom, the methoxymethyl group is expected to exhibit an electron-withdrawing inductive effect (-I), pulling electron density away from the system to which it is attached.[4]

  • Resonance Effect (+R): This effect involves the delocalization of electrons through the pi (π) system. The lone pairs of electrons on the oxygen atom of the MOM group can be donated to an adjacent π system, resulting in an electron-donating resonance effect (+R).[2]

The overall electronic character of the methoxymethyl substituent is a balance of these opposing effects. The net effect can vary depending on the position of the substituent relative to the reaction center and the electronic demands of the reaction itself.

Quantitative Analysis: Hammett and Taft Parameters

To quantify the electronic influence of substituents, linear free-energy relationships such as the Hammett and Taft equations are employed.[5][6] These equations relate the rate or equilibrium constant of a reaction to the electronic properties of the substituent.

  • Hammett Equation: This equation is primarily used for aromatic systems and defines substituent constants, sigma (σ), for meta (σm) and para (σp) positions. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[5]

  • Taft Equation: For aliphatic systems, the Taft equation separates the electronic effects into polar (σ) and steric (Es) parameters. The polar substituent constant, σ, reflects the inductive effect of the group.[6][7]

Comparative Data of Related Substituents

To provide a framework for comparison, the Hammett (σp and σm) and Taft (σ*) constants for relevant substituents are presented in the table below. These values are crucial for predicting how a substituent will influence the electron density at a reaction center.

SubstituentHammett σpHammett σmTaft σ*
-H0.000.00+0.49
-CH₃-0.17-0.070.00
-OCH₃-0.27+0.12+1.81
-CH₂Cl+0.18+0.12+1.05
-CH₂OCH₃ (MOM) N/A N/A +0.52 (Estimated)
-NO₂+0.78+0.71+3.90

Note: The Taft σ* value for the methoxymethyl group is an estimated value based on computational studies and comparison with structurally similar groups. Experimental determination is required for definitive confirmation.

Experimental Protocols

Determination of Hammett Constants via Benzoic Acid Titration

A common experimental method to determine Hammett constants involves measuring the acid dissociation constants (pKa) of a series of substituted benzoic acids.

Methodology:

  • Synthesis: Synthesize the para- and meta-methoxymethyl benzoic acids.

  • Solution Preparation: Prepare standardized aqueous solutions of the synthesized benzoic acids and a standard solution of a strong base (e.g., NaOH).

  • Titration: Titrate each benzoic acid solution with the standardized base, monitoring the pH using a calibrated pH meter.

  • pKa Determination: Determine the pKa value for each acid from the titration curve (the pH at the half-equivalence point).

  • Hammett Plot Construction: The Hammett equation is given by: log(K/K₀) = ρσ, where K is the acid dissociation constant of the substituted benzoic acid, K₀ is the acid dissociation constant of benzoic acid, ρ is the reaction constant (defined as 1 for the ionization of benzoic acids in water at 25°C), and σ is the Hammett substituent constant.

  • Calculation: Calculate the σ value for the methoxymethyl substituent using the experimentally determined pKa values.

Hammett_Protocol cluster_synthesis Synthesis cluster_titration Titration cluster_analysis Data Analysis S1 Synthesize para- and meta-MOM benzoic acids T1 Prepare standardized solutions S1->T1 T2 Titrate with strong base T1->T2 T3 Monitor pH T2->T3 A1 Determine pKa from titration curve T3->A1 A2 Construct Hammett Plot A1->A2 A3 Calculate σ value A2->A3

Figure 1. Experimental workflow for the determination of Hammett constants.

Visualizing Electronic Effects

The interplay of inductive and resonance effects determines the overall electronic influence of the methoxymethyl group.

Electronic_Effects sub Methoxymethyl Substituent inductive Inductive Effect (-I) sub->inductive e⁻ withdrawing resonance Resonance Effect (+R) sub->resonance e⁻ donating effect1 Through σ-bonds inductive->effect1 effect2 Through π-system resonance->effect2

Figure 2. Dual electronic nature of the methoxymethyl substituent.

Signaling Pathways and Reaction Mechanisms

The electronic nature of the MOM group can influence the stability of intermediates and transition states in a reaction, thereby directing the reaction towards a specific pathway. For example, in electrophilic aromatic substitution, an electron-donating group will activate the aromatic ring and direct incoming electrophiles to the ortho and para positions. Conversely, an electron-withdrawing group will deactivate the ring and direct to the meta position.

EAS_Pathway cluster_outcomes Reaction Outcomes Start Aromatic Ring with Methoxymethyl Substituent Intermediate Carbocation Intermediate (Wheland Intermediate) Start->Intermediate Electrophilic Attack Product_OP Ortho/Para Substituted Product Intermediate->Product_OP Stabilized by +R effect of MOM Product_M Meta Substituted Product Intermediate->Product_M Disfavored

Figure 3. Influence of the MOM group on electrophilic aromatic substitution.

Conclusion

The methoxymethyl substituent, while primarily employed as a protecting group, exerts a notable electronic influence on reaction outcomes. Its dual nature, characterized by an electron-withdrawing inductive effect and an electron-donating resonance effect, necessitates careful consideration during reaction design. While precise, experimentally determined Hammett and Taft constants for the MOM group are not widely documented, its behavior can be inferred from related substituents and qualitative experimental observations. For a definitive quantitative assessment, the experimental determination of these parameters is recommended. This guide provides the foundational knowledge and experimental framework to empower researchers to better predict and leverage the electronic effects of the methoxymethyl substituent in their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 3-Methoxymethyl-benzene-1,2-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 3-Methoxymethyl-benzene-1,2-diamine as a hazardous chemical waste. Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

The disposal of this compound, a substituted aromatic amine, requires stringent safety protocols to mitigate risks to personnel and the environment. Due to their potential toxicity and carcinogenicity, aromatic amines are classified as hazardous materials, necessitating disposal through a licensed hazardous waste management company.[1][2] In-laboratory chemical degradation may be a viable alternative, provided the necessary safety precautions and procedural steps are meticulously followed.

Off-Site Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a certified hazardous waste disposal service. This ensures that the compound is handled and treated in compliance with all regulatory standards.

Key Procedural Steps:

  • Segregation and Storage:

    • Isolate waste this compound from other laboratory waste streams to prevent hazardous reactions.[2]

    • Store the chemical waste in a designated, well-ventilated, and cool area, away from direct sunlight, heat sources, and incompatible materials such as acids and oxidizing agents.[2]

    • The storage container must be robust, chemically compatible with aromatic amines, and kept tightly sealed to prevent the release of vapors.[2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1][2]

    • The most common disposal method for aromatic amines is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete and environmentally sound destruction.[1]

In-Laboratory Degradation Protocol

For laboratories equipped to handle chemical degradation procedures, oxidation using acidified potassium permanganate can be an effective method to render aromatic amines non-mutagenic.[3] This procedure should only be performed by trained personnel in a fume hood with appropriate PPE.

Experimental Protocol: Degradation of Aromatic Amines with Acidified Potassium Permanganate [4]

  • Preparation of the Amine Solution: In a suitable flask, prepare a solution of the aromatic amine (in this case, this compound) in 1.7 N sulfuric acid. A recommended concentration is 0.01 mol of the amine in 3 liters of the acid solution for every 1 liter of potassium permanganate solution to be added.[4]

  • Oxidation: While stirring, slowly add a 0.2 M solution of potassium permanganate to the amine solution.[4]

  • Reaction Time: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete degradation of the aromatic amine.[4]

  • Quenching Excess Permanganate: After the reaction period, cautiously reduce the excess potassium permanganate by the slow addition of a suitable reducing agent, such as sodium bisulfite, until the purple color disappears.

  • Neutralization and Disposal: Carefully neutralize the resulting solution with a base, such as sodium hydroxide, to a pH between 6.0 and 8.0. The neutralized solution may then be disposed of down the drain with copious amounts of water, subject to local regulations.

Quantitative Data for In-Laboratory Degradation

ParameterValueUnitReference
Amine Concentration0.01mol/3L of H₂SO₄[4]
Sulfuric Acid Normality1.7N[4]
Potassium Permanganate Concentration0.2M[4]
Reaction Time8hours[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Waste 3-Methoxymethyl- benzene-1,2-diamine Generated assess Assess Feasibility of In-Laboratory Degradation start->assess in_lab_protocol Follow In-Laboratory Degradation Protocol assess->in_lab_protocol  Feasible off_site_protocol Follow Off-Site Disposal Protocol assess->off_site_protocol Not Feasible   neutralize Neutralize and Dispose of Solution in_lab_protocol->neutralize segregate Segregate and Store in Labeled Container off_site_protocol->segregate contact_ehs Contact EHS/Licensed Waste Disposal Company segregate->contact_ehs incineration Professional Incineration contact_ehs->incineration

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Methoxymethyl-benzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Methoxymethyl-benzene-1,2-diamine

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety information for the closely related compound, 2-(Methoxymethyl)benzene-1,4-diamine, and general safety protocols for handling aromatic amines. Researchers should always consult the specific SDS for any chemical before use and perform a thorough risk assessment.

This guide provides essential, immediate safety and logistical information for handling this compound, targeting researchers, scientists, and drug development professionals. The focus is on procedural, step-by-step guidance to ensure safe laboratory operations and proper disposal of contaminated materials.

Hazard Identification and Personal Protective Equipment (PPE)

Aromatic amines are a class of chemicals that can present significant health hazards, including toxicity if swallowed, in contact with skin, or inhaled.[1][2][3][4] They can also cause skin and eye irritation, and some are suspected carcinogens.[2][5][6] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Operation Eye/Face Protection Skin Protection Respiratory Protection
Small-Scale Laboratory Work (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shields or chemical splash goggles.[7]Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat.[1][8]Not generally required if work is performed in a certified chemical fume hood.
Large-Scale Operations or Potential for Splashing Chemical splash goggles and a face shield.[7]Chemical-resistant gloves (e.g., nitrile, neoprene). Chemical-resistant apron or coveralls over a lab coat.[8]An air-purifying respirator with organic vapor cartridges may be necessary if not handled in a fume hood or if ventilation is inadequate.[9]
Spill Cleanup Chemical splash goggles and a face shield.[7]Heavy-duty, chemical-resistant gloves. Chemical-resistant boots and suit or coveralls.[8]Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation.

Experimental Protocols

Donning and Doffing Personal Protective Equipment (PPE)

Proper donning and doffing procedures are critical to prevent cross-contamination.

Donning (Putting On) PPE:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean lab coat or gown, ensuring it is fully buttoned.

  • Mask/Respirator: If required, don your mask or respirator. Ensure it fits snugly against your face.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves last, pulling the cuffs over the sleeves of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves first. Peel one glove off by grasping the cuff and pulling it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.

  • Gown/Lab Coat: Unbutton your lab coat and remove it by folding it inward, avoiding contact with the exterior.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Mask/Respirator: Remove your mask or respirator from the back, avoiding touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[10]

Disposal of Contaminated PPE

Proper disposal of contaminated PPE is crucial to prevent environmental contamination and exposure to others.[2][11]

  • Segregation: All disposable PPE that has come into contact with this compound should be considered hazardous waste.

  • Containment: Place all contaminated items (gloves, wipes, disposable lab coats) in a designated, labeled, and sealed hazardous waste container.[11] This is typically a yellow or red biohazard bag or a clearly marked container.

  • Collection: The sealed container should be collected by a licensed hazardous waste management company for proper disposal, which often involves incineration.[11]

  • Reusable PPE: If using reusable PPE, such as certain respirators or face shields, they must be decontaminated according to the manufacturer's instructions before reuse.[10][11]

Workflow and Logic Diagrams

The following diagrams illustrate the key decision-making and procedural workflows for safely handling this compound.

Hazard_Assessment_and_PPE_Selection Figure 1. Hazard Assessment and PPE Selection Workflow A Identify Chemical Hazards (Aromatic Amine) B Assess Task-Specific Risks (e.g., scale, potential for splash) A->B C Select Appropriate PPE (Based on Table 1) B->C D Proceed with Experiment C->D

Caption: Hazard assessment workflow for PPE selection.

PPE_and_Disposal_Workflow Figure 2. PPE and Disposal Workflow cluster_ppe PPE Protocol cluster_disposal Disposal Protocol A Don PPE (Correct Sequence) B Perform Experiment A->B C Doff PPE (Correct Sequence) B->C D Segregate Contaminated PPE C->D E Contain in Labeled Hazardous Waste Bin D->E F Arrange for Professional Disposal E->F

Caption: Procedural flow for PPE use and waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxymethyl-benzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
3-Methoxymethyl-benzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.